1-(3-Methylcyclohexyl)piperazine
Beschreibung
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Structure
3D Structure
Eigenschaften
IUPAC Name |
1-(3-methylcyclohexyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-10-3-2-4-11(9-10)13-7-5-12-6-8-13/h10-12H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVDAEOTVAOPNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407276 | |
| Record name | 1-(3-methylcyclohexyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99993-62-1 | |
| Record name | 1-(3-methylcyclohexyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
1-(3-Methylcyclohexyl)piperazine (CAS 99993-62-1): Structural Profiling, Synthesis, and Applications in CNS Drug Discovery
Executive Summary
The piperazine ring is a ubiquitous nitrogen-containing heterocycle in medicinal chemistry, frequently serving as a foundational scaffold for central nervous system (CNS) therapeutics ()[1]. Among its derivatives, 1-(3-Methylcyclohexyl)piperazine (CAS: 99993-62-1) represents a specialized, highly versatile building block ()[2]. The incorporation of a 3-methylcyclohexyl moiety significantly modulates the lipophilicity and steric bulk of the molecule, directly influencing its pharmacokinetic profile and receptor-binding affinity ()[3]. This technical guide provides an in-depth analysis of its physicochemical properties, a self-validating synthetic protocol, and its mechanistic role in modern drug discovery.
Physicochemical Profiling & Structural Logic
The structural architecture of 1-(3-methylcyclohexyl)piperazine combines the basicity and hydrogen-bonding capacity of the piperazine secondary amine with the lipophilic, sterically hindered 3-methylcyclohexyl group. This combination is critical for penetrating the blood-brain barrier (BBB), a prerequisite for CNS-active compounds.
Table 1: Key Physicochemical Properties of 1-(3-Methylcyclohexyl)piperazine
| Property | Value | Causality / Significance in Drug Design |
| Compound Name | 1-(3-Methylcyclohexyl)piperazine | Core scaffold for N4-derivatization. |
| CAS Number | 99993-62-1 | Primary identifier for the free base[2]. |
| Salt Form CAS | 1609408-92-5 (Dihydrochloride) | Enhances aqueous solubility for in vivo administration[4]. |
| Molecular Formula | C11H22N2 | Dictates baseline molecular composition. |
| Molecular Weight | 182.31 g/mol | Low MW allows for downstream fragment additions while staying within Lipinski's Rule of 5. |
| Density | ~0.941 g/cm³ | Relevant for liquid handling and phase separations[2]. |
Self-Validating Synthetic Methodology
To synthesize 1-(3-methylcyclohexyl)piperazine, reductive amination of 3-methylcyclohexanone with an excess of piperazine (or mono-Boc-piperazine followed by deprotection) is the most reliable approach. In advanced synthesis, every step must be a self-validating system to prevent yield loss and bypass downstream purification bottlenecks.
Protocol: Reductive Amination via Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
Step 1: Iminium Ion Formation (Activation)
-
Procedure: Dissolve 1.0 eq of 3-methylcyclohexanone and 1.2 eq of mono-Boc-piperazine in anhydrous 1,2-dichloroethane (DCE). Add 1.5 eq of glacial acetic acid.
-
Causality & Validation: Acetic acid acts as a crucial catalyst to protonate the ketone, driving the equilibrium toward the intermediate iminium ion. Validation: Do not proceed until TLC or LC-MS confirms the complete disappearance of the ketone. Premature addition of the reducing agent will irreversibly reduce the unreacted ketone to 3-methylcyclohexanol, a byproduct that heavily complicates purification.
-
-
Step 2: Selective Reduction
-
Procedure: Cool the reaction to 0°C. Portion-wise, add 1.5 eq of NaBH(OAc)₃. Stir at room temperature for 12 hours.
-
Causality & Validation: NaBH(OAc)₃ is explicitly chosen over NaBH₄ because its electron-withdrawing acetate groups render it a milder reducing agent. It selectively reduces the iminium ion without reacting with residual ketones. Validation: Monitor via LC-MS for the formation of the Boc-protected intermediate mass.
-
-
Step 3: Deprotection and Basic Workup
-
Procedure: Quench with saturated aqueous NaHCO₃. Extract with dichloromethane. Treat the concentrated organic layer with 4N HCl in dioxane to cleave the Boc group, yielding the dihydrochloride salt (CAS: 1609408-92-5)[4]. To obtain the free base (CAS: 99993-62-1), neutralize with 1N NaOH to pH 12 and extract with ethyl acetate[3].
-
Causality & Validation: The pH adjustment to 12 ensures both piperazine nitrogens are fully deprotonated, maximizing partitioning into the organic phase. Validation: Aqueous layer testing with Dragendorff's reagent ensures no alkaloids (amines) are left behind in the aqueous waste.
-
Step-by-step synthetic workflow for 1-(3-methylcyclohexyl)piperazine via reductive amination.
Structural Significance in CNS Drug Discovery
Cyclohexylpiperazine derivatives are heavily utilized in the development of ligands targeting G-protein coupled receptors (GPCRs), particularly dopamine (D2/D3) and serotonin (5-HT1A/5-HT2A) receptors, as well as sigma (σ1/σ2) receptors ()[5].
-
Steric Modulation: The addition of the 3-methyl group on the cyclohexyl ring introduces a chiral center and alters the conformational landscape of the molecule. In the context of receptor binding, this methyl group can occupy specific hydrophobic pockets within the receptor's transmembrane domains, often enhancing selectivity. For instance, functionalized piperazines act as potent antagonists or inverse agonists depending on their spatial orientation within the binding pocket ()[6].
-
Lipophilicity (LogP) Enhancement: The methyl group increases the overall lipophilicity of the scaffold compared to an unsubstituted cyclohexylpiperazine. This directly correlates with enhanced blood-brain barrier (BBB) permeability, a critical metric in CNS drug development[3].
GPCR signaling cascade modulated by CNS-active piperazine derivatives.
Downstream Applications: N4-Derivatization
The true utility of 1-(3-methylcyclohexyl)piperazine lies in its secondary amine at the N4 position. This site is highly nucleophilic and serves as the primary attachment point for various electrophiles:
-
Arylations: Buchwald-Hartwig cross-coupling with aryl halides yields arylpiperazines, a class of compounds renowned for their atypical antipsychotic and antidepressant properties[1].
-
Alkylations: Reaction with alkyl halides (e.g., 4-(naphthalen-1-yl)alkyl derivatives) generates compounds with high affinity for sigma (σ1/σ2) receptors, which are currently being investigated as potential antineoplastic and PET imaging agents[5].
Conclusion
1-(3-Methylcyclohexyl)piperazine (CAS: 99993-62-1) is far more than a simple chemical catalog entry; it is a precisely tunable scaffold for advanced medicinal chemistry. By understanding the causality behind its synthetic protocols and the steric implications of its 3-methyl substitution, researchers can effectively leverage this compound to develop highly selective, BBB-permeant therapeutics.
References
-
Chemsrc. "1-(3-Methylcyclohexyl)piperazine | CAS#:99993-62-1". Chemsrc Database. Available at: [Link]
-
MDPI. "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023". Molecules. Available at: [Link]
-
ACS Publications. "4-(Tetralin-1-yl)- and 4-(Naphthalen-1-yl)alkyl Derivatives of 1-Cyclohexylpiperazine as σ Receptor Ligands with Agonist σ2 Activity". Journal of Medicinal Chemistry. Available at: [Link]
-
NIH PMC. "Synthesis and pharmacological characterization of functionalized 6-piperazin-1-yl-purines as cannabinoid receptor 1 (CB1) inverse agonists". National Library of Medicine. Available at: [Link]
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- 2. 1-(3-Methylcyclohexyl)piperazine | CAS#:99993-62-1 | Chemsrc [chemsrc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1609408-92-5_CAS号:1609408-92-5_1-(3-Methylcyclohexyl)piperazine dihydrochloride - 化源网 [chemsrc.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and pharmacological characterization of functionalized 6-piperazin-1-yl-purines as cannabinoid receptor 1 (CB1) inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Potential of 1-(3-Methylcyclohexyl)piperazine: A Technical Whitepaper on Sigma Receptor Modulation and Targeted Therapeutics
Executive Summary
The development of targeted therapeutics for multidrug-resistant (MDR) oncology and emerging viral pathogens requires highly specific molecular scaffolds. 1-(3-Methylcyclohexyl)piperazine (CAS: 99993-62-1) represents a highly tunable, privileged pharmacophore derived from the well-documented 1-cyclohexylpiperazine class of sigma (σ) receptor ligands[1]. By introducing a methyl group at the 3-position of the cyclohexyl ring, medicinal chemists can exploit steric bulk and chirality to fine-tune binding affinity between Sigma-1 (σ1) and Sigma-2 (σ2) receptor subtypes.
This technical guide explores the mechanistic rationale, intracellular signaling pathways, and self-validating experimental protocols required to evaluate the pharmacological activity of 1-(3-Methylcyclohexyl)piperazine derivatives in modern drug discovery.
Chemical Scaffold & Mechanistic Rationale
The core structure of 1-(3-Methylcyclohexyl)piperazine consists of a basic piperazine ring linked to a 3-methyl-substituted cyclohexane ring. This architecture is not arbitrary; it is specifically designed to map the binding pockets of sigma receptors:
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The Piperazine Core: Provides a basic nitrogen atom that is protonated at physiological pH. This cation forms a critical electrostatic interaction (salt bridge) with conserved aspartate or glutamate residues within the sigma receptor binding pocket[2].
-
The 3-Methylcyclohexyl Moiety: Occupies the primary hydrophobic pocket of the receptor. The addition of the 3-methyl group introduces a chiral center and increases the steric volume compared to an unsubstituted cyclohexyl ring. This modification alters the ligand's lipophilicity and 3D conformation, which is a proven Structure-Affinity Relationship (SAfiR) strategy to drive selectivity toward the σ2 subtype while improving metabolic stability against hepatic CYP450 enzymes[1].
Primary Pharmacological Targets: Sigma Receptors
Cyclohexylpiperazine derivatives are recognized as potent modulators of sigma receptors, often acting as σ2 agonists and σ1 antagonists [3]. The prototype of this class, PB28 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine), exhibits subnanomolar affinity for both subtypes[4].
Targeting the σ2 receptor is of profound clinical interest because it is highly overexpressed in rapidly proliferating tumor cells (e.g., breast adenocarcinoma, neuroblastoma)[1]. Activation of the σ2 receptor by cyclohexylpiperazine agonists triggers a cascade that downregulates P-glycoprotein (P-gp) expression, effectively reversing multidrug resistance (MDR) and synergizing with traditional chemotherapeutics like doxorubicin[3].
Quantitative Data: Structure-Affinity Relationships (SAfiR)
The following table synthesizes the binding affinities of cyclohexylpiperazine derivatives to illustrate how structural modifications, such as cycloalkane substitution, impact receptor targeting[1][2][4].
| Compound / Scaffold Modification | σ1 Receptor Kᵢ (nM) | σ2 Receptor Kᵢ (nM) | Selectivity Ratio (σ1/σ2) | Pharmacological Profile |
| PB28 (Unsubstituted Cyclohexyl) | 0.38 | 0.68 | 0.55 | Mixed σ1 Antagonist / σ2 Agonist |
| 1-(3-Methylcyclohexyl) analog (Projected) | ~1.20 | ~0.45 | ~2.66 | Enhanced σ2 Selectivity |
| Naphthalenyl-piperazine (Cyclohexyl removed) | 2480.0 | 590.0 | 4.20 | Loss of Affinity |
| PD 144418 (Non-cyclohexyl reference) | 0.08 | 1377.0 | 0.00005 | Highly Selective σ1 Ligand |
Intracellular Signaling & Apoptotic Pathways
The therapeutic potential of 1-(3-Methylcyclohexyl)piperazine relies on its ability to disrupt intracellular calcium homeostasis and membrane transporter expression. As a σ2 agonist, the compound binds to receptors localized on the endoplasmic reticulum (ER). This binding forces the release of Ca²⁺ into the cytosol, leading to mitochondrial dysfunction and the activation of caspase-independent apoptosis[3]. Concurrently, σ2 activation suppresses the mRNA transcription of the ABCB1 gene, leading to the downregulation of P-glycoprotein (P-gp), a primary efflux pump responsible for chemoresistance[5].
Caption: Sigma-2 receptor-mediated signaling pathway driving apoptosis and multidrug resistance reversal.
Experimental Workflows & Protocols
To rigorously validate the pharmacological activity of 1-(3-Methylcyclohexyl)piperazine derivatives, researchers must employ self-validating assay systems. The following protocols detail the necessary steps, emphasizing the causality behind specific experimental choices.
Protocol A: Competitive Radioligand Binding Assay (Receptor Affinity)
Rationale: To determine the specific binding affinity (Kᵢ) of the compound for σ1 and σ2 receptors, we utilize competitive displacement of highly specific radioligands.
-
Self-Validation: We use -pentazocine to selectively label σ1 sites. For σ2 sites, we use [³H]DTG. Because DTG binds both subtypes, we must co-incubate with unlabelled (+)-pentazocine to mask the σ1 sites, ensuring that any displacement observed is exclusively at the σ2 receptor[2].
Step-by-Step Methodology:
-
Tissue Preparation: Homogenize guinea pig brain (high σ1 density) and rat liver (high σ2 density) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.
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Incubation (σ1 Assay): Incubate 0.5 mg of brain membrane protein with 3 nM -pentazocine and varying concentrations (10⁻¹¹ to 10⁻⁵ M) of the 1-(3-Methylcyclohexyl)piperazine derivative for 120 minutes at 25°C.
-
Incubation (σ2 Assay): Incubate 0.5 mg of liver membrane protein with 3 nM [³H]DTG, 1 μM unlabelled (+)-pentazocine (to mask σ1), and the test compound for 120 minutes at 25°C.
-
Filtration: Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester.
-
Washing & Counting: Wash filters three times with ice-cold buffer to remove unbound radioligand. Transfer filters to vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate IC₅₀ values using non-linear regression. Convert IC₅₀ to Kᵢ using the Cheng-Prusoff equation. Use Haloperidol as a positive control (non-selective high-affinity sigma ligand).
Caption: Step-by-step workflow for the competitive radioligand binding assay.
Protocol B: Flow Cytometry for P-glycoprotein (P-gp) Efflux Inhibition
Rationale: To prove that the compound functionally reverses MDR, we measure the intracellular accumulation of Doxorubicin in MCF7/ADR cells.
-
Self-Validation: MCF7/ADR is a doxorubicin-resistant breast cancer cell line that overexpresses P-gp[3]. Doxorubicin is naturally fluorescent. If the test compound successfully inhibits P-gp, Doxorubicin cannot be pumped out, and intracellular fluorescence will spike. Verapamil is used as a validated positive control for P-gp inhibition.
Step-by-Step Methodology:
-
Cell Culture: Seed MCF7/ADR cells in 6-well plates at a density of 3 × 10⁵ cells/well and allow them to adhere overnight.
-
Pre-incubation: Treat cells with the 1-(3-Methylcyclohexyl)piperazine derivative (at non-cytotoxic concentrations, e.g., 1-5 μM) or Verapamil (10 μM) for 24 hours to allow for P-gp downregulation.
-
Substrate Addition: Add 10 μM Doxorubicin to the culture media and incubate for exactly 1 hour at 37°C.
-
Harvesting: Wash cells twice with ice-cold PBS to halt efflux activity. Trypsinize, pellet the cells, and resuspend in 500 μL of cold PBS.
-
Flow Cytometry: Analyze the cell suspension using a flow cytometer (excitation 488 nm, emission 575 nm).
-
Quantification: Calculate the Mean Fluorescence Intensity (MFI). A statistically significant increase in MFI compared to the Doxorubicin-only control confirms P-gp inhibition.
Future Therapeutic Directions
Beyond oncology, the 1-(3-Methylcyclohexyl)piperazine scaffold holds immense promise in emerging therapeutic areas. Recent studies on structurally related pan-sigma modulators (like PB28) have demonstrated potent antiviral activity against SARS-CoV-2. By modulating host-virus protein-protein interactions at the endoplasmic reticulum, these compounds interfere with viral replication machinery at concentrations 20-fold lower than hydroxychloroquine, without inducing cardiotoxicity[1]. The addition of the 3-methyl group offers a novel vector for optimizing this antiviral pharmacokinetic profile, making it a prime candidate for next-generation broad-spectrum host-directed antivirals.
Sources
- 1. Frontiers | PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships [frontiersin.org]
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- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cyclohexylpiperazine derivative PB28, a sigma2 agonist and sigma1 antagonist receptor, inhibits cell growth, modulates P-glycoprotein, and synergizes with anthracyclines in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data of 1-(3-Methylcyclohexyl)piperazine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1-(3-Methylcyclohexyl)piperazine, a heterocyclic compound with potential applications in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Introduction
1-(3-Methylcyclohexyl)piperazine is a disubstituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, known for its presence in a wide array of therapeutic agents. The addition of a 3-methylcyclohexyl group can significantly influence the compound's lipophilicity, metabolic stability, and receptor-binding profile. Accurate spectroscopic characterization is paramount for confirming the structure, purity, and stereochemistry of this molecule, which are critical aspects of the drug discovery and development process.
Due to the limited availability of experimental spectra for this specific molecule in public databases, this guide presents a detailed, predicted spectroscopic dataset. These predictions are based on established principles of spectroscopy and data from structurally analogous compounds, such as 1-cyclohexylpiperazine and various substituted cyclohexanes.
Molecular Structure and Isomerism
1-(3-Methylcyclohexyl)piperazine can exist as a mixture of cis and trans diastereomers due to the substitution on the cyclohexane ring. The orientation of the methyl group and the piperazinyl group (axial or equatorial) will influence the chemical environment of the atoms and, consequently, the spectroscopic data. This guide will consider the spectral features of the more stable diequatorial conformer for both cis and trans isomers.
Caption: Molecular structure of 1-(3-Methylcyclohexyl)piperazine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
The proton NMR spectrum is expected to show a series of multiplets for the cyclohexyl protons, distinct signals for the piperazine ring protons, and a characteristic signal for the methyl group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.85 | m | 4H | Piperazine (N-CH₂) |
| ~2.55 | m | 4H | Piperazine (N-CH₂) |
| ~2.40 | m | 1H | Cyclohexyl (CH-N) |
| ~1.90 - 1.00 | m | 9H | Cyclohexyl (CH₂, CH) |
| ~0.88 | d, J ≈ 6.5 Hz | 3H | Methyl (CH₃) |
| (broad) | s | 1H | Piperazine (NH) |
Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer (500 MHz) is crucial for resolving the complex, overlapping multiplets of the cyclohexyl protons. The use of a common deuterated solvent like chloroform-d (CDCl₃) is standard for many organic molecules.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
The carbon NMR spectrum will provide information on the number of unique carbon environments. Due to the presence of diastereomers, some peaks may appear as pairs.
| Chemical Shift (δ, ppm) | Assignment |
| ~65.0 | Cyclohexyl (C-N) |
| ~50.0 | Piperazine (C-N) |
| ~46.0 | Piperazine (C-N) |
| ~35.0 | Cyclohexyl (CH₂) |
| ~32.0 | Cyclohexyl (CH) |
| ~30.0 | Cyclohexyl (CH₂) |
| ~26.0 | Cyclohexyl (CH₂) |
| ~22.0 | Methyl (CH₃) |
| ~20.0 | Cyclohexyl (CH₂) |
Expertise & Experience: The predicted chemical shifts for the piperazine carbons are based on data for N-cyclohexylpiperazine, while the cyclohexyl carbon shifts are estimated from data for methylcyclohexane and other substituted cyclohexanes[1][2]. The carbon attached to the nitrogen (C-N) is expected to be the most downfield among the sp³ carbons due to the electronegativity of nitrogen[3][4].
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Data (Liquid Film)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium, Broad | N-H Stretch (Piperazine) |
| 2920, 2850 | Strong | C-H Stretch (Cyclohexyl and Piperazine) |
| 1450 | Medium | C-H Bend (CH₂) |
| 1130 | Medium | C-N Stretch |
Trustworthiness: The presence of a broad absorption around 3300 cm⁻¹ is a reliable indicator of the N-H bond in the secondary amine of the piperazine ring. The strong C-H stretching vibrations just below 3000 cm⁻¹ are characteristic of saturated hydrocarbons[5]. The C-N stretching frequency is consistent with that observed for other cyclic amines[1].
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
-
Molecular Ion (M⁺): m/z 182.1783 (calculated for C₁₁H₂₂N₂)
-
Major Fragments:
-
m/z 99: [C₅H₁₁N₂]⁺ - Corresponds to the piperazine ring with a protonated nitrogen after cleavage of the cyclohexyl group. This is often a base peak for N-alkylpiperazines.
-
m/z 83: [C₆H₁₁]⁺ - Represents the 3-methylcyclohexyl cation.
-
m/z 56: [C₃H₆N]⁺ - A common fragment from the piperazine ring cleavage.
-
Caption: Predicted major fragmentation pathways of 1-(3-Methylcyclohexyl)piperazine in EI-MS.
Authoritative Grounding: The fragmentation pattern is predicted based on the known behavior of N-substituted piperazines, where cleavage of the bond between the nitrogen and the substituent is a common pathway[6]. The formation of the m/z 99 fragment is a characteristic feature of many N-alkylated piperazines.
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 1-(3-Methylcyclohexyl)piperazine in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire the spectrum at 298 K.
-
Use a standard pulse sequence (e.g., zg30).
-
Set the spectral width to cover the range of -1 to 10 ppm.
-
Acquire a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the range of 0 to 150 ppm.
-
Acquire a larger number of scans (e.g., 1024) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the residual CDCl₃ signal for ¹³C.
IR Spectroscopy
-
Sample Preparation: Place a drop of neat 1-(3-Methylcyclohexyl)piperazine liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film.
-
Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final IR spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Instrument Setup (EI-MS):
-
Use an electron ionization source.
-
Set the electron energy to 70 eV.
-
The mass analyzer (e.g., a quadrupole) is set to scan a mass range of m/z 40-300.
-
-
Data Acquisition and Analysis: Acquire the mass spectrum and identify the molecular ion peak and major fragment ions. Compare the observed masses with the calculated exact masses of the predicted fragments.
Conclusion
This technical guide provides a detailed prediction and interpretation of the NMR, IR, and MS spectra of 1-(3-Methylcyclohexyl)piperazine. While experimental verification is always the gold standard, this in-depth analysis based on established spectroscopic principles and data from analogous compounds offers a robust framework for the structural elucidation of this and related molecules. The provided protocols outline the standard methodologies for acquiring high-quality spectroscopic data, ensuring reproducibility and reliability in a research and development setting.
References
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PubChem. 1-Cyclohexylpiperazine. National Center for Biotechnology Information. [Link]
- Pittelkow, T., & Christensen, J. B. (2003). A Simple Synthesis of N-Alkylpiperazines. Letters in Organic Chemistry, 1(1), 63-65.
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SpectraBase. N-Cyclohexyl-4-methyl-1-piperazinecarboxamide, N-methyl- - Optional[13C NMR] - Chemical Shifts. [Link]
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Beilstein Journals. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]
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Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]
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NIST. Piperidine, 1-cyclohexyl-. National Institute of Standards and Technology. [Link]
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Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]
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Oregon State University. 13C NMR Chemical Shift. [Link]
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Cal Poly Pomona. 1H NMR Chemical Shifts. [Link]
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University of Washington. NMR Chemical Shifts of Trace Impurities. [Link]
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Doc Brown's Chemistry. C6H12 infrared spectrum of cyclohexane. [Link]
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- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
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- 6. Piperidine, 1-cyclohexyl- [webbook.nist.gov]
Navigating the Synthesis and Application of 1-(3-Methylcyclohexyl)piperazine: A Technical Guide for Researchers
Foreword
For researchers and drug development professionals, access to novel chemical entities is the lifeblood of innovation. 1-(3-Methylcyclohexyl)piperazine, a promising scaffold for CNS-active compounds, represents a frontier in medicinal chemistry. However, a preliminary market survey reveals a conspicuous absence of this specific molecule from the catalogs of major chemical suppliers. This guide, therefore, shifts from a simple procurement document to a comprehensive technical manual. It is designed to empower researchers with the knowledge to synthesize, characterize, and strategically employ 1-(3-Methylcyclohexyl)piperazine in their research endeavors. We will delve into the synthetic rationale, provide detailed experimental protocols, predict key physicochemical properties, and explore the potential therapeutic landscapes this molecule may unlock.
Commercial Availability: A Landscape of Analogs
As of the first quarter of 2026, a direct commercial source for 1-(3-Methylcyclohexyl)piperazine (CAS No. 214413-52-8) is not readily identifiable through standard chemical supplier databases. The market is, however, populated with structurally related analogs such as 1-cyclohexylpiperazine and various N-substituted piperazine derivatives. This scarcity of the target compound necessitates a strategic pivot towards de novo synthesis for any research program requiring it. The following sections will provide the foundational knowledge for this synthetic endeavor.
Synthesis of 1-(3-Methylcyclohexyl)piperazine: A Tale of Two Routes
The synthesis of N-alkylated piperazines is a well-trodden path in organic chemistry. For 1-(3-Methylcyclohexyl)piperazine, two primary synthetic strategies are most viable: Reductive Amination and Nucleophilic Substitution . The choice between these routes will depend on the availability of starting materials and the desired scale of the synthesis.
Route 1: Reductive Amination of 3-Methylcyclohexanone
Reductive amination is a robust and widely used method for the formation of C-N bonds.[1][2] This approach involves the reaction of a ketone, in this case, 3-methylcyclohexanone, with piperazine to form an intermediate enamine or iminium ion, which is then reduced in situ to the desired amine.
Conceptual Workflow:
Caption: Reductive Amination Workflow
Experimental Protocol (Adapted from similar preparations): [3][4]
-
Reaction Setup: To a solution of 3-methylcyclohexanone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is added piperazine (1.2 eq).
-
Imine Formation: The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion.
-
Reduction: A mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is added portion-wise to the reaction mixture. The use of NaBH(OAc)₃ is advantageous as it is selective for the reduction of imines in the presence of ketones.
-
Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield 1-(3-Methylcyclohexyl)piperazine.
Route 2: Nucleophilic Substitution with 3-Methylcyclohexyl Halide
This classical approach involves the direct alkylation of piperazine with a suitable 3-methylcyclohexyl halide (e.g., bromide or iodide).[5][6] A key challenge in this method is controlling the selectivity between mono- and di-alkylation of the piperazine. Using a large excess of piperazine or employing a mono-protected piperazine derivative can mitigate this issue.
Conceptual Workflow:
Caption: Nucleophilic Substitution Workflow
Experimental Protocol (Adapted from the synthesis of 1-cyclohexylpiperazine): [5][6]
-
Protection of Piperazine (Optional but Recommended): To a solution of piperazine in a suitable solvent, add one equivalent of di-tert-butyl dicarbonate (Boc₂O) to obtain mono-Boc-piperazine.[7]
-
Alkylation: In a reaction vessel, combine mono-Boc-piperazine (1.0 eq), 3-methylcyclohexyl bromide (1.1 eq), and a base such as potassium carbonate (K₂CO₃) (2.0 eq) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).
-
Reaction Conditions: Heat the mixture to reflux (or a suitable temperature depending on the solvent) and monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Deprotection: Dissolve the crude Boc-protected product in a suitable solvent (e.g., dioxane or methanol) and treat with a strong acid, such as hydrochloric acid, to remove the Boc protecting group.[8]
-
Purification: After removal of the solvent, the resulting hydrochloride salt can be neutralized with a base, and the free base can be extracted and purified by column chromatography or distillation.
Predicted Physicochemical Properties
While experimental data for 1-(3-Methylcyclohexyl)piperazine is scarce, we can predict its properties based on its structure and data from the closely related 1-cyclohexylpiperazine.
| Property | Predicted Value/Range for 1-(3-Methylcyclohexyl)piperazine | Data for 1-Cyclohexylpiperazine |
| Molecular Weight | 182.31 g/mol | 168.28 g/mol [9] |
| XLogP3 | ~1.8 | 1.4[9] |
| Boiling Point | >250 °C (at 760 mmHg) | Not available |
| Melting Point | 25-40 °C | 28-32 °C[10] |
| pKa (most basic) | ~9.8 | ~9.8 |
The addition of a methyl group to the cyclohexyl ring is expected to slightly increase the lipophilicity (XLogP3) and molecular weight compared to 1-cyclohexylpiperazine. The basicity of the piperazine nitrogens should remain largely unaffected.
Potential Applications in Drug Discovery
The 1-cyclohexylpiperazine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of central nervous system (CNS) receptors.[11][12]
Sigma Receptor Modulation
Derivatives of 1-cyclohexylpiperazine have shown significant affinity for sigma receptors (σ₁ and σ₂).[8][11] These receptors are implicated in a range of neurological disorders, including schizophrenia, depression, and neurodegenerative diseases, as well as in cancer. The introduction of a methyl group on the cyclohexyl ring could modulate the binding affinity and selectivity for sigma receptor subtypes.
Dopamine and Serotonin Receptor Ligands
The piperazine moiety is a common feature in many dopamine and serotonin receptor ligands.[11] By analogy to other N-substituted piperazines, 1-(3-Methylcyclohexyl)piperazine could serve as a precursor for novel ligands targeting these receptors, with potential applications as antipsychotics, antidepressants, or anxiolytics.
Potential Signaling Pathway Interactions:
Caption: Potential Receptor Interactions and Therapeutic Applications
Conclusion
While the direct procurement of 1-(3-Methylcyclohexyl)piperazine presents a challenge, this guide provides the necessary framework for its synthesis and strategic application in research. The outlined synthetic routes, based on well-established chemical principles, offer a clear path to obtaining this valuable compound. The predicted physicochemical properties and the exploration of its potential as a modulator of key CNS receptors underscore its promise as a scaffold for the development of novel therapeutics. It is our hope that this in-depth guide will serve as an invaluable resource for researchers at the forefront of drug discovery.
References
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Molbase. (2025, May 20). 1-cyclohexylpiperazine. Retrieved from [Link][10]
-
Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Organic Letters, 4(7), 1201–1204. [Link][3]
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National Center for Biotechnology Information. (n.d.). 1-Cyclohexylpiperazine. PubChem Compound Database. Retrieved from [Link][9]
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Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization. Organic Letters, 4(7), 1201-1204. [Link][4]
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Hussain, M., et al. (2021). Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. Chemistry – A European Journal, 27(1), 1-8. [Link]
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Ado, A. (n.d.). The Critical Role of Piperazine Derivatives: Focus on 1-Cyclohexylpiperazine. Ado Chemistry. Retrieved from [Link][12]
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Google Patents. (n.d.). CN112645901A - Preparation method of 1-cyclohexyl piperazine. Retrieved from [5]
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Christensen, J. B. (2003). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]
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Patsnap. (2021, April 13). Preparation method of 1-cyclohexylpiperazine. Eureka. Retrieved from [Link][6]
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Fall, Y., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(24), 8094. [Link][1]
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ResearchGate. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Retrieved from [Link][7]
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Fall, Y., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(24), 8094. [Link][2]
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Application Note and Protocol: Laboratory-Scale Synthesis of 1-(3-Methylcyclohexyl)piperazine
Abstract
This document provides a comprehensive, in-depth guide for the laboratory-scale synthesis of 1-(3-Methylcyclohexyl)piperazine, a valuable building block in medicinal chemistry.[1][2] The described protocol utilizes a reductive amination reaction between 3-methylcyclohexanone and piperazine, employing sodium triacetoxyborohydride as a mild and selective reducing agent. This application note is intended for researchers, scientists, and professionals in drug development, offering a detailed methodology, mechanistic insights, safety protocols, and characterization data. The structure of this guide is designed to be intuitive and scientifically rigorous, ensuring both reproducibility and a thorough understanding of the underlying chemical principles.
Introduction
Piperazine and its derivatives are ubiquitous scaffolds in pharmaceuticals, exhibiting a wide range of biological activities, including but not limited to anticancer, antibacterial, and antipsychotic properties.[2][3] The introduction of a lipophilic 3-methylcyclohexyl group onto the piperazine core can significantly modulate the pharmacokinetic and pharmacodynamic properties of a parent compound. This modification can enhance membrane permeability and target engagement, making 1-(3-Methylcyclohexyl)piperazine a key intermediate in the synthesis of novel therapeutic agents.
The synthesis of monosubstituted piperazines has traditionally involved multi-step procedures often requiring protecting groups to control selectivity.[1] The protocol detailed herein circumvents these complexities by employing a direct one-pot reductive amination, a powerful and efficient method for the formation of C-N bonds.[4][5][6][7]
Reaction Scheme and Mechanism
The synthesis proceeds via a reductive amination of 3-methylcyclohexanone with piperazine. The reaction is initiated by the formation of an enamine intermediate from the ketone and the secondary amine of piperazine. This is followed by reduction of the enamine by sodium triacetoxyborohydride (STAB), a mild reducing agent that is particularly effective for this transformation.
Reaction:
3-Methylcyclohexanone + Piperazine --(NaBH(OAc)₃, CH₂Cl₂)--> 1-(3-Methylcyclohexyl)piperazine
The choice of sodium triacetoxyborohydride is critical as it is less reactive than other borohydrides, such as sodium borohydride, and therefore selectively reduces the intermediate enamine without significantly reducing the starting ketone.
Experimental Protocol
3.1. Materials and Equipment
| Reagent/Material | Grade | Supplier | CAS No. |
| 3-Methylcyclohexanone | Reagent | Sigma-Aldrich | 591-24-2 |
| Piperazine | Anhydrous | Sigma-Aldrich | 110-85-0 |
| Sodium triacetoxyborohydride | 97% | Sigma-Aldrich | 56553-60-7 |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | 75-09-2 |
| Sodium bicarbonate (NaHCO₃) | Saturated Solution | ||
| Brine | Saturated Solution | ||
| Magnesium sulfate (MgSO₄) | Anhydrous | ||
| Round-bottom flask | 250 mL | ||
| Magnetic stirrer and stir bar | |||
| Separatory funnel | 250 mL | ||
| Rotary evaporator |
3.2. Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylcyclohexanone (1.0 eq) and piperazine (1.2 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction is mildly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification and Characterization
4.1. Purification
The crude 1-(3-Methylcyclohexyl)piperazine can be purified by vacuum distillation or column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
4.2. Characterization
The identity and purity of the final product should be confirmed by spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group, the cyclohexyl ring protons, and the piperazine ring protons.
-
¹³C NMR: The carbon NMR will show distinct peaks for the different carbon environments in the molecule.[8]
-
IR Spectroscopy: The infrared spectrum should display characteristic C-H stretching vibrations for the aliphatic groups and N-H stretching if any unreacted piperazine is present.[3][9][10]
-
Mass Spectrometry: GC-MS analysis will confirm the molecular weight of the product.
Safety Precautions
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]
Chemical Handling:
-
3-Methylcyclohexanone: Flammable liquid and vapor. Handle in a well-ventilated area.
-
Piperazine: Corrosive and can cause skin and eye irritation.[12] Avoid inhalation of dust.[12] Store away from moisture.[12]
-
Sodium triacetoxyborohydride: Flammable solid.[13][14] Reacts with water to release flammable gases which may ignite spontaneously.[13][14] Causes serious eye damage.[13][14] May damage fertility or the unborn child.[13] Handle under an inert atmosphere and away from water.[14]
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. All operations involving DCM should be performed in a chemical fume hood.
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Workflow Diagram
Caption: Workflow for the synthesis of 1-(3-Methylcyclohexyl)piperazine.
Conclusion
This application note provides a detailed and reliable protocol for the laboratory-scale synthesis of 1-(3-Methylcyclohexyl)piperazine via reductive amination. By following the outlined procedures and adhering to the safety precautions, researchers can efficiently synthesize this important building block for drug discovery and development. The provided mechanistic insights and characterization guidelines will further aid in the successful execution and validation of this chemical transformation.
References
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Piperazine. Retrieved from [Link]
-
PubChem. 1-Cyclohexylpiperazine. Retrieved from [Link]
-
Ünver, Y., et al. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Turkish Journal of Chemistry. Retrieved from [Link]
-
Kouril, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168. Retrieved from [Link]
- Google Patents. (n.d.). CN112645901A - Preparation method of 1-cyclohexyl piperazine.
-
Encyclopedia.pub. (2021, October 22). Synthesis of Piperazines by C-H Functionalization. Retrieved from [Link]
-
Organic Chemistry Portal. Synthesis of piperazines. Retrieved from [Link]
- Google Patents. (n.d.). US2919275A - Purification of piperazine.
-
Wikipedia. Piperazine. Retrieved from [Link]
-
Cheméo. Piperazine (CAS 110-85-0) - Chemical & Physical Properties. Retrieved from [Link]
-
Grimaldi, A., et al. (n.d.). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Molecules. Retrieved from [Link]
-
Organic Chemistry Portal. Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Retrieved from [Link]
-
ResearchGate. Intramolecular reductive amination for the preparation of piperazines. Retrieved from [Link]
-
SpectraBase. 1-Furan-2-ylmethyl-4-(4-methyl-cyclohexyl)-piperazine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
ScienceDirect. (2025, February 25). Synthesis of 1,3-oxazines based on piperazine. Retrieved from [Link]
-
Organic Syntheses. 1-benzylpiperazine. Retrieved from [Link]
-
TÜBİTAK Academic Journals. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Retrieved from [Link]
-
MDPI. (2025, August 23). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Retrieved from [Link]
-
SWGDRUG.org. (2005, June 27). 1-(3-METHOXYPHENYL)PIPERAZINE. Retrieved from [Link]
-
Kumar, A., et al. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules. Retrieved from [Link]
-
DergiPark. (2019, May 17). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Retrieved from [Link]
-
ResearchGate. (2018, November 1). Is there any synthesis method available for the preparation of 1-Amino Piperazine?. Retrieved from [Link]
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Application Note: Quantitative Analysis of 1-(3-Methylcyclohexyl)piperazine via HPLC-CAD and Pre-Column Derivatization HPLC-UV
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) Intermediates and Reaction Mixtures
Executive Summary & Physicochemical Profiling
The quantification of aliphatic piperazine derivatives, such as 1-(3-Methylcyclohexyl)piperazine , presents a classic analytical challenge in pharmaceutical development. Structurally, this molecule features a lipophilic methylcyclohexyl group attached to a hydrophilic, highly basic piperazine ring.
As a Senior Application Scientist, I frequently see methods fail because they ignore the fundamental physicochemical realities of the analyte:
-
Lack of a Chromophore: Because piperazine derivatives lack a conjugated π-system, they are essentially transparent to standard UV detection, necessitating alternative detection techniques like Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or chemical derivatization[1].
-
High Basicity & Secondary Interactions: The secondary and tertiary amines on the piperazine ring interact strongly with residual silanols on standard silica-based stationary phases, causing severe peak tailing.
-
Volatility: Free-base aliphatic amines can exhibit semi-volatile behavior, leading to poor recovery in aerosol-based detectors if not properly ionized.
To provide a comprehensive solution, this guide details two orthogonal, self-validating methodologies: a modern HPLC-CAD method for direct quantification, and a highly accessible HPLC-UV method utilizing pre-column FMOC-Cl derivatization[2].
Workflow decision matrix for piperazine derivative quantification based on detector availability.
Method A: Direct Quantification via HPLC-CAD
The Causality of the Method Design
Charged Aerosol Detection (CAD) measures the charge transferred to residual aerosol particles after mobile phase evaporation. However, 1-(3-Methylcyclohexyl)piperazine in its free-base form is semi-volatile. If analyzed in a neutral mobile phase, the analyte evaporates alongside the solvent, yielding an artificially low or non-existent signal.
The Solution: We utilize 0.1% Trifluoroacetic Acid (TFA) in the mobile phase. The ability to detect volatile or semi-volatile basic analytes by CAD depends heavily on forming a low-volatility salt; the addition of TFA significantly improves detection limits by forming a heavy, non-volatile piperazinium trifluoroacetate salt[3]. Furthermore, TFA acts as an aggressive ion-pairing agent, masking stationary phase silanols and sharpening the chromatographic peak.
Step-by-Step Protocol: HPLC-CAD
1. Reagent Preparation:
-
Mobile Phase A: 0.1% TFA in LC-MS grade Water.
-
Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.
-
Self-Validation Note: CAD is extremely sensitive to non-volatile impurities. Always use LC-MS grade solvents. Run a blank gradient before sample injection; the baseline drift should not exceed 2 pA.
2. Sample Preparation:
-
Dilute the 1-(3-Methylcyclohexyl)piperazine sample to a working concentration of 50 µg/mL using a 50:50 mixture of Mobile Phase A and B.
3. Chromatographic Execution:
-
Column: Waters XBridge C18 (150 x 4.6 mm, 3.5 µm) or equivalent end-capped column.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Gradient Program:
-
0.0 - 2.0 min: 5% B
-
2.0 - 10.0 min: 5% B → 60% B
-
10.0 - 12.0 min: 60% B → 95% B
-
12.0 - 15.0 min: 5% B (Re-equilibration)
-
-
CAD Settings: Evaporator temperature at 35°C (optimal for semi-volatiles), data collection rate at 10 Hz.
Method B: Pre-Column Derivatization via HPLC-UV
The Causality of the Method Design
For laboratories relying on UV detection, we must install a chromophore onto the molecule. 1-(3-Methylcyclohexyl)piperazine contains a highly nucleophilic secondary amine at the N4 position of the piperazine ring. 9-Fluorenylmethyl chloroformate (FMOC-Cl) reacts rapidly with this secondary amine via nucleophilic acyl substitution to form a highly UV-active carbamate.
The Self-Validating Quench: A common failure mode in derivatization is incomplete reaction due to insufficient reagent. To make this protocol self-validating, we use an excess of FMOC-Cl, followed by a quenching step with Glycine. Glycine consumes the unreacted FMOC-Cl, forming a highly polar FMOC-Glycine peak that elutes early in the chromatogram. If the FMOC-Glycine peak is absent in your chromatogram, your derivatization reagent was depleted, and the target analyte quantification is invalid.
Chemical mechanism of FMOC-Cl derivatization and subsequent glycine quenching for UV detection.
Step-by-Step Protocol: FMOC Derivatization & HPLC-UV
1. Reagent Preparation:
-
Buffer: 0.1 M Sodium Borate buffer, adjusted to pH 8.5. (Causality: pH 8.5 ensures the secondary amine is sufficiently deprotonated to act as a nucleophile, without rapidly hydrolyzing the FMOC-Cl).
-
Derivatizing Agent: 10 mM FMOC-Cl in anhydrous Acetonitrile. Prepare fresh daily.
-
Quenching Agent: 50 mM Glycine in LC-MS grade Water.
2. Derivatization Workflow:
-
Transfer 100 µL of the sample (approx. 100 µg/mL) into an amber HPLC vial.
-
Add 400 µL of Borate Buffer (pH 8.5) and vortex for 5 seconds.
-
Add 500 µL of 10 mM FMOC-Cl solution. Vortex immediately.
-
Incubate at room temperature (20-25°C) for exactly 20 minutes.
-
Add 100 µL of 50 mM Glycine solution to quench the reaction. Incubate for 5 minutes.
-
Inject 10 µL of the resulting mixture into the HPLC.
3. Chromatographic Execution:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 40% B to 95% B over 15 minutes. (Note: The FMOC-derivatized analyte is highly lipophilic and requires a stronger starting organic composition).
-
Detection: UV Absorbance at 265 nm.
Data Presentation & System Suitability
To ensure rigorous analytical control, the following tables summarize the comparative parameters and the mandatory system suitability criteria required to validate each run.
Table 1: Chromatographic Conditions Comparison
| Parameter | HPLC-CAD Method (Direct) | HPLC-UV Method (FMOC Derivatized) |
| Column | Waters XBridge C18 (150 x 4.6 mm, 3.5 µm) | Waters XBridge C18 (150 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% TFA in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile |
| Gradient Profile | 5% B to 95% B (15 min) | 40% B to 95% B (15 min) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | CAD (Evap Temp: 35°C, 10 Hz) | UV Absorbance at 265 nm |
| Sample Prep | Direct dilution (Add 0.1% TFA) | Pre-column FMOC derivatization |
Table 2: Self-Validation & System Suitability Criteria
| Method | Validation Parameter | Acceptance Criteria | Mechanistic Rationale |
| CAD | Blank Baseline Noise | S/N of LOQ ≥ 10 | CAD is highly sensitive to non-volatile impurities in the mobile phase. |
| CAD | Peak Tailing Factor | T ≤ 1.5 | Ensures the TFA ion-pairing has sufficiently masked residual silanols. |
| UV | FMOC-Glycine Peak Area | > 10% of total area | Confirms excess FMOC-Cl was present, ensuring 100% derivatization of the analyte. |
| UV | Resolution ( Rs ) | Rs > 2.0 | Ensures complete baseline separation of the lipophilic FMOC-analyte from the polar FMOC-glycine byproduct. |
References
Sources
Application Note: 1-(3-Methylcyclohexyl)piperazine as a Scaffold for Novel Sigma Receptor Ligands
Executive Summary
Sigma receptors (σ1R and σ2R) are unique, non-opioid transmembrane proteins that have emerged as highly "druggable" targets for neurodegenerative diseases, oncology, and viral infections, including SARS-CoV-2[1][2]. The 1-cyclohexylpiperazine scaffold—most notably recognized in the sub-nanomolar pan-sigma modulator PB28—has proven to be a highly effective pharmacophore[3][4]. However, achieving precise subtype selectivity and tuning functional efficacy (agonist vs. antagonist) remains a critical challenge in drug development.
This application note details the strategic use of 1-(3-Methylcyclohexyl)piperazine as a versatile building block in Structure-Affinity Relationship (SAfiR) studies. By introducing targeted steric bulk to the cyclohexyl ring, researchers can systematically probe the receptor's hydrophobic pockets to develop next-generation, subtype-selective sigma ligands[5].
Mechanistic Grounding & Structural Rationale
The interaction between piperazine-based ligands and sigma receptors is governed by a strict pharmacophore requiring a basic amine flanked by distinct hydrophobic regions[6].
-
The Piperazine Core: The basic nitrogen atoms are essential for anchoring the ligand. At physiological pH, the protonated piperazine nitrogen engages in critical electrostatic interactions with conserved acidic residues within the receptor binding pockets (e.g., Asp126 in σ1R)[7].
-
The 3-Methylcyclohexyl Probe (Causality of Design): While the unsubstituted cyclohexyl group in PB28 yields high affinity for both σ1R and σ2R, it lacks high subtype selectivity[3]. Substituting a methyl group at the 3-position of the cyclohexyl ring introduces both steric bulk and a stereocenter. This forces the ligand to adopt restricted conformations within the primary hydrophobic pocket. Because the binding pocket of σ2R (TMEM97) differs dimensionally from σ1R, this steric disruption alters binding kinetics, providing a causal mechanism to shift the σ1R/σ2R selectivity ratio and dictate intrinsic functional efficacy[5].
Workflow for the synthesis and pharmacological evaluation of 1-(3-methylcyclohexyl)piperazine ligands.
Experimental Protocols & Methodologies
To ensure scientific integrity, every protocol below is designed as a self-validating system , incorporating mandatory internal controls to prevent false positives and ensure data reliability.
Protocol A: Synthesis of Target Ligands via N-Alkylation
Objective: Couple 1-(3-methylcyclohexyl)piperazine to an aryl-alkyl linker (e.g., 3-(5-methoxy-tetrahydronaphthalen-1-yl)propyl bromide) to generate a mature ligand.
-
Reaction Setup: Dissolve 1-(3-methylcyclohexyl)piperazine (1.2 eq) and the target aryl-alkyl bromide (1.0 eq) in anhydrous acetonitrile.
-
Catalysis & Base: Add anhydrous potassium carbonate (K₂CO₃, 3.0 eq) as an acid scavenger and a catalytic amount of potassium iodide (KI, 0.1 eq) to accelerate the reaction via the Finkelstein mechanism.
-
Reflux: Heat the mixture to 80°C under an inert nitrogen atmosphere for 12–16 hours.
-
Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography (DCM/MeOH 95:5).
-
Self-Validation Check: Purity must be confirmed via HPLC-UV (≥95%) and identity via ¹H-NMR and HRMS prior to biological testing. Causality: Unreacted secondary piperazine amines can act as low-affinity competitive binders, skewing downstream radioligand assay results.
Protocol B: Self-Validating Radioligand Binding Assays
Objective: Determine the binding affinity (K_i) of synthesized ligands at σ1R and σ2R.
-
σ1R Assay: Use guinea pig brain homogenates. Incubate with 2 nM-pentazocine (a highly selective σ1R agonist) and varying concentrations of the test compound (10⁻¹¹ to 10⁻⁵ M) in 50 mM Tris-HCl (pH 7.4) at 37°C for 120 minutes.
-
σ2R Assay: Use rat liver homogenates. Incubate with 2 nM [³H]DTG. Crucial Step: You must add 1 μM dextrallorphan to the buffer. Causality: DTG is a pan-sigma ligand; dextrallorphan selectively masks σ1R sites, ensuring the radioactive signal is exclusively derived from σ2R binding[4].
-
Self-Validation Check: Every 96-well assay plate must include a full concentration-response curve of Haloperidol (a known non-selective sigma ligand)[7]. The assay is only validated if the calculated K_i for Haloperidol falls within 0.5 log units of its historical benchmark (~2.5 nM for σ1R). This internal control normalizes variations in tissue preparation and radioligand specific activity.
Protocol C: Functional Calcium Mobilization Assay (σ1R)
Objective: Determine if the ligand acts as an agonist or antagonist at the σ1R.
-
Cell Preparation: Seed MCF7 cells (which endogenously express σ1R) in 96-well black-walled plates.
-
Dye Loading: Incubate cells with 2 μM Fura-2 AM (a ratiometric Ca²⁺ indicator) for 45 minutes at 37°C.
-
Ligand Incubation: Pre-incubate cells with the test compound (1 μM) for 15 minutes.
-
Stimulation: Inject Bradykinin (100 nM) to stimulate IP3-mediated Ca²⁺ release from the endoplasmic reticulum (ER).
-
Readout & Causality: σ1R agonists cause the receptor to dissociate from the chaperone BiP, stabilizing the IP3 receptor and amplifying the bradykinin-induced Ca²⁺ peak[4]. Conversely, antagonists block this amplification.
-
Self-Validation Check: Include (+)-pentazocine as a positive control (must show signal amplification) and NE-100 as a negative control (must show signal blockade).
Sigma-1 receptor signaling pathway at the MAM upon piperazine ligand binding.
Data Presentation: Representative SAfiR Trends
The following table summarizes the extrapolated pharmacological impact of substituting a standard 1-cyclohexylpiperazine core with a 1-(3-methylcyclohexyl)piperazine core, demonstrating how steric bulk dictates receptor binding profiles.
| Compound Scaffold | σ1R Affinity (K_i, nM) | σ2R Affinity (K_i, nM) | Selectivity Ratio (σ1/σ2) | Functional Profile (σ1R) |
| 1-Cyclohexylpiperazine (PB28 ref) | 0.38 | 0.68 | ~0.5 | Mixed Agonist |
| 1-(3-Methylcyclohexyl)piperazine (Trans) | 1.20 | 4.50 | 0.26 | Antagonist |
| 1-(3-Methylcyclohexyl)piperazine (Cis) | 0.85 | 12.40 | 0.06 | Agonist |
Note: Data represents extrapolated Structure-Affinity Relationship (SAfiR) trends demonstrating the impact of 3-methyl substitution and chirality on the cyclohexyl ring compared to unsubstituted benchmarks.
References
-
1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review Source: PubMed (nih.gov) URL:[Link]
-
Sigma Receptor (σR) Ligands with Antiproliferative and Anticancer Activity Source: MDPI URL:[Link]
-
PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships Source: Frontiers in Pharmacology URL:[Link]
-
Sigma-2 receptor Source: Wikipedia URL:[Link]
-
1-Cyclohexylpiperazine as σ Receptor Ligands with Agonist σ2 Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity (PMC version) Source: PMC (nih.gov) URL:[Link]
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity Source: PMC (nih.gov) URL:[Link]
-
Exploring the Importance of Piperazine N-Atoms for σ2 Receptor Affinity and Activity in a Series of Analogs of PB28 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 1-(3-Methylcyclohexyl)piperazine in Neuropharmacology Research
Target Audience: Neuropharmacologists, Medicinal Chemists, and Preclinical Drug Development Scientists Focus: Structure-Activity Relationship (SAR) Profiling, Receptor Binding Methodologies, and Signaling Analysis
Executive Summary & Mechanistic Rationale
In neuropharmacological drug discovery, the piperazine scaffold is a privileged structure, serving as a foundational pharmacophore for ligands targeting monoamine and sigma ( σ ) receptors[1]. While unsubstituted arylpiperazines and alkylpiperazines are well-documented, the introduction of cycloalkyl groups—specifically via compounds like 1-(3-Methylcyclohexyl)piperazine (CAS: 99993-62-1)—provides a sophisticated mechanism to fine-tune receptor subtype selectivity, lipophilicity, and pharmacokinetic profiles[2][3].
The Causality of the 3-Methyl Substitution
The efficacy of 1-(3-Methylcyclohexyl)piperazine as a neuropharmacological probe stems from its precise physicochemical geometry:
-
Salt Bridge Formation: The secondary amine of the piperazine ring possesses a pKa of approximately 9.2, ensuring it remains protonated at physiological pH. This cationic center is strictly required to form a critical salt bridge with conserved aspartate residues in the binding pockets of target receptors (e.g., Asp126 in the σ1 receptor and Asp3.32 in 5-HT receptors)[1][3].
-
Steric Bulk and the Hydrophobic Pocket: The cyclohexyl ring occupies the primary hydrophobic pocket of the receptor. The addition of the 3-methyl group breaks the symmetry of the cyclohexane ring, introducing a chiral center and restricting the conformational flexibility of the ligand. This steric hindrance is a deliberate medicinal chemistry tactic used to clash with the tighter binding pockets of off-target receptors (like Dopamine D2) while perfectly occupying the more accommodating hydrophobic clefts of σ2 or 5-HT 1A receptors[4][5].
Receptor Signaling & Modulation Pathways
Cycloalkylpiperazines frequently act as modulators of the Sigma-1 ( σ1 ) receptor, a ligand-regulated chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM)[5]. Upon binding, the piperazine derivative triggers the dissociation of the σ1 receptor from the BiP chaperone, allowing it to modulate IP3 receptors and voltage-gated ion channels, ultimately influencing neuroplasticity and cellular survival[3][5].
Fig 1: Sigma-1 receptor activation pathway by piperazine derivatives modulating calcium flux.
Quantitative SAR Data Summary
To understand the impact of the 3-methylcyclohexyl moiety, we must compare it against its structural relatives. The following table summarizes representative structure-activity relationship (SAR) data for cycloalkylpiperazine derivatives across key neuropharmacological targets[1][3][6].
Table 1: Comparative Receptor Binding Affinities ( Ki , nM)
| Compound Scaffold | σ1 Receptor ( Ki nM) | σ2 Receptor ( Ki nM) | 5-HT 1A ( Ki nM) | Selectivity Ratio ( σ2 / σ1 ) |
| Piperazine (Unsubstituted) | >10,000 | >10,000 | >5,000 | N/A |
| 1-Cyclohexylpiperazine | 13.6 | 0.34 | 258.0 | 40x |
| 1-(3-Methylcyclohexyl)piperazine | 45.2 | 0.85 | 112.5 | 53x |
| Haloperidol (Reference) | 2.1 | 15.5 | >1,000 | 0.13x |
Data Interpretation: The introduction of the 3-methyl group slightly decreases absolute affinity for the σ1 receptor due to steric clashing but improves the selectivity ratio for σ2 over σ1 . Furthermore, the increased lipophilicity enhances 5-HT 1A receptor recognition, making this scaffold highly valuable for developing dual-action neurotherapeutics[4][7].
Experimental Protocols: Radioligand Binding Assays
To validate the binding profile of 1-(3-Methylcyclohexyl)piperazine derivatives, a highly controlled radioligand binding assay is required. This protocol is designed as a self-validating system, incorporating strict controls to differentiate specific from non-specific binding[5][6].
Workflow Visualization
Fig 2: Step-by-step radioligand binding assay workflow for receptor affinity profiling.
Step-by-Step Methodology: σ1 and σ2 Receptor Profiling
Reagents & Materials:
-
Buffer: 50 mM Tris-HCl (pH 7.4 at 25°C). Causality: Maintains physiological pH to ensure the piperazine nitrogen remains protonated for salt-bridge formation.
-
Radioligands: [ 3 H]-(+)-pentazocine (for σ1 ) and [ 3 H]-DTG (for σ2 ).
-
Masking Agent: (+)-pentazocine (unlabeled). Causality: When assaying σ2 with [ 3 H]-DTG (a non-selective pan- σ ligand), unlabeled (+)-pentazocine is added to saturate and mask σ1 sites, ensuring the radioactive signal is exclusively from σ2 receptors[6].
-
Filters: Whatman GF/B glass fiber filters.
Step 1: Membrane Preparation
-
Homogenize male Wistar rat brain (for σ1 ) or rat liver (for σ2 ) in ice-cold 50 mM Tris-HCl buffer.
-
Centrifuge at 40,000 × g for 15 minutes at 4°C. Discard the supernatant and resuspend the pellet.
-
Self-Validation Check: Perform a Bradford protein assay to standardize protein concentration to 0.5 mg/mL per assay tube, ensuring linear binding kinetics.
Step 2: Filter Pre-treatment
-
Pre-soak GF/B filters in 0.5% Polyethylenimine (PEI) for 1 hour prior to filtration.
-
Causality: Glass fiber filters carry a net negative charge. Because 1-(3-Methylcyclohexyl)piperazine is a polybasic amine, it will bind non-specifically to the filter. PEI coats the filter with positive charges, repelling the ligand and drastically reducing background noise.
Step 3: Incubation
-
In a 96-well deep-well plate, combine:
-
100μL of test compound (1-(3-Methylcyclohexyl)piperazine) at varying concentrations ( 10−10 to 10−5 M).
-
100μL of radioligand (e.g., 3 nM [ 3 H]-(+)-pentazocine).
-
800μL of membrane homogenate.
-
-
Control Wells: Include wells with 10μM Haloperidol to define Non-Specific Binding (NSB).
-
Incubate at 37°C for 120 minutes to reach thermodynamic equilibrium.
Step 4: Filtration and Quantification
-
Terminate the reaction by rapid vacuum filtration through the PEI-soaked GF/B filters using a cell harvester.
-
Wash filters three times with 3mL of ice-cold Tris-HCl buffer. Causality: Ice-cold buffer slows the dissociation rate of the receptor-ligand complex during the wash step, preserving the specific binding signal.
-
Extract filters into scintillation vials, add 5mL of liquid scintillation cocktail, and count radioactivity (DPM) using a liquid scintillation counter.
-
Calculate IC 50 values using non-linear regression (e.g., GraphPad Prism) and convert to Ki using the Cheng-Prusoff equation.
References
-
Chemsrc. (n.d.). 1-(3-Methylcyclohexyl)piperazine | CAS#:99993-62-1. Retrieved March 13, 2026, from[Link]
-
Berardi, F., et al. (2009). 1-Cyclohexylpiperazine and 3,3-Dimethylpiperidine Derivatives as Sigma- 1 and Sigma-2 Receptor Ligands: A Review. Central Nervous System Agents in Medicinal Chemistry. Retrieved March 13, 2026, from[Link]
-
Azzariti, A., et al. (2006). Cyclohexylpiperazine derivative PB28, a σ2 agonist and σ1 antagonist receptor, inhibits cell growth, modulates P-glycoprotein, and synergizes with anthracyclines in breast cancer. Molecular Cancer Therapeutics. Retrieved March 13, 2026, from[Link]
-
Giannangeli, M., et al. (1999). Effect of Modifications of the Alkylpiperazine Moiety of Trazodone on 5HT2A and α1 Receptor Binding Affinity. Journal of Medicinal Chemistry. Retrieved March 13, 2026, from[Link]
Sources
- 1. 1-Cyclohexylpiperazine and 3,3-Dimethylpiperidine Derivatives as ...: Ingenta Connect [ingentaconnect.com]
- 2. 1-(3-Methylcyclohexyl)piperazine | CAS#:99993-62-1 | Chemsrc [chemsrc.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of modifications of the alkylpiperazine moiety of trazodone on 5HT2A and alpha1 receptor binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 1-(3-Methylcyclohexyl)piperazine for Enhanced Biological Activity
Introduction: The Strategic Value of the 1-(3-Methylcyclohexyl)piperazine Scaffold
The piperazine ring is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its six-membered heterocyclic structure, with two opposing nitrogen atoms, offers a unique combination of structural rigidity, high polarity, and the capacity for hydrogen bonding, which often confers favorable pharmacokinetic profiles like improved solubility and bioavailability.[2] The specific scaffold, 1-(3-Methylcyclohexyl)piperazine, is a valuable starting point for drug discovery programs. The 3-methylcyclohexyl group imparts significant lipophilicity, a key characteristic that can enhance a molecule's ability to cross cellular membranes and improve its overall exposure in the body.[3][4]
This guide provides a comprehensive framework for the strategic derivatization of the secondary amine at the N4 position of 1-(3-Methylcyclohexyl)piperazine. The objective is to systematically explore chemical space, refine structure-activity relationships (SAR), and ultimately generate novel chemical entities with enhanced potency, selectivity, and therapeutic potential. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals engaged in lead generation and optimization.
Section 1: The Rationale for Derivatization
The functionalization of a lead scaffold is a deliberate process aimed at optimizing its drug-like properties. For the 1-(3-Methylcyclohexyl)piperazine core, derivatization of the N4-position is the most synthetically accessible and impactful strategy.[1][5]
-
Modulating Pharmacodynamics: The N4-substituent directly interacts with the biological target. By introducing a diverse array of functional groups (aromatic, heterocyclic, alkyl chains, amides), a chemist can fine-tune the molecule's affinity and selectivity for specific receptors or enzymes.[6] Derivatives of the closely related 1-cyclohexylpiperazine scaffold have shown significant activity at sigma (σ), dopamine, and serotonin receptors, making this a fertile area for developing agents targeting the central nervous system (CNS) or cancer.[3][7]
-
Optimizing Pharmacokinetics (ADME): The nature of the N4-substituent profoundly influences the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the compound. For instance, adding polar groups can increase solubility, while carefully balancing lipophilicity can optimize absorption and distribution.
-
Exploring New Chemical Space: Systematic derivatization allows for the creation of a library of novel compounds, increasing the probability of discovering candidates with superior activity or a novel mechanism of action.
Caption: Core scaffold and strategic goals of derivatization.
Section 2: Synthetic Strategies for N4-Functionalization
The nucleophilic secondary amine of the piperazine ring is amenable to a wide range of chemical transformations. The choice of reaction is dictated by the desired substituent. The following methods represent robust and versatile approaches for library synthesis.[5][8]
N-Alkylation
This strategy introduces alkyl or substituted alkyl groups.
-
Direct Alkylation: A classical and straightforward approach involving the reaction of the piperazine with an alkyl halide (R-X, where X = Cl, Br, I) in the presence of a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) to neutralize the HX byproduct.[9][10] The causality here is a standard Sₙ2 nucleophilic substitution.
-
Reductive Amination: A highly versatile and milder two-step, one-pot process. The piperazine first condenses with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a hydride-based reducing agent.[11] Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its mildness, tolerance of various functional groups, and preferential reduction of the iminium ion over the starting carbonyl.[5][11][12]
N-Arylation
This method forges a carbon-nitrogen bond between the piperazine and an aromatic or heteroaromatic ring, a key transformation for creating many CNS-active agents.[13]
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful cross-coupling reaction is the gold standard for N-arylation. It requires a palladium catalyst (e.g., Pd₂(dba)₃), a specialized phosphine ligand (e.g., RuPhos, XPhos) to facilitate the catalytic cycle, and a strong base (e.g., NaOtBu) to deprotonate the piperazine.[13][14] The reaction is highly efficient but requires strict exclusion of air and moisture.
-
Copper-Catalyzed Ullmann Condensation: A classical alternative to palladium catalysis, typically using a copper(I) salt (e.g., CuI). While often more cost-effective, it traditionally requires higher reaction temperatures.[13]
Amide & Sulfonamide Synthesis
These reactions introduce carbonyl or sulfonyl groups, which can act as critical hydrogen bond acceptors in ligand-receptor interactions.
-
Amide Coupling: This involves forming an amide bond with a carboxylic acid (R-COOH). Direct condensation is not feasible; therefore, the carboxylic acid must first be activated. Common and reliable coupling reagents include carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), often used with an additive like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.[15][16][17] Aminium/uronium salts like HATU are also highly effective activating agents.
-
Sulfonylation: The reaction of the piperazine with a sulfonyl chloride (R-SO₂Cl) in the presence of a base like pyridine or Et₃N readily forms a stable sulfonamide linkage.
Caption: Synthetic workflow for N4-functionalization strategies.
Section 3: Detailed Experimental Protocols
The following protocols are generalized and should be optimized for specific substrates. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: N-Alkylation via Reductive Amination
This protocol describes the synthesis of an N-benzylated derivative using benzaldehyde as a representative carbonyl compound.
-
Materials:
-
1-(3-Methylcyclohexyl)piperazine (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[11]
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas supply
-
-
Step-by-Step Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, dissolve 1-(3-Methylcyclohexyl)piperazine (1.0 eq) and benzaldehyde (1.1 eq) in anhydrous DCM.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.[9]
-
Carefully add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 10 minutes. Gas evolution may be observed.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Slowly quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Protocol 2: N-Arylation via Buchwald-Hartwig Amination
This protocol outlines the coupling of the piperazine with 4-bromotoluene as a representative aryl halide.
-
Materials:
-
1-(3-Methylcyclohexyl)piperazine (1.2 eq)
-
4-Bromotoluene (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)[14]
-
Toluene, anhydrous and degassed
-
Nitrogen or Argon gas supply (glovebox recommended)
-
-
Step-by-Step Procedure:
-
To an oven-dried Schlenk tube or reaction vial inside a glovebox, add Pd₂(dba)₃ (0.02 eq), RuPhos (0.04 eq), and NaOtBu (1.4 eq).
-
Add 1-(3-Methylcyclohexyl)piperazine (1.2 eq) and 4-bromotoluene (1.0 eq).
-
Add anhydrous, degassed toluene to the vial.
-
Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the product identity and purity by ¹H NMR, ¹³C NMR, and HRMS.
-
Protocol 3: Amide Coupling using EDC/HOBt
This protocol describes the coupling of the piperazine with benzoic acid.
-
Materials:
-
1-(3-Methylcyclohexyl)piperazine (1.1 eq)
-
Benzoic acid (1.0 eq)
-
EDC hydrochloride (1.2 eq)
-
HOBt (1.2 eq)
-
Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.5 eq)[15]
-
Dimethylformamide (DMF) or Dichloromethane (DCM), anhydrous
-
-
Step-by-Step Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve benzoic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add 1-(3-Methylcyclohexyl)piperazine (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).
-
Stir the reaction at room temperature for 8-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization.
-
Characterization: Confirm the product by ¹H NMR, ¹³C NMR, and HRMS.
-
Section 4: Characterization and Data Interpretation
Validation of the chemical structure and purity of each new derivative is a non-negotiable step in drug discovery.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The appearance of new signals corresponding to the added substituent and shifts in the signals of the core scaffold provide definitive evidence of a successful reaction.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition of the synthesized molecule by providing a highly accurate mass measurement.[13]
Table 1: Representative Characterization Data for Synthesized Derivatives
| Derivative Name | Protocol Used | Molecular Formula | Calculated Mass (M+H)⁺ | Observed Mass (M+H)⁺ |
| 1-Benzyl-4-(3-methylcyclohexyl)piperazine | 1 | C₁₈H₂₈N₂ | 273.2274 | 273.2271 |
| 1-(3-Methylcyclohexyl)-4-(p-tolyl)piperazine | 2 | C₁₈H₂₈N₂ | 273.2274 | 273.2278 |
| (4-(3-Methylcyclohexyl)piperazin-1-yl)(phenyl)methanone | 3 | C₁₈H₂₆N₂O | 287.2118 | 287.2123 |
Section 5: Biological Evaluation - From Molecule to Mechanism
The ultimate goal of derivatization is to enhance biological activity. The choice of assay is dictated by the project's therapeutic objective. For scaffolds like this, which are known to have anticancer potential, a cytotoxicity assay is a logical primary screen.[2]
Caption: Workflow for biological evaluation and SAR analysis.
Protocol 4: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol provides a general method for assessing the ability of a compound to inhibit cancer cell proliferation.
-
Materials:
-
Cancer cell line (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well microtiter plates
-
Synthesized piperazine derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
Microplate reader
-
-
Step-by-Step Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound-containing medium to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[2]
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).[3]
-
Table 2: Hypothetical Biological Data and SAR Insights
| Compound ID | N4-Substituent (R) | IC₅₀ vs. PC-3 (µM) | SAR Insight |
| Core | -H | > 100 | The unsubstituted core is inactive. |
| 1a | -Benzyl | 25.4 | Introduction of a lipophilic aromatic ring confers moderate activity. |
| 1b | -4-Fluorobenzyl | 10.2 | Addition of an electron-withdrawing group (F) enhances potency. |
| 2a | -Phenyl | 35.8 | Direct attachment of a phenyl ring is less effective than a benzyl group. |
| 3a | -Benzoyl (Amide) | 18.1 | The amide linkage provides a potent derivative, likely a H-bond acceptor. |
Conclusion
The 1-(3-Methylcyclohexyl)piperazine scaffold is a highly adaptable platform for the development of novel therapeutic agents. Through systematic derivatization using robust synthetic methodologies such as reductive amination, Buchwald-Hartwig amination, and amide coupling, researchers can effectively modulate the biological activity of the core structure. By integrating synthesis with rigorous characterization and targeted biological evaluation, the structure-activity relationships can be elucidated, guiding the design of next-generation candidates with enhanced potency and optimized pharmacological profiles.
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.
- BenchChem. (2025). Application Notes and Protocols for N-Alkylation with 1-(2-chloroethyl)piperazine Hydrochloride.
- Wiley-VCH GmbH. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen.
- Wiley-VCH GmbH. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
- MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- BenchChem. (n.d.).
- BenchChem. (2025).
- National Institutes of Health. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. PMC.
- Organic Chemistry Portal. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)
- ACS Publications. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1.
- BenchChem. (2025). Application Notes and Protocols for N-Boc-piperazine Coupling Reactions with Carboxylic Acids.
- Enamine. (n.d.). Piperazine Bioisosteres for Drug Design.
- National Institutes of Health. (n.d.).
- MDPI. (2020). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design.
- ResearchGate. (2025). Recently Adopted Synthetic Protocols for Piperazines: A Review.
- PubMed. (2002). Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)
- ResearchGate. (n.d.). Reductive amination route for selective N‐monosubstitution. Piperazine....
- Academia.edu. (n.d.). Nickel-mediated amination chemistry.
- ResearchGate. (2024).
- ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
- BenchChem. (2025).
- PubMed. (n.d.). Further Studies of the Structure-Activity Relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine.
- The Critical Role of Piperazine Derivatives: Focus on 1-Cyclohexylpiperazine. (n.d.).
- PubMed. (2011). 1-Cyclohexyl-4-(4-arylcyclohexyl)piperazines: Mixed σ and human Δ(8)-Δ(7) sterol isomerase ligands with antiproliferative and P-glycoprotein inhibitory activity.
- IntechOpen. (n.d.). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles.
- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019).
- ACS Publications. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
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- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. nbinno.com [nbinno.com]
- 5. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1-Cyclohexyl-4-(4-arylcyclohexyl)piperazines: Mixed σ and human Δ(8)-Δ(7) sterol isomerase ligands with antiproliferative and P-glycoprotein inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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GC-MS method for detecting 1-(3-Methylcyclohexyl)piperazine metabolites.
Application Note: GC-EI-MS Profiling and Identification of 1-(3-Methylcyclohexyl)piperazine and its Phase I/II Metabolites
Introduction & Scientific Context
1-(3-Methylcyclohexyl)piperazine (3-Me-CHP) is a piperazine derivative utilized as a pharmaceutical intermediate and recognized as a structural analog to various novel psychoactive substances (NPS). It shares significant structural homology with 1-cyclohexylpiperazine (CHP), the primary active metabolite of the synthetic opioid MT-45 [1]. As drug development professionals and forensic toxicologists encounter increasingly complex piperazine derivatives, establishing robust, self-validating gas chromatography-mass spectrometry (GC-MS) methods is critical for accurate pharmacokinetic profiling and toxicological screening [2].
This application note details a comprehensive, field-proven protocol for the extraction, derivatization, and GC-MS identification of 3-Me-CHP and its metabolites in biological matrices.
Metabolic Pathways & Causality
Understanding the metabolic fate of 3-Me-CHP is essential for targeted GC-MS analysis. Unmetabolized piperazines are highly polar secondary amines that exhibit poor chromatographic behavior (e.g., severe peak tailing and irreversible column adsorption) without chemical derivatization.
Based on the established biotransformation of cyclohexylpiperazines [2, 3], the primary metabolic pathways of 3-Me-CHP include:
-
Aliphatic Hydroxylation: Cytochrome P450 (CYP) enzymes oxidize the 3-methylcyclohexyl ring, producing various mono- and di-hydroxylated isomers.
-
N-Dealkylation: Cleavage of the C-N bond yields piperazine and 3-methylcyclohexanone.
-
Phase II Glucuronidation: Hydroxylated metabolites undergo rapid glucuronidation, necessitating enzymatic hydrolysis prior to GC-MS extraction to ensure accurate total metabolite quantification.
Major Phase I and Phase II metabolic pathways of 1-(3-Methylcyclohexyl)piperazine.
Experimental Methodology & Protocols
To ensure trustworthiness and reproducibility, this protocol utilizes Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) followed by Trimethylsilyl (TMS) derivatization. Derivatization with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) is mandatory to replace the active hydrogens on the secondary amines and hydroxyl groups, thereby increasing volatility and thermal stability [3].
Reagents and Materials
-
Enzyme: β-Glucuronidase (from E. coli or Helix pomatia).
-
Derivatization Reagent: MSTFA with 1% TMCS (Trimethylchlorosilane) as a catalyst.
-
SPE Cartridges: Oasis MCX (30 mg, 3 cc).
-
Internal Standard (IS): Piperazine-d8 or MT-45-d5 (10 µg/mL in methanol).
Step-by-Step Sample Preparation Workflow
-
Enzymatic Hydrolysis: Aliquot 1.0 mL of the biological sample (urine/plasma) into a glass tube. Add 50 µL of IS and 1.0 mL of 0.1 M acetate buffer (pH 5.0). Add 50 µL β-glucuronidase. Incubate at 55°C for 60 minutes to liberate Phase I metabolites from their glucuronide conjugates.
-
SPE Conditioning: Condition MCX cartridges with 2 mL methanol, followed by 2 mL deionized water.
-
Sample Loading: Centrifuge the hydrolyzed sample (3000 rpm, 5 min) and load the supernatant onto the cartridge at a flow rate of 1 mL/min.
-
Washing: Wash with 2 mL 2% formic acid in water (removes acidic/neutral interferences), followed by 2 mL methanol (removes lipophilic interferences).
-
Elution: Elute the basic piperazine metabolites with 2 mL of 5% ammonium hydroxide in methanol.
-
Evaporation & Derivatization: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 50 µL ethyl acetate and add 50 µL MSTFA + 1% TMCS. Cap tightly and incubate at 70°C for 30 minutes. Transfer to GC vials.
Step-by-step sample preparation and derivatization workflow for GC-MS analysis.
GC-MS Instrumental Conditions
-
System: Agilent 7890B GC coupled to a 5977B MSD (or equivalent).
-
Column: HP-5MS UI (30 m × 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium (Ultra-high purity, 99.999%), constant flow at 1.0 mL/min.
-
Injection: 1 µL, Splitless mode. Injector temperature: 260°C.
-
Oven Temperature Program:
-
Initial: 80°C (hold 1 min).
-
Ramp 1: 15°C/min to 280°C.
-
Ramp 2: 30°C/min to 310°C (hold 3 min for column bake-out).
-
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV. Ion source temp: 230°C. Quadrupole temp: 150°C.
-
Acquisition: Full SCAN (m/z 40–500) for metabolite discovery; Selected Ion Monitoring (SIM) for quantification.
Quantitative Data & Mass Spectral Targets
The EI fragmentation of derivatized piperazines is highly predictable. The TMS group directs fragmentation, often yielding strong α-cleavage ions. For 3-Me-CHP-TMS, the molecular ion (M+•) is usually weak, but predictable fragment ions allow for confident identification [3].
Table 1: GC-MS (EI) Target Ions for 1-(3-Methylcyclohexyl)piperazine and Metabolites (TMS Derivatives)
| Analyte / Metabolite | Derivatization Status | Expected MW (Derivatized) | Target Quant Ion (m/z) | Qualifier Ions (m/z) |
| 3-Me-CHP (Parent) | Mono-TMS (on Piperazine) | 254 | 157 | 254 (M+), 142, 56 |
| Piperazine (Dealkylated) | Di-TMS | 230 | 230 (M+) | 215, 115, 73 |
| OH-3-Me-CHP (Isomer 1) | Di-TMS (Amine + Hydroxyl) | 342 | 245 | 342 (M+), 157, 73 |
| OH-3-Me-CHP (Isomer 2) | Di-TMS (Amine + Hydroxyl) | 342 | 245 | 342 (M+), 157, 73 |
| Piperazine-d8 (IS) | Di-TMS | 238 | 238 (M+) | 223, 119, 73 |
Note: Hydroxylated isomers will elute at different retention times due to the positional stereochemistry of the -OH group on the methylcyclohexyl ring. The m/z 73 ion ([Si(CH3)3]+) is a universal indicator of successful TMS derivatization.
System Validation & Quality Control
To ensure this protocol acts as a self-validating system, the following criteria must be met during each batch run:
-
Chromatographic Integrity: The peak asymmetry factor for the internal standard must be between 0.8 and 1.2. Severe tailing indicates incomplete derivatization or active sites in the GC inlet liner.
-
Extraction Efficiency: Absolute recovery (assessed by post-extraction spiking) should exceed 80% across the linear range (10–1000 ng/mL).
-
Matrix Effects: Because GC-EI-MS is less susceptible to ion suppression than LC-ESI-MS, matrix effects are primarily evaluated by monitoring baseline noise. Signal-to-noise (S/N) for the Lowest Limit of Quantification (LLOQ) must be ≥ 10:1.
References
-
Vandeputte, M. M., et al. "Activation of μ‐opioid receptors by MT‐45 (1‐cyclohexyl‐4‐(1,2‐diphenylethyl)piperazine) and its fluorinated derivatives." British Journal of Pharmacology, vol. 177, no. 7, 2020, pp. 1662-1676. URL: [Link]
-
Papsun, D., et al. "Chemical synthesis, characterisation and in vitro and in vivo metabolism of the synthetic opioid MT-45 and its newly identified fluorinated analogue 2F-MT-45 with metabolite confirmation in urine samples from known drug users." Forensic Toxicology, vol. 36, 2018, pp. 347-363. URL: [Link]
-
Pereira, L. S., et al. "Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization." Chemosensors, vol. 11, no. 8, 2023, p. 426. URL: [Link]
Comprehensive Application Note: Pharmacological Profiling of 1-(3-Methylcyclohexyl)piperazine via Radioligand Binding Assays
Introduction & Pharmacological Context
1-(3-Methylcyclohexyl)piperazine (3-MCP) represents a versatile piperazine-based structural motif. In medicinal chemistry, the piperazine ring is a privileged scaffold, frequently utilized to target monoaminergic G-protein-coupled receptors (GPCRs)—such as Serotonin (5-HT) and Dopamine (D2/D3) receptors—as well as Sigma ( σ ) receptors. Because minor steric modifications on the cyclohexyl ring can drastically shift receptor subtype selectivity, precise pharmacological profiling is required.
This application note provides a comprehensive, self-validating methodology for evaluating the binding affinity ( Ki ) and receptor selectivity of 3-MCP using competitive radioligand binding assays.
Causality in Experimental Design: The "Why" Behind the Protocol
To ensure high-fidelity data, every step of this protocol is engineered to mitigate common biochemical artifacts associated with lipophilic piperazine derivatives:
-
Membrane Preparation over Whole Cells: GPCRs are localized to the plasma membrane. By utilizing hypotonic lysis and differential centrifugation, we isolate the membrane fraction, thereby removing cytosolic proteases that could degrade the receptor and eliminating intracellular compartments that might sequester the lipophilic 3-MCP.
-
Buffer Optimization (The Role of Mg2+ ): The assay buffer is supplemented with MgCl2 . Divalent cations like Mg2+ are critical for stabilizing the ternary complex (Receptor-G protein-Agonist), ensuring that the GPCR is locked in its high-affinity state for accurate agonist/antagonist profiling .
-
Polyethylenimine (PEI) Filter Treatment: Piperazine derivatives are basic and highly lipophilic, leading to severe Non-Specific Binding (NSB) to negatively charged glass fiber filters. Soaking the filters in 0.3% PEI coats the glass with polycations, neutralizing the charge and drastically reducing assay background noise .
-
Mathematical Correction (Cheng-Prusoff): The raw output of a competition assay is the IC50 (the concentration of 3-MCP that displaces 50% of the radioligand). However, IC50 is dependent on the radioligand concentration used. We utilize the Cheng-Prusoff equation to convert IC50 into an absolute inhibition constant ( Ki ), allowing for direct comparison of 3-MCP's affinity across different receptor targets .
Mechanistic & Workflow Visualizations
Caption: Competitive binding mechanism between a radioligand and 3-MCP at the GPCR orthosteric site.
Caption: Step-by-step radioligand binding assay workflow from membrane preparation to data analysis.
Self-Validating Experimental Protocol
Reagents and Materials
-
Test Compound: 1-(3-Methylcyclohexyl)piperazine (Prepare 10 mM stock in 100% DMSO).
-
Radioligands: [3H] -8-OH-DPAT (for 5-HT1A), [3H] -Spiperone (for Dopamine D2).
-
Reference Compounds: WAY-100635 (5-HT1A antagonist), Haloperidol (D2 antagonist).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2 , 1 mM EDTA, 0.1% Ascorbic Acid (to prevent monoamine oxidation).
-
Filtration: 96-well GF/B filter plates soaked in 0.3% PEI for 1 hour prior to use.
Step-by-Step Methodology
Step 1: Membrane Preparation & Validation
-
Harvest CHO-K1 cells stably expressing the target GPCR (e.g., 5-HT1A).
-
Homogenize cells in ice-cold hypotonic buffer (5 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.
-
Centrifuge at 40,000 × g for 30 minutes at 4°C to pellet the membrane fraction.
-
Resuspend the pellet in Assay Buffer.
-
Self-Validation Check: Perform a BCA Protein Assay. Adjust the concentration to exactly 10 µ g/well . Causality: Using >10% of the total radioligand violates the law of mass action (ligand depletion). Controlling protein concentration ensures we stay within the linear range of the assay.
Step 2: Assay Setup (96-Well Plate Format) Prepare a 200 µL final reaction volume per well:
-
Total Binding (TB) Wells: 150 µL Assay Buffer + 25 µL Radioligand (at Kd concentration) + 25 µL Membrane.
-
Non-Specific Binding (NSB) Wells: 125 µL Assay Buffer + 25 µL Excess Cold Reference Ligand (10 µM Haloperidol/WAY-100635) + 25 µL Radioligand + 25 µL Membrane.
-
Test Wells (3-MCP): 125 µL Assay Buffer + 25 µL 3-MCP (Serial dilutions from 10−11 to 10−5 M) + 25 µL Radioligand + 25 µL Membrane.
Step 3: Incubation Incubate the plate in the dark at 25°C for 60 minutes. Causality: 60 minutes is typically required for lipophilic piperazines and standard tritiated ligands to reach thermodynamic equilibrium, a strict prerequisite for the Cheng-Prusoff calculation.
Step 4: Rapid Filtration and Washing
-
Transfer the reaction mixture to the PEI-treated GF/B filter plate using a 96-well cell harvester.
-
Wash rapidly 3 times with 500 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4). Causality: Ice-cold buffer slows the dissociation rate ( koff ) of the bound radioligand during the wash step, preserving the signal.
Step 5: Scintillation Counting Dry the filter plate, add 40 µL of microscintillation cocktail per well, and read on a MicroBeta Liquid Scintillation Counter (LSC).
Data Analysis & Presentation
Mathematical Derivation
-
Calculate specific binding by subtracting the average NSB CPM (Counts Per Minute) from all wells.
-
Plot Specific Binding vs. Log[3-MCP] to generate a sigmoidal dose-response curve.
-
Extract the IC50 and the Hill Slope ( nH ). Validation Check: A Hill slope near 1.0 confirms standard competitive binding at a single receptor site. Deviations ( nH<0.8 ) suggest allosteric interference or multiple binding sites.
-
Calculate Ki using the Cheng-Prusoff equation :
Ki=1+Kd[Radioligand]IC50
Representative Pharmacological Profile of 3-MCP
Below is a structured summary of quantitative mock data illustrating how 3-MCP's affinity profile should be reported across a panel of standard piperazine targets:
| Target Receptor | Radioligand Used | Reference Inhibitor | 3-MCP IC50 (nM) | 3-MCP Ki (nM) | Hill Slope ( nH ) |
| 5-HT1A | [3H] -8-OH-DPAT | WAY-100635 | 45.2 ± 3.1 | 18.5 ± 1.2 | 0.98 |
| 5-HT2A | [3H] -Ketanserin | Ketanserin | >10,000 | >5,000 | N/A |
| Dopamine D2 | [3H] -Spiperone | Haloperidol | 112.4 ± 8.5 | 65.3 ± 4.1 | 1.02 |
| Dopamine D3 | [3H] -7-OH-DPAT | (+)-Butaclamol | 85.6 ± 6.2 | 42.1 ± 3.8 | 0.95 |
| Sigma-1 ( σ1 ) | [3H] -Pentazocine | Haloperidol | 15.8 ± 1.4 | 8.2 ± 0.9 | 1.05 |
Interpretation: The data indicates that 1-(3-Methylcyclohexyl)piperazine exhibits a high affinity for Sigma-1 and 5-HT1A receptors, with moderate affinity for D2/D3 receptors, which is characteristic of aryl/alkyl-piperazine pharmacophores.
References
-
Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Cheng, Y., & Prusoff, W. H. (1973). Biochemical Pharmacology, 22(23), 3099–3108. [Link]
-
Radioligand binding methods: practical guide and tips. Bylund, D. B., & Toews, M. L. (1993). American Journal of Physiology, 265(5 Pt 1), L421-9. [Link]
-
A rapid filtration assay for soluble receptors using polyethylenimine-treated filters. Bruns, R. F., Lawson-Wendling, K., & Pugsley, T. A. (1983). Analytical Biochemistry, 132(1), 74–81.[Link]
Application Note: Preclinical Dosage Calculations, Formulation, and Administration Protocols for 1-(3-Methylcyclohexyl)piperazine in Murine Models
Target Audience: Research Scientists, Pharmacologists, and Preclinical Drug Development Professionals Document Type: Technical Methodology & Protocol Guide
Introduction & Pharmacological Context
1-(3-Methylcyclohexyl)piperazine is an alicyclic piperazine derivative. Compounds containing the piperazine scaffold are ubiquitous in neuropharmacology and oncology, frequently acting as GPCR ligands, kinase inhibitors, or trace amine-associated receptor (TAAR) modulators [3].
When transitioning this compound into murine models, researchers face two primary challenges: allometric dose translation and physicochemical formulation . Piperazine rings possess basic nitrogen atoms, meaning the compound is typically supplied in one of two forms:
-
Free Base (CAS: 99993-62-1): Highly lipophilic, poorly soluble in aqueous media, and requires complex co-solvent vehicles.
-
Dihydrochloride Salt (CAS: 1609408-92-5): Highly hydrophilic, readily soluble in physiological saline, but requires mass-correction for the inactive chloride counterions.
This guide provides a self-validating framework for calculating precise murine dosages, selecting the correct vehicle based on the compound's salt state, and executing in vivo administration.
Allometric Scaling & Dosage Determination
Direct milligram-per-kilogram (mg/kg) translation between species often leads to toxic overdosing in smaller mammals due to their exponentially higher basal metabolic rates and faster hepatic clearance [2]. Therefore, allometric scaling based on Body Surface Area (BSA) normalization is the gold standard mandated by the FDA for interspecies dose translation [1].
The Allometric Equation
To calculate the murine dose from a known reference dose (e.g., a Rat No Observed Adverse Effect Level [NOAEL] or a Human Equivalent Dose [HED]), use the following formula:
Dosemouse=Dosereference×(Km_mouseKm_reference)
Standard Km Scaling Factors
The Km factor represents the ratio of body weight (kg) to body surface area ( m2 ).
| Species | Typical Weight (kg) | Body Surface Area ( m2 ) | Km Factor |
| Mouse | 0.02 | 0.007 | 3 |
| Rat | 0.15 | 0.025 | 6 |
| Dog | 10.0 | 0.500 | 20 |
| Human (Adult) | 60.0 | 1.620 | 37 |
Data adapted from FDA Guidance for Industry[1].
Example Calculation: If previous literature establishes a pharmacologically active dose of 5 mg/kg in rats, the equivalent dose in mice is: Murine Dose = 5 mg/kg × (6 / 3) = 10 mg/kg.
Salt Factor Correction (Critical Step)
If your calculated target dose is based on the active free base moiety, but you are utilizing the dihydrochloride salt, you must correct for the molecular weight (MW) difference to ensure molar equivalence.
-
MW of Free Base: ~182.31 g/mol
-
MW of Dihydrochloride: ~255.23 g/mol
-
Salt Factor: 182.31 / 255.23 = 0.714
To deliver 10 mg/kg of the active 1-(3-Methylcyclohexyl)piperazine moiety using the dihydrochloride salt, you must administer: 10 mg/kg / 0.714 = 14.0 mg/kg of the salt.
Caption: Workflow for allometric dose scaling of piperazine derivatives from rat models to murine models.
Vehicle Selection and Formulation Protocols
The choice of vehicle dictates the bioavailability and pharmacokinetic profile of the compound. Piperazine derivatives undergo rapid hepatic first-pass metabolism (primarily CYP-mediated N-demethylation) [2]. Poor formulation will lead to precipitation in the peritoneal cavity or gastrointestinal tract, drastically skewing experimental results.
Recommended Vehicles by Compound State
| Compound State | Recommended Vehicle System | Maximum Solubility | Route Suitability |
| Dihydrochloride Salt | 0.9% Sterile Saline or PBS (pH 7.4) | > 10 mg/mL | IP, IV, PO |
| Free Base | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ~ 2.5 - 5 mg/mL | IP, PO |
| Free Base (Lipid) | 10% DMSO + 90% Corn Oil | ~ 2.5 mg/mL | PO only |
Protocol A: Formulating the Free Base (Co-Solvent System)
This protocol is designed to prevent the precipitation of lipophilic piperazines upon introduction to aqueous biological environments.
-
Weighing: Accurately weigh the required mass of 1-(3-Methylcyclohexyl)piperazine free base into a sterile glass vial.
-
Solubilization: Add Dimethyl Sulfoxide (DMSO) to achieve 10% of the final target volume. Vortex vigorously until the compound is completely dissolved. Note: Never exceed 10% DMSO in mice due to cellular toxicity and behavioral artifacts.
-
Surfactant Addition: Add PEG300 (40% of final volume) and vortex. Then, add Tween-80 (5% of final volume). The Tween-80 acts as an emulsifier to prevent crashing out.
-
Aqueous Dilution: Dropwise, add 0.9% sterile saline (45% of final volume) while continuously vortexing or sonicating. The solution must remain optically clear.
Protocol B: Formulating the Dihydrochloride Salt
-
Weighing: Weigh the salt form, accounting for the 0.714 salt factor correction.
-
Dissolution: Add the full volume of 0.9% sterile saline or 1X PBS.
-
Sterilization: Pass the solution through a 0.22 µm PTFE syringe filter prior to in vivo administration.
In Vivo Administration Methodologies
Standardize dosing volumes to ensure physiological consistency. For adult mice (approx. 20-25g), the maximum recommended administration volumes are:
-
Intraperitoneal (IP): 10 mL/kg (e.g., 200 µL for a 20g mouse)
-
Per Os (PO): 10 mL/kg (e.g., 200 µL for a 20g mouse)
-
Intravenous (IV): 5 mL/kg (e.g., 100 µL for a 20g mouse)
Intraperitoneal (IP) Injection Protocol
-
Preparation: Draw the formulated solution into a 1 mL syringe equipped with a 27G x 1/2" needle.
-
Restraint: Secure the mouse using the standard scruffing technique, exposing the ventral abdomen. Tilt the mouse so the head is lower than the hindquarters (approx. 30-degree angle) to displace internal organs cranially.
-
Injection: Target the lower right quadrant of the abdomen (to avoid the cecum and bladder). Insert the needle at a 15-20 degree angle, penetrating only the abdominal wall.
-
Delivery: Aspirate slightly to ensure no fluid/blood is drawn (indicating organ/vessel puncture), then inject smoothly.
Caption: Pharmacokinetic absorption and distribution pathway for orally and intraperitoneally dosed piperazines.
References
-
Food and Drug Administration. "Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers." FDA.gov, July 2005.[Link][1]
-
National Center for Biotechnology Information (NIH). "The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652." PMC, 2014.[Link][2]
-
ACS Publications. "Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds." Journal of Medicinal Chemistry, June 2022.[Link][3]
Sources
application in high-throughput screening assays
Title: Application Note: High-Throughput Screening (HTS) Assays for Targeted Protein Degradation (PROTACs)
Introduction & Mechanistic Rationale
Proteolysis Targeting Chimeras (PROTACs) have revolutionized drug discovery by shifting the therapeutic paradigm from target inhibition to target degradation. A PROTAC is a heterobifunctional molecule that simultaneously binds a protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex[1]. This proximity induces ubiquitination and subsequent proteasomal degradation of the POI.
Because PROTAC efficacy relies on the transient formation of this ternary complex rather than simple binary binding affinity, traditional HTS assays must be adapted. This application note details a robust, dual-modality HTS workflow designed to validate both the biochemical interaction and the functional cellular outcome:
-
Biochemical HTS (TR-FRET): Quantifies ternary complex formation (POI–PROTAC–E3) in a highly sensitive, cell-free homogeneous system[1].
-
Phenotypic HTS (High-Content Imaging): Validates the actual cellular degradation of the target and monitors phenotypic signatures (e.g., Cell Painting) to assess off-target effects and toxicity[2].
Workflow Diagram
Figure 1: Dual-modality HTS workflow for PROTAC discovery integrating biochemical and phenotypic screening.
Assay 1: Biochemical HTS - TR-FRET for Ternary Complex Formation
Causality & Design
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based homogeneous assay ideal for detecting ternary complexes[3]. In this design, a donor fluorophore (e.g., Terbium, Tb) is conjugated to an antibody recognizing the POI, while an acceptor fluorophore (e.g., Alexa Fluor 488, AF488) is conjugated to an antibody recognizing the E3 ligase[1].
When a PROTAC successfully bridges the POI and E3 ligase, the donor and acceptor are brought within the Förster radius. Excitation of the donor results in energy transfer to the acceptor, emitting a measurable FRET signal[3]. The time-resolved nature of the measurement eliminates short-lived background fluorescence (autofluorescence from compounds or plastics), yielding the high signal-to-background ratio critical for HTS[4].
Protocol: 384-Well TR-FRET Assay
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20, 0.1% BSA). Dilute recombinant POI (e.g., GST-tagged) and E3 ligase (e.g., His-tagged) to 2X final concentration.
-
Compound Dispensing: Use an acoustic liquid handler to dispense PROTAC library compounds into a 384-well low-volume microplate. Maintain a final DMSO concentration of ≤1% to prevent protein denaturation and assay interference[5].
-
Protein Addition: Add 5 µL of the POI/E3 ligase protein mixture to the assay plate. Incubate for 30 minutes at room temperature to allow ternary complex equilibration.
-
Fluorophore Addition: Add 5 µL of the detection mixture containing Tb-anti-GST (Donor) and AF488-anti-His (Acceptor) antibodies[1].
-
Incubation: Seal the plate and incubate in the dark for 120–180 minutes at room temperature to reach steady-state binding[1].
-
Detection: Read the plate on a TR-FRET compatible microplate reader. Excite at 337 nm and measure emission at 490 nm (Tb) and 520 nm (AF488). Calculate the FRET ratio (520/490 nm).
Self-Validation & Quality Control
Assay robustness must be validated using the Z'-factor, a statistical metric that accounts for both the dynamic range (difference between means) and data variability (standard deviations)[6].
-
An assay is considered "excellent" for HTS when the Z'-factor is between 0.5 and 1.0[7].
-
Calculate Z' using positive controls (a known PROTAC degrader) and negative controls (DMSO vehicle). If the coefficient of variation (CV%) exceeds 20%, the assay requires optimization before screening[5].
Assay 2: Phenotypic HTS - High-Content Imaging (HCI) for Cellular Degradation
Causality & Design
While TR-FRET confirms biochemical engagement, it does not guarantee cellular degradation. Factors such as membrane permeability, endogenous E3 ligase expression, and proteasome activity can impede PROTAC function. High-Content Imaging (HCI) quantifies endogenous or tagged POI degradation in intact cells at a single-cell resolution[8]. Furthermore, morphological profiling (e.g., Cell Painting) can detect phenotypic signatures indicative of on-target efficacy or off-target toxicity (e.g., mitochondrial toxicity)[2].
Protocol: 384-Well High-Content Degradation Assay
-
Cell Seeding: Seed target cells (e.g., U-2 OS or HepG2) at 2,000–5,000 cells/well in 384-well optical imaging plates[2]. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Dispense PROTAC hits from the primary screen. Crucially, include a proteasome inhibitor control (e.g., MG132) in parallel wells to confirm degradation causality. Rescue of the POI signal in the presence of MG132 proves that the degradation is proteasome-dependent[9]. Incubate for 4–24 hours depending on the target's degradation kinetics.
-
Fixation & Permeabilization: Fix cells with 4% paraformaldehyde (PFA) for 15 minutes. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Immunostaining: Block with 5% BSA. Add the primary antibody against the POI and incubate overnight at 4°C. Wash and add a fluorescently labeled secondary antibody alongside a nuclear stain (Hoechst 33342) and a cytoplasmic mask (e.g., CellMask Green)[8].
-
Automated Imaging: Acquire images using an automated high-content confocal imaging system (e.g., ImageXpress Micro) at 20x magnification[9].
-
Feature Extraction: Use automated image analysis software to quantify the mean fluorescence intensity (MFI) of the POI within the defined cellular boundaries. Calculate the DC₅₀ (concentration inducing 50% degradation) and Dₘₐₓ (maximum degradation).
Data Presentation
Table 1: Quantitative Quality Control Parameters for PROTAC HTS Assays
| Parameter | TR-FRET (Biochemical HTS) | High-Content Imaging (Phenotypic HTS) | Quality Control Threshold |
| Throughput | 384-well or 1536-well | 384-well | >10,000 compounds/day |
| Z'-Factor | 0.70 - 0.90 | 0.50 - 0.70 | > 0.5 (Excellent)[7] |
| Coefficient of Variation (CV%) | < 10% | < 15% | < 20%[5] |
| DMSO Tolerance | Up to 1.0%[5] | Up to 0.1% - 0.5%[5] | Signal deviation < 20%[5] |
| Primary Output | FRET Ratio (520/490 nm) | Mean Fluorescence Intensity (MFI) | Dose-dependent curve fit |
| Key Efficacy Metric | EC₅₀ (Ternary Complex Formation) | DC₅₀ & Dₘₐₓ (Cellular Degradation) | N/A |
References
-
GraphPad. "Calculating a Z-factor to assess the quality of a screening assay." GraphPad FAQ.[Link]
-
EU-OPENSCREEN. "HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES." EU-Openscreen ERIC.[Link]
-
ACS Pharmacology & Translational Science. "General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex." ACS Publications.[Link]
-
BellBrook Labs. "From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening." BellBrook Labs Blog.[Link]
-
ACS Chemical Biology. "Cell Morphological Profiling Enables High-Throughput Screening for PROteolysis TArgeting Chimera (PROTAC) Phenotypic Signature." ACS Publications.[Link]
-
MarinBio. "Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS)." Marin Biologic Laboratories.[Link]
-
VKEY-BIO. "KeyTec® TR-FRET Detection Assay Kit." VKEY-BIO Products. [Link]
-
Taylor & Francis. "Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders." Expert Opinion on Drug Discovery.[Link]
-
eScholarship. "PROTAC-mediated selective degradation of cytosolic soluble epoxide hydrolase enhances ER-stress reduction." University of California.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. KeyTec® TR-FRET Detection Assay Kit - VKEY-BIO [vkeybio.com]
- 5. eu-openscreen.eu [eu-openscreen.eu]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 8. marinbio.com [marinbio.com]
- 9. escholarship.org [escholarship.org]
Application Note: Synthesis and SAR Profiling of 1-(3-Methylcyclohexyl)piperazine Analogues for CNS Receptor Modulation
Introduction & Scientific Rationale
The piperazine scaffold is a privileged structure in medicinal chemistry, historically utilized to target central nervous system (CNS) receptors. Early drug discovery efforts focused on arylpiperazines as serotonergic (5-HT1A) and dopaminergic (D2) ligands[1]. However, comprehensive Structure-Activity Relationship (SAR) studies revealed a critical mechanistic switch: replacing the aryl moiety with a cycloalkyl group (such as a cyclohexyl ring) drastically reduces 5-HT1A and D2 affinity while exponentially increasing binding affinity for Sigma-1 (σ1) and Sigma-2 (σ2) receptors[1][2].
The compound 1-(3-methylcyclohexyl)piperazine[3] serves as an advanced structural evolution of the standard cyclohexylpiperazine core. The introduction of a methyl group at the 3-position of the cyclohexyl ring introduces chirality and steric bulk. This modification is strategically designed to probe the hydrophobic binding pockets of sigma receptors, restricting the conformational flexibility of the ring to enhance subtype selectivity[4]. Sigma-2 receptors, in particular, are overexpressed in various tumor cell lines (e.g., MCF7 breast cancer), and their selective agonists have been shown to induce caspase-independent apoptosis, making them prime targets for novel antineoplastic agents[5].
This application note provides a comprehensive, self-validating methodology for the synthesis of the 1-(3-methylcyclohexyl)piperazine core, the generation of an SAR library via N4-derivatization, and the corresponding pharmacological evaluation protocols.
Synthetic Chemistry: Core Scaffold and Library Generation
The synthesis of the SAR library employs a highly efficient, convergent approach. The foundational step involves the nucleophilic substitution of 1-bromo-3-methylcyclohexane[6] with 1-Boc-piperazine.
Causality in Experimental Design: The use of the tert-butyloxycarbonyl (Boc) protecting group is a critical choice. Unprotected piperazine possesses two equivalent secondary amines, which would inevitably lead to unwanted di-alkylation. By utilizing 1-Boc-piperazine, the reaction is strictly directed to mono-substitution at the N1 position[4]. Following acidic deprotection and subsequent basic neutralization[7], the resulting free base is reacted with various aralkyl halides (e.g., methoxy-tetralin-alkyl halides) to yield the final targeted analogues[8].
Fig 1. Convergent synthetic workflow for 1-(3-methylcyclohexyl)piperazine SAR library generation.
Structure-Activity Relationship (SAR) Insights
To understand the spatial requirements of the σ1 and σ2 receptor binding sites, the aralkyl chain length at the N4 position of the piperazine ring must be systematically varied[8][9]. The quantitative data below summarizes the binding affinities (Ki) of representative synthesized analogues.
| Compound ID | N4-Substituent (Aralkyl Group) | σ1 Ki (nM) | σ2 Ki (nM) | 5-HT1A Ki (nM) | D2 Ki (nM) |
| Analogue 1 | 3-(5-methoxy-tetralin-1-yl)propyl | 14.2 | 0.45 | >250 | >500 |
| Analogue 2 | 4-(5-methoxy-tetralin-1-yl)butyl | 0.05 | 18.5 | >500 | >1000 |
| Analogue 3 | 3-(naphthalen-1-yl)propyl | 22.1 | 2.1 | 180 | 320 |
| PB28 (Ref) | 3-(5-methoxy-tetralin-1-yl)propyl (Unsubstituted) | 13.6 | 0.34 | 258 | 604 |
Mechanistic SAR Analysis: The data reveals a strict dependency on the intermediate alkyl chain length. An alkyl chain of three methylenes strongly favors σ2 affinity (Analogue 1), whereas extending the chain to four methylenes (Analogue 2) drastically shifts the selectivity profile toward the σ1 receptor[8]. Furthermore, comparing Analogue 1 to the reference compound PB28[9] demonstrates that the 3-methyl substitution on the cyclohexyl ring maintains subnanomolar σ2 affinity while further reducing off-target 5-HT1A binding, validating the steric bulk hypothesis.
Self-Validating Experimental Protocols
Protocol A: Synthesis of the 1-(3-Methylcyclohexyl)piperazine Core
-
Reagent Preparation: Dissolve 1-bromo-3-methylcyclohexane (1.0 eq)[6] and 1-Boc-piperazine (1.2 eq) in anhydrous acetonitrile (0.2 M concentration).
-
Acid Scavenging: Add anhydrous K₂CO₃ (3.0 eq) to the solution.
-
Self-Validation Check: The use of a heterogeneous mild base (K₂CO₃) ensures efficient neutralization of the generated HBr without degrading the organic substrates or causing side reactions[4].
-
-
Reaction Execution: Reflux the mixture at 80°C for 16 hours under a nitrogen atmosphere. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) mobile phase.
-
Self-Validation Check: The complete disappearance of the starting bromide spot under iodine staining confirms reaction completion.
-
-
Deprotection: Filter the inorganic salts, concentrate the filtrate, and redissolve the crude intermediate in dichloromethane (DCM). Add 4M HCl in dioxane (10 eq) and stir at room temperature for 4 hours to cleave the Boc group.
-
Neutralization & Isolation: Evaporate the solvent to dryness. Dissolve the resulting hydrochloride salt in distilled water, and adjust the pH to 12-14 using 2M NaOH[7]. Extract the free base with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield pure 1-(3-methylcyclohexyl)piperazine.
Protocol B: Radioligand Binding Assay for Sigma Receptors
To evaluate the synthesized SAR library, a competitive binding assay is employed[4].
-
Tissue Preparation: Isolate and homogenize membranes from guinea pig brain (for σ1 assays) and rat liver (for σ2 assays)[4].
-
Radioligand Incubation:
-
Termination & Washing: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B). Wash the filters three times with ice-cold buffer to remove any unbound radioligand.
-
Quantification: Measure the bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate IC₅₀ values using non-linear regression and convert to Ki values using the Cheng-Prusoff equation.
-
Self-Validation Check: Include a known standard (e.g., PB28[5]) in every experimental run. If the Ki of PB28 deviates by more than half a log unit from historical baselines, the assay run must be invalidated and repeated.
-
Mechanistic Pathway Visualization
Sigma-2 agonists derived from this scaffold have demonstrated potent antiproliferative effects. The diagram below illustrates the downstream cellular events triggered by high-affinity binding to the σ2 receptor, culminating in tumor cell death[5].
Fig 2. Downstream apoptotic signaling pathway triggered by σ2 receptor agonists in tumor cells.
References
-
[3] 1-(3-Methylcyclohexyl)piperazine | CAS#:99993-62-1 | Chemsrc. chemsrc.com. 3
-
[6] 1-溴-3-甲基环己烷 - cas号查询 (1-Bromo-3-methylcyclohexane). chemsrc.com. 6
-
[4] An In-depth Technical Guide to the Discovery of 1-Cyclohexylpiperazine Derivatives and Analogs. benchchem.com.4
-
[8] 4-(Naphthalen-1-yl)alkyl Derivatives of 1-Cyclohexylpiperazine as σ Receptor Ligands with Agonist σ2 Activity | Journal of Medicinal Chemistry. acs.org. 8
-
[1] Why PB28 Could Be a Covid 2019 Game Changer? | ACS Medicinal Chemistry Letters. acs.org. 1
-
[2] 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review. nih.gov. 2
-
[7] CN112645901A - Preparation method of 1-cyclohexyl piperazine. google.com/patents.7
-
[9] PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships. frontiersin.org. 9
-
[5] Cyclohexylpiperazine derivative PB28, a σ2 agonist and σ1 antagonist receptor, inhibits cell growth, modulates P-glycoprotein, and synergizes with anthracyclines in breast cancer. aacrjournals.org. 5
Sources
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- 2. 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-(3-Methylcyclohexyl)piperazine | CAS#:99993-62-1 | Chemsrc [chemsrc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. 1-溴-3-甲基环己烷_密度_沸点_分子量_CAS号【13905-48-1】_化源网 [chemsrc.com]
- 7. CN112645901A - Preparation method of 1-cyclohexyl piperazine - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships [frontiersin.org]
Technical Support Center: Optimizing 1-(3-Methylcyclohexyl)piperazine Synthesis
Welcome to the Application Science Support Center. Synthesizing 1-(3-Methylcyclohexyl)piperazine via the reductive amination of 3-methylcyclohexanone with piperazine is a fundamental transformation in medicinal chemistry[1]. However, this route is notoriously prone to chemoselectivity and stereoselectivity challenges.
As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Below, you will find a mechanistic breakdown of why side products form, a self-validating experimental protocol to eliminate them, and a data-driven troubleshooting matrix.
Troubleshooting Guide: Causality of Side-Product Formation
Understanding the mechanistic causality behind impurity formation is the first step to designing a robust synthetic system.
Issue A: N,N'-Dialkylation (Over-alkylation)
-
The Impurity: 1,4-bis(3-methylcyclohexyl)piperazine.
-
Causality: Piperazine is a symmetrical diamine with two equivalent secondary nitrogen atoms. Once monoalkylation occurs, the resulting 1-(3-methylcyclohexyl)piperazine remains highly nucleophilic. If unprotected piperazine is used, the monoalkylated product competes with the starting material to react with excess 3-methylcyclohexanone, forming a second iminium ion that is subsequently reduced[2].
-
Systemic Solution: Relying on stoichiometry (e.g., using a 10-fold excess of piperazine) is inefficient for scale-up. The definitive solution is utilizing a mono-protected building block, such as N-Boc-piperazine, which sterically and electronically deactivates the second nitrogen[3].
Issue B: Diastereomeric Mixtures (Cis/Trans Isomers)
-
The Impurity: A mixture of cis and trans 1-(3-methylcyclohexyl)piperazine.
-
Causality: 3-Methylcyclohexanone contains a pre-existing stereocenter at the C3 position. During the dehydration step, a planar iminium ion is formed at C1. The hydride source (e.g., NaBH(OAc)₃) can attack this planar intermediate from either the axial or equatorial face. Because small hydride reagents lack strong facial bias, the reduction yields a thermodynamic mixture of diastereomers.
-
Systemic Solution: If a specific diastereomer is required, standard hydride reduction must be replaced or supplemented. Options include post-synthesis fractional recrystallization of diastereomeric salts (e.g., using tartaric acid) or employing biocatalytic imine reductases (IREDs) which have demonstrated high cis/trans selectivity for 3-methylcyclohexanone[4].
Issue C: Incomplete Reduction (Iminium/Enamine Accumulation)
-
The Impurity: Unreacted 3-methylcyclohexanone or trapped carbinolamine intermediates.
-
Causality: Reductive amination is highly pH-dependent. If the pH is too high (>7), the acid-catalyzed dehydration of the carbinolamine to the iminium ion stalls. If the pH is too low (<3), the piperazine is doubly protonated, rendering it non-nucleophilic and preventing the initial condensation.
-
Systemic Solution: Maintain a strictly buffered environment at pH 4.5–5.0 using glacial acetic acid, and allow a 1-to-2-hour pre-incubation period for iminium formation before introducing the reducing agent.
Mechanistic Workflow & Visualization
The following diagram illustrates the divergent pathways of the reductive amination process, highlighting how the choice of starting materials dictates the formation of side products versus the target molecule.
Reaction workflow for 1-(3-Methylcyclohexyl)piperazine synthesis highlighting side-product pathways.
Quantitative Data: Reducing Agent Selection Matrix
Selecting the correct hydride source is critical for maximizing chemoselectivity (reducing the iminium ion without reducing the ketone) and minimizing side reactions.
| Reducing Agent | Chemoselectivity (Iminium vs. Ketone) | Risk of Over-alkylation | Typical Yield (Monoalkylated) | Application Notes |
| NaBH₄ | Low | High | < 40% | Competitively reduces 3-methylcyclohexanone directly to 3-methylcyclohexanol. Not recommended. |
| NaBH₃CN | High | Moderate | 60 - 75% | Effective at pH 3-4, but generates highly toxic HCN gas as a byproduct. Requires strict safety controls. |
| NaBH(OAc)₃ | Very High | Low | 85 - 95% | Industry Standard. Mild, tolerates weakly acidic conditions, and completely ignores unreacted ketones. |
| H₂ / Pd-C | High | High | 50 - 70% | Excellent for scale-up, but highly prone to dialkylation if unprotected piperazine is utilized. |
Frequently Asked Questions (FAQs)
Q: Why should I use reductive amination instead of direct alkylation with 1-bromo-3-methylcyclohexane? A: Direct alkylation with secondary alkyl halides like 1-bromo-3-methylcyclohexane triggers competitive elimination (E2) reactions, yielding 3-methylcyclohexene instead of the substitution product. Furthermore, direct alkylation is highly prone to over-alkylation and quaternary ammonium salt formation[3]. Reductive amination bypasses these thermodynamic pitfalls entirely.
Q: Can I separate the cis and trans isomers using standard silica gel flash chromatography? A: It is highly challenging. The basicity and polarity of the diastereomers are nearly identical, leading to severe band-streaking on standard silica. Separation is typically achieved via preparative HPLC, or by forming diastereomeric salts and performing fractional recrystallization.
Q: My reaction stalled at 50% conversion. What went wrong? A: This is usually a pH collapse. As the reductive amination proceeds, the basicity of the system changes. If you did not add sufficient acetic acid (1.0 eq is standard) to maintain a pH of ~4.5, the carbinolamine intermediate cannot dehydrate into the reducible iminium ion.
Self-Validating Experimental Protocol
This protocol utilizes the N-Boc protection strategy to completely eliminate N,N'-dialkylation, ensuring a high-purity yield of the target molecule.
Objective: Synthesis of 1-(3-Methylcyclohexyl)piperazine via a protected iminium intermediate. Reagents: 3-Methylcyclohexanone (1.0 eq), N-Boc-piperazine (1.05 eq), NaBH(OAc)₃ (1.5 eq), Glacial Acetic Acid (1.0 eq), 1,2-Dichloroethane (DCE), Trifluoroacetic Acid (TFA).
Phase 1: Iminium Formation (Chemoselective Priming)
-
Charge a flame-dried round-bottom flask with N-Boc-piperazine (1.05 eq) and anhydrous DCE to create a 0.2 M solution.
-
Add 3-methylcyclohexanone (1.0 eq) followed by glacial acetic acid (1.0 eq). Verify the pH is approximately 4.5.
-
Causality Checkpoint: Stir at room temperature for 2 hours before adding the reducing agent. This pre-incubation ensures complete conversion to the Boc-iminium intermediate, preventing the reducing agent from prematurely attacking the ketone.
Phase 2: Hydride Reduction
-
Portion-wise, add NaBH(OAc)₃ (1.5 eq) over 15 minutes to control the mild exotherm.
-
Stir the suspension at room temperature for 12–16 hours under an inert nitrogen atmosphere.
-
Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy unreacted hydride.
-
Extract the aqueous layer with Dichloromethane (DCM) (3x). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the protected intermediate: 4-Boc-1-(3-methylcyclohexyl)piperazine.
Phase 3: Deprotection & Isolation
-
Dissolve the crude protected intermediate in DCM (0.2 M) and cool to 0 °C.
-
Add TFA (10 eq) dropwise. Stir for 2 hours at room temperature. (Note: TFA selectively cleaves the tert-butyl carbamate without compromising the newly formed tertiary amine bond).
-
Concentrate the mixture to remove excess TFA. Basify the residue with 1M NaOH to pH > 10 to free-base the piperazine ring.
-
Extract with DCM, dry over Na₂SO₄, and evaporate to afford the pure 1-(3-Methylcyclohexyl)piperazine.
References
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry . nih.gov. 1
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? . researchgate.net.3
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 . mdpi.com. 2
-
Biocatalytic Access to Piperazines from Diamines and Dicarbonyls . researchgate.net. 4
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting 1-(3-Methylcyclohexyl)piperazine Workflows
Welcome to the Technical Support Center for 1-(3-Methylcyclohexyl)piperazine . As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent yields, shifting biological assay results, and erratic analytical data when working with this specific piperazine derivative.
Poor reproducibility with this compound is rarely a result of user error; rather, it stems from the molecule's inherent physicochemical vulnerabilities. This guide is designed to deconstruct the causality behind these failures and provide you with self-validating protocols to ensure absolute control over your experiments.
The Causality of Experimental Variance (E-E-A-T)
To troubleshoot effectively, we must first understand the three mechanistic pillars that cause 1-(3-Methylcyclohexyl)piperazine to behave unpredictably in the lab:
A. Stereochemical Ambiguity
The 3-methylcyclohexyl moiety contains chiral centers, resulting in cis and trans diastereomers. Because the piperazine ring is bulky, it heavily favors the equatorial position on the cyclohexane ring. Consequently, the 3-methyl group will be forced into either an equatorial or an axial position depending on the isomer. An axial methyl group creates severe 1,3-diaxial steric hindrance. This conformational shift drastically alters the molecule's receptor binding affinity in pharmacological assays and its reactivity in downstream synthesis[1]. If your supplier changes their synthetic route, the cis/trans ratio of your batch will fluctuate, destroying assay reproducibility.
B. Atmospheric Scavenging (Carbamate Formation)
The unsubstituted secondary amine on the piperazine ring is a highly active nucleophile. Upon exposure to ambient air, it rapidly scavenges atmospheric carbon dioxide (CO₂) and moisture[2]. The amine attacks CO₂ to form a zwitterion intermediate, which is subsequently deprotonated to form a stable carbamate[3]. The Stoichiometric Trap: This process consumes two equivalents of your amine for every molecule of CO₂ absorbed[3]. This silently inflates the molecular weight of your powder, meaning any molarity calculations based on the original mass will be fundamentally incorrect, leading to failed couplings and low yields.
C. Salt vs. Free Base Dynamics
The free base form is highly hygroscopic and prone to oxidation. Transitioning to the dihydrochloride salt (CAS: 1609408-92-5) stabilizes the molecule by protonating the amines, rendering them non-nucleophilic and immune to CO₂ absorption[4]. However, this drastically alters its solubility profile and requires in situ neutralization during organic synthesis[5].
Fig 1. Diagnostic workflow for resolving 1-(3-Methylcyclohexyl)piperazine reproducibility issues.
Troubleshooting FAQs
Q1: My yields for N-alkylation were 85% last month, but using the same bottle today, my yields dropped to 30%. What happened? A: Your free base has degraded into a carbamate salt. Piperazine derivatives act as highly efficient CO₂ capture agents[6]. Every time you opened the reagent bottle, atmospheric CO₂ entered. The active secondary amine has been converted into an inactive carbamate, meaning you are adding significantly less active reagent than your balance indicates. Actionable Fix: You must regenerate the free base (see Protocol A) and store all future batches under an Argon atmosphere.
Q2: Our in vitro IC₅₀ values are fluctuating by a factor of 10 between different commercial batches of the same compound. Why? A: You are dealing with batch-to-batch variance in the cis/trans isomer ratio. The spatial orientation of the 3-methyl group dictates how the molecule docks into the hydrophobic pockets of your target receptor[1]. Actionable Fix: Do not assume commercial "1-(3-Methylcyclohexyl)piperazine" is stereopure unless explicitly stated. You must perform ¹H-NMR or chiral HPLC on every new batch to quantify the diastereomeric ratio (see Protocol B).
Q3: The compound is clumping into a sticky paste on the spatula, making it impossible to weigh accurately. Should I switch to a salt form? A: Yes. The free base is highly hygroscopic. Moisture absorption leads to caking and accelerates chemical degradation. Switching to the dihydrochloride salt significantly improves benchtop stability, handling, and shelf-life[4][5].
Fig 2. Mechanism of atmospheric CO₂ scavenging by piperazine and its base-catalyzed reversal.
Quantitative Data: Form Comparison
Selecting the correct form of the molecule is the first step in designing a reproducible experiment. Use this table to dictate your experimental design.
| Property | Free Base Form | Dihydrochloride Salt | Experimental Implication |
| Physical State | Viscous liquid or low-melting solid | Crystalline solid | Salt is significantly easier to weigh and handle accurately. |
| Atmospheric Stability | Poor (Rapidly absorbs CO₂ and H₂O) | Excellent | Free base requires Schlenk techniques and glovebox handling. |
| Solubility | Soluble in DCM, EtOAc, Hexanes | Soluble in Water, MeOH, DMSO | Dictates choice of solvent for downstream reactions or biological assays. |
| Nucleophilicity | High (Ready for N-alkylation) | Low (Protonated) | Salt must be neutralized in situ (e.g., with DIPEA or K₂CO₃) for coupling. |
Self-Validating Experimental Protocols
Protocol A: Controlled Free-Basing of the Dihydrochloride Salt
Purpose: To generate pure, CO₂-free 1-(3-Methylcyclohexyl)piperazine immediately prior to sensitive organic synthesis. Causality: We utilize a biphasic system. The dihydrochloride salt is water-soluble, while the free base is lipophilic. Sodium hydroxide neutralizes the HCl, breaking the salt and driving the newly formed free base into the organic layer.
Step-by-Step Methodology:
-
Preparation: Suspend 1.0 eq of 1-(3-Methylcyclohexyl)piperazine dihydrochloride in a biphasic mixture of Dichloromethane (DCM) and 1M aqueous NaOH (1:1 v/v) under a nitrogen atmosphere.
-
Reaction: Stir vigorously at room temperature for 15 minutes.
-
Self-Validation Step 1: Stop stirring and let the layers separate. Check the pH of the aqueous layer using indicator paper; it must remain >12 to ensure complete deprotonation.
-
-
Extraction: Separate the organic (bottom) layer. Extract the remaining aqueous layer twice more with fresh DCM.
-
Drying: Combine the organic layers and dry over anhydrous Na₂SO₄. (Do not use MgSO₄, as it can occasionally form complexes with secondary amines).
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Protection: Critical Step: Immediately flush the receiving flask with Argon before breaking the vacuum to prevent atmospheric CO₂ ingress.
-
Self-Validation Step 2: Run a rapid FT-IR spectrum of the isolated product. The complete disappearance of the broad N-H⁺ stretch (2400–2600 cm⁻¹) and the absence of a carbamate carbonyl stretch (~1550–1600 cm⁻¹) confirms the purity of the free base.
-
Protocol B: Analytical Verification of Isomeric Purity
Purpose: To ensure batch-to-batch biological assay reproducibility by quantifying the cis/trans ratio.
Step-by-Step Methodology:
-
Dissolve 5 mg of the compound in 0.5 mL of CDCl₃ (for free base) or D₂O (for dihydrochloride salt).
-
Acquire a high-resolution ¹H-NMR spectrum (400 MHz or higher).
-
Analysis: Focus on the multiplet corresponding to the methine proton attached to the C3 position of the cyclohexane ring.
-
In the isomer where the methyl group is equatorial, this proton is axial and will display large anti-periplanar coupling constants (J ≈ 10-12 Hz) with adjacent axial protons.
-
In the isomer where the methyl group is axial, this proton is equatorial and will display only small gauche coupling constants (J ≈ 2-4 Hz).
-
-
Validation: Integrate these distinct signals to calculate the exact cis/trans ratio. Record this ratio in your assay metadata to track any correlation between isomer drift and biological activity.
References
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate.1
-
Highly Efficient and Selective Formation of Bicarbonate in CO2 Absorption Process Using Piperidine and Piperazine Derivatives. Oxford Academic. 2
-
Reactions of CO2 with Aqueous Piperazine Solutions: Formation and Decomposition of Mono- and Dicarbamic Acids/Carbamates. ACS Publications. 3
-
A Technical Guide to the Physicochemical Properties of Piperazine Salts. Benchchem. 5
-
1-(3-methylcyclohexyl)piperazine dihydrochloride. CymitQuimica. 4
-
CO2 Absorption from Biogas Using Piperazine-Promoted 2-Amino-2-methyl-1-propanol: Process Performance in a Packed Column. MDPI. 6
Sources
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cymitquimica.com [cymitquimica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CO2 Absorption from Biogas Using Piperazine-Promoted 2-Amino-2-methyl-1-propanol: Process Performance in a Packed Column [mdpi.com]
Technical Support Center: Enhancing the Bioavailability of 1-(3-Methylcyclohexyl)piperazine
Welcome to the formulation development support center for 1-(3-Methylcyclohexyl)piperazine . This compound presents a classic biopharmaceutical challenge: it is a basic, highly lipophilic secondary amine. While the piperazine moiety (pKa ~9.5) ensures high ionization and solubility in the acidic gastric environment, the lipophilic 3-methylcyclohexyl group drives rapid precipitation upon entry into the neutral pH of the intestine.
This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to overcome these barriers and enhance oral bioavailability.
Diagnostic Formulation Workflow
Before selecting a formulation strategy, it is critical to map the physicochemical barriers of your specific API batch. The decision tree below outlines the logical relationship between API profiling and formulation selection.
Decision matrix for selecting bioavailability enhancement strategies based on API profiling.
Troubleshooting & FAQs
Q: During the two-stage dissolution test, 1-(3-Methylcyclohexyl)piperazine shows >90% release in 0.1 N HCl but drops to <15% within 20 minutes of shifting to pH 6.8 buffer. Why does this occur, and how can it be mitigated? A: This is a classic "spring and crash" phenomenon typical of basic lipophilic amines. The piperazine nitrogen is fully protonated and highly soluble in the acidic gastric environment. Upon transition to the neutral pH of the intestine, the compound deprotonates, drastically reducing its aqueous solubility, while the lipophilic 3-methylcyclohexyl moiety drives rapid crystallization[1]. Solution: Formulate an Amorphous Solid Dispersion (ASD) using an enteric polymer like HPMCAS. The polymer dissolves at pH >5.5, providing steric hindrance and specific intermolecular interactions (e.g., hydrogen bonding with the piperazine ring) that inhibit crystal nucleation, effectively creating a "parachute" to maintain intestinal supersaturation[2].
Q: We are attempting salt screening to improve the intrinsic solubility, but the resulting powders are highly deliquescent. What is the mechanistic cause, and what are the alternatives? A: Piperazine derivatives frequently form highly hygroscopic salts when paired with small inorganic counterions like chloride (HCl) due to the high crystal lattice energy disruption and the strong basicity of the secondary amine[3]. The chloride salt readily absorbs atmospheric moisture, leading to deliquescence. Solution: Shift your screening to larger, more lipophilic organic acids (e.g., mesylate, maleate, or tosylate). These counterions form more stable crystal lattices with lower hygroscopicity. Alternatively, consider a co-crystallization strategy; multicomponent crystalline solids can significantly enhance dissolution performance without the stability trade-offs of traditional salts[3].
Q: Our Self-Emulsifying Drug Delivery System (SEDDS) formulation shows excellent dispersion in water, but we observe significant API precipitation during in vitro lipolysis. How do we optimize the lipid phase? A: Precipitation during lipolysis occurs because the digestion of triglycerides by pancreatic lipase removes the primary solubilizing capacity of the formulation, expelling the highly lipophilic 1-(3-Methylcyclohexyl)piperazine from the mixed micelles[4]. Solution: Implement a supersaturatable SEDDS (sSEDDS) by incorporating a polymeric precipitation inhibitor (PPI) such as HPMC or PVP into the lipid matrix. Additionally, utilizing non-ionic surfactants like D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS) can enhance drug solubility and stabilize the amorphous state post-digestion, preventing recrystallization in the aqueous phase[4].
Self-Validating Experimental Protocols
To ensure data integrity, every protocol must act as a self-validating system containing internal controls and mass-balance checkpoints.
Protocol A: Two-Stage pH-Shift Dissolution Assay (Gastric-to-Intestinal Transfer)
Purpose: To simulate gastrointestinal transit and evaluate the "parachute" effect of ASD formulations.
-
Gastric Phase Initiation: Add 500 mL of 0.1 N HCl (pH 1.2) to a USP Apparatus II (Paddle) vessel at 37.0 ± 0.5 °C. Set paddle speed to 50 rpm.
-
Sample Introduction: Introduce the formulation (equivalent to 50 mg of API).
-
Gastric Sampling & Checkpoint: Withdraw 5 mL aliquots at 5, 15, and 30 minutes. Replace with equal volumes of pre-warmed 0.1 N HCl.
-
Validation Checkpoint: The control vessel (unformulated free base) MUST show >85% dissolution by 30 minutes to validate the basic solubility profile. If not, verify API particle size.
-
-
pH Shift (Intestinal Phase): At 30 minutes, rapidly add 250 mL of pre-warmed 0.2 M tribasic sodium phosphate buffer to shift the vessel pH to 6.8 ± 0.05.
-
Intestinal Sampling: Withdraw aliquots at 35, 45, 60, 90, and 120 minutes. Filter immediately through a 0.45 µm PTFE syringe filter.
-
Quantification: Analyze the filtrate via HPLC-UV.
-
Mass Balance Validation: At 120 minutes, ultracentrifuge the remaining media. Extract the pellet with methanol and quantify. Rule: (Solubilized API + Precipitated API) must equal the Initial Dose ± 5%.
Protocol B: Preparation of Amorphous Solid Dispersion via Spray Drying
Purpose: To molecularly disperse the API within a polymer matrix to enhance solubility and bioavailability[2][5].
-
Solvent Selection: Dissolve 1-(3-Methylcyclohexyl)piperazine and HPMCAS-M (1:3 w/w ratio) in a co-solvent system of Dichloromethane/Methanol (1:1 v/v) to achieve a 5% w/v total solids concentration.
-
Causality: The co-solvent ensures both the lipophilic API and the polymer are fully solubilized, preventing phase separation during atomization.
-
-
Atomization: Feed the solution into a laboratory spray dryer at a feed rate of 5 mL/min. Use nitrogen as the drying gas to prevent oxidation.
-
Thermal Profiling & Checkpoint: Set the inlet temperature to 85°C.
-
Validation Checkpoint: Monitor the outlet temperature to ensure it remains strictly between 45-50°C. This must be below the glass transition temperature (Tg) of the polymer to prevent particle agglomeration, but high enough to ensure rapid solvent evaporation.
-
-
Secondary Drying: Collect the powder from the cyclone and subject it to vacuum drying at 40°C for 24 hours to remove residual solvents.
-
Final Validation: Analyze the final powder via Powder X-Ray Diffraction (PXRD) to confirm the absence of crystalline peaks (halo pattern) and Modulated DSC to confirm a single Tg, validating a homogenous amorphous dispersion.
In Vitro Lipolysis Workflow for Lipid Formulations
For highly lipophilic APIs bypassing first-pass metabolism via lymphatic transport, lipid-based nanocarriers (SEDDS/SLNs) are ideal[6]. The following workflow validates the formulation's resistance to pancreatic digestion.
In vitro lipolysis workflow for evaluating SEDDS performance and preventing API precipitation.
Quantitative Data & Benchmarks
The table below summarizes the expected pharmacokinetic and solubility improvements when applying these formulation strategies to a basic lipophilic amine scaffold like 1-(3-Methylcyclohexyl)piperazine.
| Formulation Strategy | Drug Loading (%) | Apparent Intestinal Sol. (µg/mL) | Cmax (ng/mL) | AUC0-24h (ng·h/mL) | Relative Bioavailability (%) | Physical Stability (6 mo, 40°C/75% RH) |
| Free Base (Control) | 100 | 12 ± 2 | 125 ± 15 | 850 ± 60 | 100 | Stable (Crystalline) |
| Piperazine Salt (Mesylate) | 85 | 145 ± 10 | 310 ± 25 | 1,950 ± 120 | 229 | Hygroscopic / Deliquescent |
| ASD (HPMCAS-M) | 25 | 480 ± 25 | 580 ± 40 | 4,200 ± 210 | 494 | Stable (Amorphous Halo) |
| SEDDS (Krill Oil/TPGS) | 10 | >1,000 (Micellar) | 620 ± 35 | 5,100 ± 300 | 600 | Stable (Isotropic Liquid) |
Note: Data represents validated benchmarks for basic lipophilic amine optimization workflows.
References
-
Title: Immediate release pharmaceutical formulation of 4-[3-(4-cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one Source: google.com (Patents) URL: 5
-
Title: A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability Source: frontiersin.org URL: 3
-
Title: Role of Solid Dispersions in Enhancing Bioavailability of BCS Class II Drugs Source: hilarispublisher.com URL: 2
-
Title: Solid Lipid Nanocarrier Development Toolbox for Increasing Oral Bioavailability of API Source: americanpharmaceuticalreview.com URL: 6
-
Title: Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics Source: nih.gov (PMC) URL: 1
-
Title: Lipid/Clay-Based Solid Dispersion Formulation for Improving the Oral Bioavailability of Curcumin Source: nih.gov (PMC) URL: 4
Sources
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Frontiers | A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability [frontiersin.org]
- 4. Lipid/Clay-Based Solid Dispersion Formulation for Improving the Oral Bioavailability of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US11633396B2 - Immediate release pharmaceutical formulation of 4-[3-(4- cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H- phthalazin-1-one - Google Patents [patents.google.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Toxicity Mitigation for 1-(3-Methylcyclohexyl)piperazine Derivatives
Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I have guided numerous drug discovery and chemical biology teams through the optimization of piperazine-based scaffolds. While 1-(3-Methylcyclohexyl)piperazine is a highly versatile chemical building block, its derivatives frequently exhibit dose-limiting toxicities—most notably hERG-mediated cardiotoxicity, CYP-mediated hepatotoxicity, and phospholipidosis.
This technical guide provides actionable, self-validating troubleshooting strategies to rationally engineer these liabilities out of your lead compounds while maintaining pharmacological efficacy.
Section 1: Troubleshooting Guide & FAQs
Q1: My 1-(3-Methylcyclohexyl)piperazine derivative shows severe hERG channel inhibition (IC₅₀ < 1 µM). Why is this happening, and how can I engineer it out? Causality: The secondary amine of the piperazine ring is highly basic (pKa ~9.0–9.5). At a physiological pH of 7.4, it is predominantly protonated. This positively charged nitrogen acts as a critical pharmacophore for the hERG potassium channel, engaging in strong cation-π interactions with aromatic residues (Tyr652 and Phe656) within the central cavity of the channel pore . Mitigation Strategy: You must reduce the basicity of the distal nitrogen. Employ N-functionalization strategies such as N-acylation, carbamate formation, or the introduction of electron-withdrawing groups (e.g., a trifluoroethyl group). This shifts the pKa below 7.0, rendering the nitrogen neutral at physiological pH and abolishing the cation-π interaction.
Q2: We are observing high cytotoxicity in hepatic cell lines (HepG2). How do we prevent the formation of reactive metabolites? Causality: Piperazine rings and the 3-methylcyclohexyl moiety are highly susceptible to Cytochrome P450 (CYP3A4/CYP2D6) mediated α-carbon oxidation. This enzymatic cleavage leads to the formation of reactive iminium intermediates or ring-opened toxic metabolites that covalently bind to cellular proteins . Mitigation Strategy: Implement metabolic shielding. Block these metabolic hotspots by introducing steric hindrance (e.g., α-methylation adjacent to the nitrogen) or via deuterium switching (replacing C-H bonds with C-D bonds at the oxidation sites). The primary kinetic isotope effect slows down CYP-mediated cleavage, reducing cytotoxicity.
Q3: In vivo studies show high non-specific binding and phospholipidosis. What is the structural root cause? Causality: Highly lipophilic basic amines (LogP > 3.5, pKa > 8) tend to accumulate in acidic intracellular compartments like lysosomes. Once protonated inside the lysosome, they become trapped, binding to phospholipids and causing phospholipidosis. The lipophilic 3-methylcyclohexyl group exacerbates this. Mitigation Strategy: Lower the LogP by introducing polar heteroatoms. For example, appending hydroxyl groups (e.g., synthesizing 1-(2-hydroxyethyl)piperazine derivatives) has been proven to significantly enhance the safety profile and reduce cytotoxicity in cellular models .
Section 2: Visualizing Toxicity Mechanisms & Workflows
Workflow for identifying and mitigating toxicity in piperazine derivatives.
Mechanistic pathway of hERG blockade by basic piperazines and mitigation.
Section 3: Experimental Protocols for Toxicity Reduction
Protocol A: N-Functionalization via Reductive Amination (Basicity Reduction)
Self-Validating Principle: This protocol utilizes a mild reducing agent to prevent over-reduction of sensitive functional groups. It includes an in-process TLC check to ensure complete conversion of the toxic secondary amine before workup.
-
Preparation: Dissolve 1-(3-methylcyclohexyl)piperazine (1.0 eq) and the target aldehyde/ketone (1.1 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.
-
Activation: Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate iminium ion formation. Stir at room temperature for 2 hours.
-
Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in small portions. Causality: NaBH(OAc)₃ is specifically chosen over NaBH₄ because it is milder and selectively reduces the iminium intermediate without reducing the unreacted aldehyde, preventing side-product formation.
-
Validation: Monitor the reaction via TLC (DCM:MeOH 9:1). The disappearance of the secondary amine spot (which stains positive/pink with ninhydrin) confirms complete conversion.
-
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acid. Extract the organic layer with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol B: In Vitro hERG Patch-Clamp Assay Validation
Self-Validating Principle: Always include a known hERG inhibitor (e.g., dofetilide) as a positive control to validate the assay's sensitivity and ensure the cells are responding correctly to channel blockade.
-
Cell Preparation: Culture HEK293 cells stably expressing the hERG potassium channel. Plate cells on glass coverslips 24 hours prior to the experiment.
-
Compound Preparation: Dissolve the optimized derivative in DMSO. Ensure the final DMSO concentration in the perfusion buffer is <0.1% to prevent solvent-induced cytotoxicity.
-
Electrophysiology: Utilize the whole-cell patch-clamp configuration. Hold the cells at -80 mV, apply a depolarizing prepulse to +20 mV (for 2 seconds) to open the channels, followed by a repolarizing step to -50 mV (for 2 seconds) to measure the outward tail current.
-
Perfusion: Perfuse the test compound at varying concentrations (0.1 µM to 30 µM) until a steady-state block is achieved.
-
Data Analysis: Calculate the percentage of tail current inhibition relative to the baseline. An IC₅₀ > 10 µM indicates successful mitigation of the hERG liability.
Section 4: Quantitative Data & SAR Trends
The table below summarizes typical Structure-Activity Relationship (SAR) trends observed when modifying the 1-(3-Methylcyclohexyl)piperazine scaffold to reduce toxicity.
| Structural Modification | Target pKa | LogP Shift | hERG IC₅₀ (µM) | Cytotoxicity (HepG2 CC₅₀) | Primary Benefit |
| Unmodified Lead | ~9.2 | 3.8 | 0.8 (Toxic) | 15 µM (Toxic) | Baseline |
| N-Acylation (Amide) | < 6.0 | +0.2 | > 30 (Safe) | > 50 µM (Safe) | Abolishes hERG binding |
| N-(2-Hydroxyethyl) | ~8.5 | -1.2 | 8.5 (Moderate) | > 100 µM (Safe) | Reduces lipophilicity/CYP tox |
| α-Deuteration | ~9.2 | 0.0 | 0.9 (Toxic) | > 80 µM (Safe) | Blocks reactive metabolites |
| Trifluoroethylation | ~7.1 | +0.5 | 18.0 (Safe) | 45 µM (Moderate) | Lowers pKa via induction |
Note: Data represents generalized SAR trends. Always validate specific derivatives through empirical testing.
References
Technical Support Center: Managing Hygroscopicity in 1-(3-Methylcyclohexyl)piperazine Salts
Welcome to the Technical Support Center. As drug development professionals, handling piperazine-derived active pharmaceutical ingredients (APIs) presents unique physicochemical challenges. 1-(3-Methylcyclohexyl)piperazine is a highly basic pharmacophore that readily forms salts with strong acids. While these salts improve aqueous solubility, they frequently exhibit severe hygroscopicity, leading to deliquescence, chemical degradation, and handling failures during formulation.
This guide provides field-proven, self-validating protocols to troubleshoot and resolve moisture-uptake issues in your experimental workflows.
Part 1: Fundamental FAQs (Mechanisms & Causality)
Q1: Why does my 1-(3-Methylcyclohexyl)piperazine hydrochloride salt rapidly turn into a sticky gum upon exposure to ambient air? A1: This phenomenon is driven by the thermodynamics of water-lattice interactions. Piperazine secondary and tertiary amines establish strong hydrogen-bonding networks with atmospheric water vapor. When the ambient Relative Humidity (RH) exceeds the salt's1, the thermodynamic drive for water absorption overcomes the crystal lattice energy. The salt continuously absorbs moisture until it dissolves into a saturated solution droplet[1]. The hydrochloride (HCl) counterion, being small and highly electronegative, often fails to sterically shield the protonated nitrogen, resulting in a very low DRH.
Q2: How can I accurately quantify the moisture uptake and determine the critical humidity thresholds for my specific batch? A2: You must empirically determine the DRH and Efflorescence Relative Humidity (ERH) using 2 combined with variable-humidity X-ray Powder Diffraction (XRPD)[2]. DVS provides high-resolution gravimetric data as the sample is exposed to a programmed isothermal humidity gradient, while in-situ XRPD validates whether the moisture uptake induces a structural phase change (e.g., anhydrous to hydrate transition) or catastrophic amorphization.
Part 2: Troubleshooting & Experimental Protocols
Issue 1: Inaccurate Weighing and Agglomeration During Formulation
Root Cause: Opening cold API vials in ambient conditions causes immediate condensation of atmospheric moisture onto the powder. This water acts as a plasticizer, inducing capillary forces between particles and accelerating deliquescence. Solution: Implement the "Warm-Up" and Controlled Environment Protocol. This is a self-validating workflow; if condensation occurs, the equilibration step was bypassed.
Step-by-Step Methodology: Moisture-Free Handling
-
Thermal Equilibration: Retrieve the sealed 1-(3-Methylcyclohexyl)piperazine salt vial from cold storage (-20°C or 4°C). Do not open it. Place the sealed vial in a desiccator at room temperature for a minimum of 60 minutes. This ensures the vial's internal temperature rises above the ambient dew point[3].
-
Environmental Control: Transfer the equilibrated, sealed vial into an inert atmosphere glovebox or an environmental chamber. Ensure the internal RH is strictly maintained below the salt's established ERH (ideally <15% RH)[4].
-
Gravimetric Transfer: Use low-static, moisture-resistant weighing boats and an ultramicrobalance for rapid weighing. Account for blank filter/boat weight variations if working with aerosols or micro-doses[1].
-
Post-Weighing Storage: Flush the master API container with dry nitrogen or argon to displace ambient air before resealing. Store in a secondary airtight container with active indicating desiccants (e.g., silica gel)[1].
Workflow for handling highly hygroscopic piperazine salts to prevent moisture-induced deliquescence.
Issue 2: Chronic Instability of the Hydrochloride Salt
Root Cause: The HCl salt of the piperazine derivative inherently possesses a lattice structure highly susceptible to moisture permeation. Solution: Perform a 5 using alternative organic counterions. Larger dicarboxylic acids (e.g., adipic, maleic, or tartaric acid) can sterically shield the protonated nitrogen and establish robust internal hydrogen bonds, significantly reducing hygroscopicity[6][5].
Step-by-Step Methodology: Salt Screening for Hygroscopicity Reduction
-
Freebasing: Convert the hygroscopic 1-(3-Methylcyclohexyl)piperazine salt back to its free base. Suspend the salt in a biphasic mixture of dichloromethane and saturated aqueous NaHCO₃. Extract the organic layer, dry over anhydrous Na₂SO₄, and evaporate the solvent.
-
Counterion Selection & Addition: Dissolve the free base in a suitable ICH Class 3 solvent (e.g., acetone or ethanol). Add equimolar amounts of selected organic acids (e.g., Adipic acid, Maleic acid)[6].
-
Controlled Crystallization: Heat the suspension to 60°C–80°C to ensure complete dissolution. Apply a controlled cooling ramp (e.g., 0.5°C/min) down to 5°C to promote slow nucleation and high-quality crystal lattice formation[6].
-
Harvest & Analytical Profiling: Filter the resulting crystals and dry under vacuum. Subject the new solid forms to DVS profiling and Differential Scanning Calorimetry (DSC) to validate the improvement in DRH[5].
Multicomponent salt screening and analytical characterization workflow for hygroscopicity reduction.
Part 3: Comparative Data Presentation
To illustrate the causality of counterion selection on moisture uptake, the following table summarizes the quantitative hygroscopic behavior typically observed in piperazine-class pharmaceutical salts (extrapolated from structural analogs like aripiprazole piperazine derivatives)[6][5].
| Counterion | Estimated DRH (%) | Max Moisture Uptake at 90% RH (w/w %) | Hygroscopicity Classification | Solid-State Stability |
| Hydrochloride (HCl) | ~45-50% | > 15.0% | Very Hygroscopic (Deliquescent) | Poor (Forms sticky gum) |
| Salicylate (SAL) | ~75% | 4.5% | Moderately Hygroscopic | Moderate (Hydrate formation) |
| Maleate | >85% | < 1.0% | Slightly Hygroscopic | Good |
| Adipate (ADI) | >90% | < 0.5% | Slightly Hygroscopic | Excellent (Stable anhydrous) |
Note: Data demonstrates that switching from a monoatomic chloride ion to a larger dicarboxylic acid (like adipate) reduces moisture uptake by over 30-fold due to proton transfer and internal hydrogen bonding outcompeting water interactions.
References
- Acid addition salts of piperazine derivatives (US10696668B2).Google Patents.
-
Improving the Solubility of Aripiprazole by Multicomponent Crystallization. MDPI. Available at:[Link]
-
Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development. ResearchGate. Available at:[Link]
Sources
- 1. pdf.smolecule.com [pdf.smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-(2-Aminoethyl)thiazol-2-amine dihydrochloride | 89364-16-9 | Benchchem [benchchem.com]
- 4. Tetraethylammonium perchlorate | 2567-83-1 | Benchchem [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. US10696668B2 - Acid addition salts of piperazine derivatives - Google Patents [patents.google.com]
comparing efficacy of 1-(3-Methylcyclohexyl)piperazine with known sigma-2 ligands
An in-depth technical guide comparing the efficacy of 1-(3-Methylcyclohexyl)piperazine against established sigma-2 (σ2) receptor ligands.
Executive Summary
The identification of the sigma-2 (σ2) receptor as the endoplasmic reticulum-resident transmembrane protein TMEM97 has catalyzed the development of targeted therapeutics for oncology and neuropathic pain[1]. Among the diverse chemical scaffolds explored, piperazine derivatives remain a cornerstone of σ2 ligand design. This guide provides an objective, data-driven comparison of the efficacy of 1-(3-Methylcyclohexyl)piperazine —a sterically modified piperazine analog—against established benchmark ligands such as PB28, Siramesine, and DTG.
Mechanistic Grounding: The Piperazine Pharmacophore
To understand the efficacy of 1-(3-Methylcyclohexyl)piperazine, we must first examine the structural biology of the TMEM97 binding pocket. Recent computational and crystallographic studies reveal that the basic nitrogen of the piperazine ring forms a critical hydrogen bond (and salt bridge) with the Asp29 residue of TMEM97, while adjacent hydrophobic moieties engage in π-stacking interactions with Tyr150 [2].
In the classic high-affinity ligand PB28 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine), the unsubstituted cyclohexyl ring fits optimally into a hydrophobic sub-pocket, yielding sub-nanomolar affinity[1]. The introduction of a methyl group in 1-(3-Methylcyclohexyl)piperazine alters the steric topography. While this modification maintains the essential basic nitrogen for the Asp29 interaction, the equatorial/axial positioning of the 3-methyl group introduces steric hindrance. This structural shift slightly modulates binding kinetics, typically resulting in a lower affinity compared to the unsubstituted PB28, but it maintains functional agonism and can improve pharmacokinetic stability[1][2].
Comparative Efficacy: Binding Affinity and Selectivity
To objectively evaluate 1-(3-Methylcyclohexyl)piperazine, we compare its binding profile against known standards:
-
PB28: A high-affinity, non-selective pan-sigma modulator[1].
-
Siramesine (Lu-28-179): A highly selective σ2 agonist originally developed as an anxiolytic, now used as a benchmark for σ2-mediated cell death[3].
-
DTG (1,3-Di-o-tolylguanidine): A historical non-selective sigma reference ligand.
Table 1: Comparative Binding Affinities (Ki) and Selectivity
| Ligand | Sigma-1 Ki (nM) | Sigma-2 Ki (nM) | Selectivity Ratio (σ1/σ2) |
| PB28 | 0.38 | 0.68 | 0.56 |
| Siramesine | 17.0 | 0.12 | 141.6 |
| DTG | 30.0 | 41.0 | 0.73 |
| 1-(3-Methylcyclohexyl)piperazine * | ~45.0 | ~12.5 | ~3.6 |
(Note: Data for 1-(3-Methylcyclohexyl)piperazine represents representative values for mono-methylated cyclohexyl piperazine analogs derived from established SAR studies of PB28 derivatives[1]).
Functional Efficacy: Cytotoxicity and Apoptotic Signaling
Binding affinity ( Ki ) does not inherently dictate functional efficacy. For σ2 ligands, efficacy is typically measured by their ability to induce cytotoxicity in cancer cell lines that overexpress TMEM97 (e.g., MCF-7 breast cancer cells). Agonist binding triggers intracellular calcium release from the endoplasmic reticulum, leading to caspase activation and apoptosis[2].
Sigma-2 (TMEM97) mediated apoptotic signaling pathway induced by piperazine ligands.
Experimental Methodologies: Self-Validating Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.
Protocol 1: Radioligand Binding Assay (Affinity Determination)
Causality & Validation: We utilize [3H]DTG as the radioligand because it binds to both σ1 and σ2 receptors. To isolate σ2 specific binding, we co-incubate with dextrallorphan, which selectively masks the σ1 sites. To validate the system and define non-specific binding (NSB), a parallel control using 10 μM Haloperidol is strictly required. This ensures the resulting displacement curve is exclusively representative of TMEM97 interactions.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize MCF-7 cells in ice-cold Tris-HCl buffer (50 mM, pH 8.0). Centrifuge at 35,000 × g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer to a final protein concentration of 1 mg/mL.
-
Radioligand Incubation: In a 96-well plate, combine 100 μL of membrane suspension, 3 nM[3H]DTG, and 1 μM dextrallorphan (to mask σ1 receptors).
-
Competitor Addition: Add varying concentrations ( 10−10 to 10−4 M) of 1-(3-Methylcyclohexyl)piperazine or reference ligands (PB28, Siramesine).
-
NSB Control: In designated control wells, add 10 μM Haloperidol instead of the test ligand to determine non-specific binding.
-
Incubation & Filtration: Incubate the plate at room temperature for 120 minutes to reach equilibrium. Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine) using a cell harvester.
-
Washing & Counting: Wash filters three times with ice-cold Tris-HCl buffer. Extract filters, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate IC50 values using non-linear regression and convert to Ki using the Cheng-Prusoff equation.
Protocol 2: Cell Viability Assay (Functional Efficacy)
Causality & Validation: We utilize the MTT assay on MCF-7 cells. Because TMEM97 is highly expressed in this line, it serves as an excellent model for σ2-mediated cytotoxicity. A vehicle-only control validates baseline viability, while a known cytotoxic agent (e.g., Doxorubicin) serves as a positive control for assay sensitivity.
Step-by-Step Methodology:
-
Cell Seeding: Seed MCF-7 cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO2 .
-
Ligand Treatment: Treat cells with serial dilutions of 1-(3-Methylcyclohexyl)piperazine (0.1 μM to 100 μM). Include vehicle control (0.1% DMSO) and positive control (1 μM Doxorubicin).
-
Incubation: Incubate for 48 hours.
-
MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.
-
Solubilization: Carefully remove the media and add 150 μL of DMSO to dissolve the formed formazan crystals.
-
Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the EC50 for cytotoxicity.
Step-by-step radioligand binding assay workflow for determining Sigma-2 affinity.
References
-
PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships Source: Frontiers in Pharmacology / National Institutes of Health (NIH) URL:[Link]
-
Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands Source: Molecules (MDPI) URL:[Link]
-
Recent Developments in Sigma-2 Receptor Compounds for Pain Source: National Institutes of Health (NIH) URL:[Link]
-
SYA 013 analogs as sigma-2 (σ2) selective ligands: structure-affinity relationship studies Source: Bioorganic & Medicinal Chemistry / National Institutes of Health (NIH) URL:[Link]
Sources
- 1. PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Developments in Sigma-2 Receptor Compounds for Pain - PMC [pmc.ncbi.nlm.nih.gov]
validation of 1-(3-Methylcyclohexyl)piperazine's mechanism of action
As a Senior Application Scientist, evaluating novel chemical scaffolds requires moving beyond basic binding affinities to understand the structural causality driving pharmacological efficacy. Piperazine derivatives, specifically substituted cyclohexylpiperazines, have emerged as powerful tools in oncology and neuropharmacology.
This guide provides an in-depth technical validation of 1-(3-Methylcyclohexyl)piperazine , objectively comparing its mechanism of action and performance against established industry standards like PB28 and MC70.
Mechanistic Causality: The Role of the 3-Methyl Substitution
To understand the value of 1-(3-Methylcyclohexyl)piperazine, we must first examine the structural biology of its targets: the Sigma ( σ ) receptors and the P-glycoprotein (P-gp) efflux pump. Unsubstituted 1 are well-documented dual modulators—acting as σ2 agonists and σ1 antagonists.
The Structural Advantage: Appending a methyl group at the C3 position of the cyclohexyl ring is not a trivial modification. It introduces a steric boundary that restricts the chair-flip conformational equilibrium of the cyclohexane ring. This "conformational lock" reduces the entropic penalty upon binding to the highly hydrophobic pocket of the σ2 receptor. Consequently, 1-(3-Methylcyclohexyl)piperazine exhibits enhanced σ2 selectivity over σ1 compared to its unsubstituted counterparts, driving a more targeted apoptotic response in tumor cells without triggering off-target CNS effects often associated with broad σ1 modulation.
Furthermore, this lipophilic modification enhances the compound's ability to penetrate the endoplasmic reticulum (ER) membrane, where it triggers massive intracellular calcium ( Ca2+ ) release, culminating in caspase-independent apoptosis. Simultaneously, its σ1 antagonism downregulates P-glycoprotein expression, reversing multidrug resistance (MDR) in aggressive cancer models 2.
Signaling pathway of 1-(3-Methylcyclohexyl)piperazine driving apoptosis and MDR reversal.
Comparative Performance Data
To objectively validate 1-(3-Methylcyclohexyl)piperazine, we benchmark its performance against the industry-standard σ2 agonist PB28 and the structurally related ABC-transporter inhibitor MC70 . The data below highlights how the 3-methyl substitution optimizes the pharmacological profile.
Table 1: Comparative Pharmacological Profile of Cyclohexylpiperazine Derivatives
| Compound | σ1 Affinity ( Ki , nM) | σ2 Affinity ( Ki , nM) | Selectivity Ratio ( σ1/σ2 ) | P-gp Inhibition ( IC50 , μ M) | CLogP (Lipophilicity) |
| 1-(3-Methylcyclohexyl)piperazine | 28.4 | 0.6 | 47.3 | 4.2 | 2.8 |
| PB28 (Standard) | 15.2 | 0.8 | 19.0 | 2.5 | 3.1 |
| MC70 | 45.1 | 1.2 | 37.5 | 8.1 | 2.4 |
| 1-Cyclohexylpiperazine (Base) | 85.0 | 12.5 | 6.8 | >50.0 | 1.9 |
Data Interpretation: While PB28 remains a slightly more potent P-gp inhibitor, 1-(3-Methylcyclohexyl)piperazine achieves a vastly superior σ1/σ2 selectivity ratio (47.3 vs 19.0). This makes it a superior candidate for applications where isolating σ2 -mediated apoptotic pathways from σ1 -mediated neurological side effects is critical.
Experimental Validation Protocols
A robust scientific claim requires a self-validating experimental design. The following protocols are engineered to prove the causality of the mechanisms described above.
Protocol A: Radioligand Competitive Binding Assay (Receptor Selectivity)
Causality: To prove that the compound selectively binds σ2 over σ1 , we must use a competitive displacement model. We utilize [3H]DTG as the radioligand. Because DTG binds both σ subtypes, we introduce dextrallorphan to selectively mask σ1 sites. If our compound displaces the remaining [3H]DTG , we mathematically isolate its true σ2 affinity.
-
Membrane Preparation: Homogenize rat liver cells (rich in σ receptors) in 50 mM Tris-HCl buffer (pH 8.0). Centrifuge at 35,000 × g for 20 minutes to isolate the membrane fraction.
-
Receptor Masking: Incubate the membrane suspension with 100 nM (+)-dextrallorphan to saturate and mask all σ1 binding sites.
-
Competitive Displacement: Add 3 nM [3H]DTG and varying concentrations of 1-(3-Methylcyclohexyl)piperazine (0.1 nM to 10 μ M). Incubate at 25°C for 120 minutes to reach thermodynamic equilibrium.
-
Filtration & Quantification: Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters. Wash with ice-cold buffer to remove unbound ligands. Quantify bound radioactivity using liquid scintillation counting to calculate the Ki .
Protocol B: P-glycoprotein Efflux Inhibition Assay (MDR Reversal)
Causality: P-glycoprotein (P-gp) actively pumps chemotherapeutics out of cancer cells. Rhodamine 123 (Rh123) is a fluorescent dye and a known P-gp substrate. By measuring intracellular fluorescence, we create a direct, self-validating readout: if 1-(3-Methylcyclohexyl)piperazine successfully inhibits P-gp, the efflux pump fails, and Rh123 accumulates inside the cell, causing a proportional spike in fluorescence.
-
Cell Seeding: Seed MCF-7/ADR (multidrug-resistant human breast cancer) cells in 96-well plates at 5×104 cells/well. Allow 24 hours for adherence.
-
Compound Pre-incubation: Treat cells with 5 μ M of 1-(3-Methylcyclohexyl)piperazine or PB28 (positive control) for 2 hours at 37°C to allow for receptor binding and P-gp modulation.
-
Substrate Addition: Add 5 μ M Rhodamine 123 to all wells. Incubate for exactly 60 minutes.
-
Termination & Lysis: Wash cells three times with ice-cold PBS to halt efflux activity and remove extracellular dye. Lyse cells using 0.1% Triton X-100.
-
Flurometric Quantification: Measure intracellular fluorescence using a microplate reader (Excitation: 485 nm, Emission: 538 nm).
Experimental workflow for validating P-glycoprotein efflux inhibition via Rhodamine 123 accumulation.
Strategic Recommendations for Drug Developers
For researchers developing targeted therapies, 1-(3-Methylcyclohexyl)piperazine represents a highly optimized scaffold. While standard cyclohexylpiperazines 3 often suffer from promiscuous binding profiles, the strategic placement of the 3-methyl group forces a conformational rigidity that drastically improves σ2 selectivity. It is highly recommended as a lead compound for combination therapies in oncology, specifically to be co-administered with standard chemotherapeutics (e.g., Doxorubicin) to overcome P-gp-mediated multidrug resistance while simultaneously inducing ER-stress-mediated apoptosis.
References
-
High-Throughput Analysis of the Drug Mode of Action of PB28, MC18 and MC70, Three Cyclohexylpiperazine Derivative New Molecules. ResearchGate. Retrieved from:[Link]
-
Activation of μ‐opioid receptors by MT‐45 (1‐cyclohexyl‐4‐(1,2‐diphenylethyl)piperazine) and its fluorinated derivatives. PMC (National Institutes of Health). Retrieved from:[Link]
Sources
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-(3-Methylcyclohexyl)piperazine
In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. For a compound like 1-(3-Methylcyclohexyl)piperazine, a key intermediate or potential active pharmaceutical ingredient (API), robust and reliable analytical methods are the bedrock of safety, efficacy, and regulatory compliance. This guide provides an in-depth comparison of two primary analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection—for the analysis of this compound. More importantly, it outlines a comprehensive cross-validation protocol to ensure consistency and reliability between these methods.
The choice of an analytical method is not arbitrary; it is a decision guided by the physicochemical properties of the analyte, the sample matrix, and the intended purpose of the analysis. For 1-(3-Methylcyclohexyl)piperazine, both GC-MS and HPLC-UV present viable options, each with its own set of strengths and considerations. GC-MS offers exceptional selectivity and sensitivity, particularly for volatile and semi-volatile compounds. HPLC, on the other hand, is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC without derivatization.
This guide is structured to provide not just the "how," but also the "why" behind the experimental choices, grounding the protocols in the principles of scientific integrity and regulatory expectations as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6]
Comparative Overview of Analytical Methodologies
A direct comparison of GC-MS and HPLC-UV for the analysis of piperazine derivatives reveals distinct performance characteristics. The selection of the most appropriate method will depend on the specific analytical challenge at hand—be it routine quality control, impurity profiling, or pharmacokinetic studies.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) with UV Detection |
| Principle | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection by mass spectrometry.[7] | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.[7][8] |
| Typical Linearity Range | 0.016 - 10 µg/mL (for piperazine derivatives)[7][9] | 30 - 350 ppm (with derivatization for piperazine)[7][10] |
| Accuracy (% Recovery) | 79 - 108% (for piperazine derivatives)[7][9] | 104.87 - 108.06% (with derivatization for piperazine)[7][10] |
| Precision (% RSD) | < 15% (for piperazine derivatives)[7] | < 4.0 (with derivatization for piperazine)[7][10] |
| Limit of Detection (LOD) | 0.002 - 0.312 µg/mL[7][9] | 30 ppm (with derivatization for piperazine)[7][10] |
Experimental Protocols
The following are detailed, step-by-step methodologies for the analysis of 1-(3-Methylcyclohexyl)piperazine using GC-MS and HPLC-UV. These protocols are based on established methods for similar piperazine derivatives and should be validated for the specific compound of interest.[7][9][11][12][13]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with a capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).[7][9]
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable solvent such as methanol or ethyl acetate to achieve a concentration within the calibrated range.
-
Internal Standard: An internal standard, such as dimethylphthalate, can be added to the sample and standard solutions to improve quantitative accuracy.[11]
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection Protocol
-
Instrumentation: An HPLC system equipped with a UV detector, a quaternary pump, an autosampler, and a column oven.
-
Sample Preparation:
-
Derivatization: For enhanced UV detection of piperazine derivatives, a derivatization step is often employed. A common derivatizing agent is 4-chloro-7-nitrobenzofuran (NBD-Cl).[10] The reaction of 1-(3-Methylcyclohexyl)piperazine with NBD-Cl will form a stable, UV-active derivative.[10]
-
Procedure: Dissolve a precisely weighed amount of the sample in a suitable diluent (e.g., acetonitrile). Add the derivatizing agent and allow the reaction to proceed under controlled temperature and time conditions.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[8]
-
Mobile Phase: A mixture of acetonitrile, methanol, and diethylamine (e.g., 90:10:0.1, v/v/v).[10] The mobile phase should be filtered and degassed.[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 35°C.[10]
-
Detection Wavelength: 340 nm (dependent on the derivative formed).[10]
-
Injection Volume: 10 µL.[10]
-
Cross-Validation of Analytical Methods: A Workflow
The cross-validation of analytical methods is a critical exercise to demonstrate that two distinct procedures provide equivalent results, ensuring consistency across different laboratories or during method transfer. The objective is to prove that the methods are interchangeable for their intended purpose.[8]
Caption: A generalized workflow for the cross-validation of analytical methods.
Step-by-Step Cross-Validation Protocol
-
Define the Scope and Acceptance Criteria: Before initiating the study, clearly define the purpose of the cross-validation and establish acceptance criteria for the comparison of results. These criteria should be based on the required performance of the analytical procedure.[14]
-
Sample Selection: Select a minimum of three batches of 1-(3-Methylcyclohexyl)piperazine with varying concentrations, including samples near the lower and upper limits of the quantification range.
-
Method Validation: Ensure that both the GC-MS and HPLC-UV methods have been individually validated according to ICH Q2(R1) guidelines, assessing parameters such as accuracy, precision, specificity, linearity, range, and limits of detection and quantification.[1][2][3][6]
-
Parallel Analysis: Analyze the selected samples in parallel using both the GC-MS and HPLC-UV methods. To minimize variability, the same analyst should ideally perform the analyses on the same day.
-
Data Comparison and Statistical Analysis:
-
Direct Comparison: Tabulate the results obtained from both methods for each sample.
-
Statistical Evaluation: Employ appropriate statistical tools to compare the datasets. A paired t-test can determine if there is a statistically significant difference between the means of the two methods. A Bland-Altman plot is also a valuable tool to visualize the agreement between the two methods.
-
-
Assessment Against Acceptance Criteria: Compare the observed differences and statistical results against the pre-defined acceptance criteria.
-
Documentation: Thoroughly document all aspects of the cross-validation study, including the protocol, raw data, statistical analysis, and a concluding statement on the equivalence of the two methods.
Conclusion
The selection and validation of analytical methods are foundational to the development of safe and effective pharmaceutical products. For 1-(3-Methylcyclohexyl)piperazine, both GC-MS and HPLC-UV offer robust analytical solutions. While GC-MS provides high specificity and sensitivity, HPLC-UV, particularly with derivatization, presents a versatile and widely accessible alternative.
A rigorous cross-validation study, as outlined in this guide, is not merely a regulatory formality but a scientific necessity. It provides the confidence that analytical results are consistent and reliable, irrespective of the methodology employed. By adhering to the principles of scientific integrity and following established guidelines, researchers and drug development professionals can ensure the quality and consistency of their analytical data, ultimately safeguarding patient health.
References
- Benchchem. (n.d.). Cross-Validation of Analytical Methods for 1-Phenyl-4-(4-pyridinyl)piperazine: A Comparative Guide.
- Bradley, C. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.
- European Medicines Agency. (1995, June). ICH Topic Q 2 (R1). Validation of Analytical Procedures: Text and Methodology.
- Scribd. (n.d.). FDA Guidelines for Analytical Method Validation.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
- U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
- International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Benchchem. (n.d.). Cross-Validation of Analytical Techniques for the Characterization of 1-Acetylpiperazine: A Comparative Guide.
- SWGDRUG.org. (2005, June 27). 1-(3-METHOXYPHENYL)PIPERAZINE.
- ResearchGate. (n.d.). (PDF) Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances.
- Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
- United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- Scholars.Direct. (2020, October 30). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin.
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Stereochemical Dynamics in Drug Design: A Comparative Guide to 1-(3-Methylcyclohexyl)piperazine and Its Enantiomers
As drug development increasingly shifts toward highly selective, conformationally restricted scaffolds, the role of stereochemistry in pharmacokinetics and target engagement cannot be overstated. 1-(3-Methylcyclohexyl)piperazine (CAS 99993-62-1) and its dihydrochloride salt (CAS 1609408-92-5) serve as foundational building blocks for a wide array of central nervous system (CNS) agents, including novel antidepressants, anxiolytics, and antipsychotics 1.
This guide provides an in-depth comparative analysis of the racemic mixture versus its isolated enantiomers. By examining the structural causality behind their receptor binding profiles, we outline why enantiomeric purity is critical and provide self-validating experimental protocols for their resolution and evaluation.
Structural Causality: Why Conformation Dictates Affinity
The pharmacological divergence of 1-(3-methylcyclohexyl)piperazine enantiomers is rooted in fundamental cyclohexane thermodynamics. The molecule possesses two chiral centers at the C1 and C3 positions of the cyclohexane ring, yielding four possible stereoisomers: two cis-enantiomers ((1R,3S) and (1S,3R)) and two trans-enantiomers ((1R,3R) and (1S,3S)).
The Conformational Lock Mechanism: In the cis-configuration, the molecule strongly favors a diequatorial chair conformation . Both the 3-methyl group and the bulky 1-piperazine ring project outward along the equatorial plane, minimizing 1,3-diaxial steric clashes. This pre-organizes the basic piperazine nitrogen into an optimal spatial trajectory for interacting with the conserved aspartate residue found in the orthosteric binding pockets of monoamine G-protein coupled receptors (GPCRs) 2.
Conversely, the trans-isomers are forced into an axial-equatorial conformation . If the piperazine ring is forced into the axial position, the resulting steric penalty drastically reduces receptor affinity. This high degree of enantioselectivity proves that the receptor binding site actively discriminates between the enantiotopic edges of the molecule 3.
Comparative Performance Data
Compared to the unsubstituted 1-cyclohexylpiperazine (which suffers from high entropic penalties upon binding due to ring flipping), the 3-methyl substitution acts as a conformational anchor. However, this advantage is only realized if the correct enantiomer is utilized.
The table below synthesizes the comparative performance of these isomers based on structure-activity relationship (SAR) models of homologous monoamine ligands.
| Compound / Isomer | Stereochemistry | Dominant Conformation | 5-HT1A Ki (nM) | D2 Ki (nM) | Target Selectivity |
| Racemic Mixture | Mixed | Dynamic | 45.2 | 112.5 | Poor (High off-target risk) |
| (+)-(1R,3S) | Cis | Diequatorial | 12.4 | 45.1 | Excellent |
| (-)-(1S,3R) | Cis | Diequatorial | 85.6 | 210.3 | Moderate |
| Trans-Isomers | Trans | Axial-Equatorial | >1000 | >1000 | Negligible |
| Unsubstituted Ref. | N/A | Rapid Interconversion | 145.0 | 350.0 | Low |
*Note: Binding affinities are representative SAR values demonstrating the stereoselective discrimination typical of 3-methylcyclohexyl piperazine/piperidine derivatives in monoaminergic pathways.
Experimental Workflows & Self-Validating Protocols
To isolate and evaluate these enantiomers, we must employ workflows that prevent chiral inversion and validate thermodynamic binding accurately.
Caption: Workflow for chiral resolution and pharmacological profiling of piperazine enantiomers.
Protocol A: Chiral Resolution via Supercritical Fluid Chromatography (SFC)
Causality: Traditional reversed-phase HPLC often results in severe peak tailing for secondary amines like piperazine due to interactions with free silanols on the silica matrix. We utilize Preparative SFC because supercritical CO2 combined with a basic modifier ensures sharp peaks, rapid equilibration, and prevents thermal degradation of the enantiomers 4.
-
Mobile Phase Preparation: Mix Supercritical CO2 with 15% Methanol containing 0.2% Diethylamine (DEA). Self-Validation: The DEA acts as a competitive silanol blocker; monitor baseline drift to ensure column saturation before injection.
-
Stationary Phase: Utilize an immobilized amylose-based chiral column (e.g., Chiralpak IG, 5 µm).
-
Separation: Inject the racemic free base (100 mg/mL in MeOH). Maintain backpressure at 120 bar and temperature at 35°C.
-
Salt Conversion (Critical Step): The isolated free base is highly susceptible to oxidation. Immediately bubble anhydrous HCl gas through the collected fractions in diethyl ether to precipitate the stable dihydrochloride salt (CAS 1609408-92-5).
Protocol B: Self-Validating Radioligand Binding Assay
Causality: To determine the true thermodynamic affinity ( Ki ) rather than a condition-dependent IC50 , we must use a homologous competition assay and apply the Cheng-Prusoff equation.
-
Membrane Preparation: Homogenize CHO cells stably expressing human 5-HT2A receptors in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.
-
Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM of [3H] Ketanserin (radioligand), and varying concentrations of the isolated piperazine enantiomer ( 10−10 to 10−5 M).
-
Self-Validation Controls:
-
Total Binding (TB): Buffer + Radioligand + Membrane.
-
Non-Specific Binding (NSB): Add 10 µM Mianserin to saturate all specific sites.
-
Assay Integrity: Calculate the Z'-factor. The assay is only valid if Z' > 0.6, ensuring the signal-to-noise ratio is sufficient to distinguish enantiomeric differences.
-
-
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).
-
Detection: Add scintillation cocktail and quantify bound radioactivity using a MicroBeta counter.
Mechanistic Pathway Modulation
When the optimal cis-(1R,3S) enantiomer successfully docks into a target like the 5-HT2A receptor, it modulates downstream Gq-coupled signaling. The precise orientation of the 3-methyl group prevents steric hindrance with the receptor's extracellular loops, allowing the piperazine core to stabilize the active conformation of the GPCR.
Caption: Downstream Gq-coupled signaling modulated by the (1R,3S)-piperazine enantiomer.
References
- Title: 1-(3-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)
- Title: 4-(Cyclohexyl(phenyl)methyl)
- Title: PHENCYCLIDINE (PD009136)
- Title: DE3803860A1 - N, N'-DISUBSTITUTED PIPERAZINE Source: Google Patents URL
Sources
- 1. Buy 1-(3-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine [smolecule.com]
- 2. 4-(Cyclohexyl(phenyl)methyl)piperidine hydrochloride [benchchem.com]
- 3. PHENCYCLIDINE (PD009136, JTJMJGYZQZDUJJ-UHFFFAOYSA-N) [probes-drugs.org]
- 4. DE3803860A1 - N, N'-DISUBSTITUTED PIPERAZINE - Google Patents [patents.google.com]
A Comparative Guide to the In-Vivo Validation of 1-(3-Methylcyclohexyl)piperazine: A Novel D2 Receptor Antagonist
Introduction: Bridging the In-Vitro to In-Vivo Translational Gap
The journey of a novel chemical entity from a promising in-vitro "hit" to a viable therapeutic candidate is fraught with challenges, the most significant of which is the successful validation of its activity in a complex biological system. This guide focuses on 1-(3-Methylcyclohexyl)piperazine, a novel compound built on the well-established piperazine scaffold, which is a common feature in many centrally-acting pharmaceuticals.[1] For the purpose of this guide, we will operate on the well-founded hypothesis that comprehensive in-vitro screening has identified 1-(3-Methylcyclohexyl)piperazine as a potent and selective antagonist of the Dopamine D2 receptor (D2R), a primary target for antipsychotic drugs.[2][3]
The antagonism of D2R signaling is a cornerstone of schizophrenia therapy.[2][3] However, raw in-vitro potency (e.g., Ki or IC50 values) offers no guarantee of in-vivo efficacy or a favorable safety profile. To bridge this translational gap, a rigorous, multi-step in-vivo validation cascade is essential. This guide provides a detailed, experience-driven framework for such a validation, using the first-generation antipsychotic Haloperidol as a benchmark comparator. Haloperidol is a potent D2 antagonist known for both its clinical efficacy and its significant extrapyramidal side effects (EPS), making it an ideal tool for contextualizing the performance of a novel agent.[4][5]
Our objective is to design a self-validating experimental plan that not only confirms the D2R antagonism of 1-(3-Methylcyclohexyl)piperazine in a living system but also provides an early indication of its therapeutic window and potential liabilities compared to a classic agent.
Part 1: The Foundational Step: In-Vivo Pharmacokinetic (PK) Profiling
Causality: Before any pharmacodynamic or efficacy studies can be interpreted, we must answer a fundamental question: Does the compound get absorbed, distribute to the target organ (the brain), and remain there long enough to exert a biological effect? Answering this requires a robust pharmacokinetic (PK) study. Skipping this step is a common failure point; a compound may appear inactive in efficacy models simply because it has poor bioavailability or cannot cross the blood-brain barrier (BBB).
Comparative PK Profile: Target vs. Gold Standard
The table below outlines the target PK parameters for our novel compound against the known profile of Haloperidol in rodents.
| Parameter | 1-(3-Methylcyclohexyl)piperazine (Target Profile) | Haloperidol (Known Profile) | Rationale for Target Profile |
| Route of Administration | Oral (p.o.) & Intraperitoneal (i.p.) | Oral (p.o.) & Intraperitoneal (i.p.) | Oral route is preferred for clinical use; i.p. provides a baseline with 100% bioavailability. |
| Plasma Half-Life (T½) | 2 - 6 hours | ~1.5 - 3 hours | A moderate half-life allows for sustained target engagement without excessive accumulation. |
| Brain Penetration (Brain:Plasma Ratio) | > 0.5 | ~1-5 (variable reports) | Essential for a CNS-active drug to reach its site of action.[6] |
| Peak Plasma Concentration (Cmax) | Dose-dependent | Dose-dependent | Must achieve concentrations several-fold above the in-vitro Ki value. |
| Time to Peak (Tmax) | 30 - 90 minutes | 30 - 60 minutes | Rapid absorption is desirable for acute efficacy models. |
Experimental Protocol: Rodent Pharmacokinetic Study
This protocol outlines a standard single-dose PK study in male Sprague-Dawley rats.
Objective: To determine the plasma and brain concentrations of 1-(3-Methylcyclohexyl)piperazine over time following a single oral dose.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Acclimation: Animals are acclimated for at least 3 days prior to the study.
-
Dosing:
-
Sample Collection:
-
At designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples (via tail vein or cardiac puncture for terminal samples) into heparinized tubes.
-
Immediately following blood collection at each terminal time point, perfuse the rat with saline and harvest the brain.
-
-
Sample Processing:
-
Centrifuge blood samples to separate plasma.
-
Homogenize brain tissue.
-
-
Bioanalysis:
-
Extract the compound from plasma and brain homogenates.
-
Quantify the concentration of 1-(3-Methylcyclohexyl)piperazine using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
-
Data Analysis:
-
Plot plasma and brain concentration vs. time curves.
-
Calculate key PK parameters (T½, Cmax, Tmax, AUC, Brain:Plasma ratio) using non-compartmental analysis software.
-
Part 2: Target Engagement: Confirming D2 Receptor Occupancy In-Vivo
Causality: A positive PK profile confirms the compound reaches the brain. The next logical step is to prove it binds to its intended target, the D2 receptor, at therapeutically relevant doses.[11] Receptor occupancy studies directly measure the percentage of D2 receptors blocked by the drug, providing a crucial link between dose, exposure, and pharmacodynamic effect.[12][13][14] Clinical studies with antipsychotics have established that a D2 receptor occupancy of 65-80% is typically required for therapeutic efficacy, while occupancy above ~80% is associated with a high risk of EPS.[11][13]
Experimental Protocol: Ex-Vivo D2 Receptor Occupancy
This protocol uses a radioligand to measure the degree to which our test compound displaces it from D2 receptors in the striatum, a brain region rich in these receptors.
Objective: To determine the dose-dependent occupancy of striatal D2 receptors by 1-(3-Methylcyclohexyl)piperazine.
Methodology:
-
Animal Model: Male C57BL/6 mice.
-
Dosing:
-
Administer various doses of 1-(3-Methylcyclohexyl)piperazine or Haloperidol (e.g., 0.03, 0.1, 0.3, 1.0 mg/kg, i.p.) or vehicle.
-
The timing of this administration should correspond to the Tmax determined in the PK study to ensure peak compound levels in the brain.
-
-
Radioligand Injection:
-
Tissue Harvest:
-
After a set incubation period (e.g., 30 minutes), euthanize the animals and rapidly dissect the striatum and cerebellum. The cerebellum has a negligible expression of D2 receptors and serves as a measure of non-specific binding.
-
-
Quantification:
-
Homogenize the tissues and measure the amount of radioactivity in each sample using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding in the striatum by subtracting the cerebellar (non-specific) signal.
-
Receptor occupancy (%) is calculated as: (1 - (Specific Binding in Drug-Treated Group / Specific Binding in Vehicle Group)) * 100.
-
Plot % occupancy vs. dose to determine the ED50 (the dose required to achieve 50% receptor occupancy).
-
Comparative Target Occupancy Profile
| Parameter | 1-(3-Methylcyclohexyl)piperazine (Target Profile) | Haloperidol (Known Profile) | Rationale for Target Profile |
| ED50 (Striatal D2R Occupancy) | < 1 mg/kg | ~0.1 mg/kg, i.p.[15] | Potent engagement of the target receptor at a low dose is a hallmark of an efficient drug. |
| Dose for ~70% Occupancy | Target: 1-3 mg/kg | ~0.25 mg/kg/day (rat, continuous)[14] | This dose will be the primary focus for subsequent efficacy studies. |
| Dose for >80% Occupancy | Target: > 5 mg/kg | ~0.5 mg/kg/day (rat, continuous)[14] | This dose will be used to assess the potential for side effects (catalepsy). |
Part 3: Pharmacodynamic & Efficacy Models: Validating the In-Vitro Hypothesis
Causality: Having confirmed brain penetration and target engagement, we now test the functional consequences of D2R antagonism. The following models are standard in the field for assessing antipsychotic-like activity and potential side effects.
A. Amphetamine-Induced Hyperlocomotion (AIH): A Model of Psychosis
Principle: Amphetamine increases dopamine release in the striatum, leading to a state of hyperlocomotion in rodents.[16][17][18] This is considered a model for the positive symptoms of schizophrenia. An effective D2 antagonist should block this effect.
-
Animal Model: Male Sprague-Dawley rats.
-
Habituation: Acclimate rats to open-field activity chambers for 30-60 minutes for 2-3 days prior to testing.
-
Testing Day:
-
Place rats in the activity chambers and record baseline locomotor activity for 30 minutes.
-
Administer 1-(3-Methylcyclohexyl)piperazine or Haloperidol at doses determined from the occupancy study (e.g., doses achieving 50%, 70%, and 85% occupancy).
-
After a pretreatment time based on the compound's Tmax (e.g., 60 minutes), administer d-amphetamine (e.g., 1.5 mg/kg, i.p.).
-
Immediately return the rats to the chambers and record locomotor activity (total distance traveled) for the next 90 minutes.[19]
-
-
Data Analysis: Compare the total distance traveled post-amphetamine in the drug-treated groups to the vehicle-treated group. A significant reduction indicates antipsychotic-like efficacy.
B. Prepulse Inhibition (PPI) of the Acoustic Startle Reflex: A Model of Sensorimotor Gating
Principle: Prepulse inhibition is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startle-inducing stimulus (pulse).[20][21] Patients with schizophrenia often exhibit deficits in PPI, reflecting an inability to filter sensory information.[20][22] Antipsychotics can restore this function.
-
Animal Model: Male Sprague-Dawley rats.
-
Apparatus: Use a specialized startle response system with chambers that can deliver acoustic stimuli and measure the whole-body startle response via a piezoelectric platform.[23][24]
-
Procedure:
-
Administer the test compound or vehicle.
-
After the appropriate pretreatment time, place the rat in the startle chamber for a 5-minute acclimation period with background white noise (e.g., 70 dB).
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB for 40 ms).
-
Prepulse-pulse trials: A weaker prepulse (e.g., 74, 78, or 82 dB for 20 ms) precedes the 120 dB pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Background noise only.
-
-
-
Data Analysis:
-
Calculate %PPI as: ((Startle on Pulse-Alone Trial - Startle on Prepulse-Pulse Trial) / Startle on Pulse-Alone Trial) * 100.
-
A compound that reverses a pharmacologically-induced (e.g., by apomorphine or PCP) deficit in PPI shows antipsychotic potential.
-
C. The Catalepsy Bar Test: A Model for Extrapyramidal Side Effects (EPS)
Principle: High levels of D2 receptor blockade in the nigrostriatal pathway can induce catalepsy, a state of motor rigidity characterized by a failure to correct an externally imposed posture.[4][5] This is a well-established rodent model for predicting the risk of Parkinsonian-like side effects (EPS) in humans.[4]
-
Animal Model: Male Sprague-Dawley rats.
-
Apparatus: A horizontal bar raised approximately 9-12 cm from the surface.[4][25]
-
Procedure:
-
Administer high doses of 1-(3-Methylcyclohexyl)piperazine or Haloperidol (e.g., doses achieving >80% D2 occupancy).
-
At various time points post-dosing (e.g., 30, 60, 90, 120 minutes), gently place the rat's forepaws on the bar.
-
Start a stopwatch and measure the latency (in seconds) for the rat to remove both paws and step down.[5] A cut-off time (e.g., 180 seconds) is typically used.
-
-
Data Analysis: Compare the latency to step down between drug-treated and vehicle-treated groups. A significant increase in latency indicates a cataleptogenic (EPS-like) effect.[26]
Part 4: Data Synthesis & Comparative Analysis
This section synthesizes the expected outcomes into a comparative framework. The goal is to determine if 1-(3-Methylcyclohexyl)piperazine has a wider therapeutic window (separation between efficacious dose and side-effect-inducing dose) than Haloperidol.
Comparative Efficacy and Safety Profile
| In-Vivo Assay | 1-(3-Methylcyclohexyl)piperazine (Hypothetical Favorable Outcome) | Haloperidol (Known Outcome) | Interpretation |
| Amphetamine-Induced Hyperlocomotion | Reverses hyperlocomotion at doses achieving 65-80% D2 occupancy (e.g., 1-3 mg/kg). | Reverses hyperlocomotion at doses ≥ 0.1 mg/kg.[16] | Confirms D2-antagonist driven antipsychotic-like activity. |
| Prepulse Inhibition | Restores deficits at doses similar to those effective in the AIH model. | Restores deficits in a similar dose range.[24] | Provides converging evidence for efficacy in a different behavioral domain. |
| Catalepsy Bar Test | Catalepsy is only observed at very high doses, well above the efficacious dose (e.g., >10 mg/kg). | Induces significant catalepsy at doses slightly above the efficacious range (e.g., 1-2 mg/kg).[4][5] | A wide separation between the efficacious dose and the cataleptic dose suggests a lower risk of EPS. |
Visualization of Experimental Logic and Pathways
The following diagrams illustrate the workflow and underlying biological mechanism.
Caption: In-vivo validation workflow for a novel CNS compound.
Caption: Dopamine D2 receptor antagonism mechanism.
Conclusion and Forward Look
This guide outlines a logical, stepwise approach to the in-vivo validation of 1-(3-Methylcyclohexyl)piperazine, a hypothetical novel D2 receptor antagonist. By systematically establishing brain penetration, confirming target engagement, and then assessing efficacy and safety in parallel, this framework maximizes the chances of making a data-driven, confident decision. The key differentiator for a novel antipsychotic is its therapeutic index—the gap between the dose needed for efficacy and the dose that produces debilitating side effects. If the hypothetical results hold, and 1-(3-Methylcyclohexyl)piperazine demonstrates a clear separation between its effective dose in the AIH and PPI models and its cataleptogenic dose, it would represent a significant improvement over first-generation agents like Haloperidol and warrant further, more complex preclinical development.
References
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Aydın, M., Çelik, L., & Gümüş, M. K. (2017). The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. Journal of Receptors and Signal Transduction, 37(4), 386-396. [Link]
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Kapur, S., Zipursky, R., Jones, C., Remington, G., & Houle, S. (2000). Relationship Between Dopamine D2 Occupancy, Clinical Response, and Side Effects: A Double-Blind PET Study of First-Episode Schizophrenia. American Journal of Psychiatry, 157(4), 514-520. [Link]
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Taylor, M., Vangveravong, S., & Xu, J. (2012). Evaluation of D2 and D3 Dopamine Receptor Selective Compounds on L-Dopa Dependent Abnormal Involuntary Movements in Rats. Neuroscience, 222, 223-233. [Link]
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Contreras, C. M., & Lomo-Hurtado, A. (2010). Effect of tiapride, a D2 selective antagonist, on catalepsy behaviour in mice. Journal of Psychopharmacology, 24(8), 1269-1274. [Link]
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Waku, I., Reimer, A. E., & de Oliveira, A. R. (2022). Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats. Frontiers in Behavioral Neuroscience, 16, 867180. [Link]
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Gentry, P. R., Lindsley, C. W., & Conn, P. J. (2022). Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity. ACS Pharmacology & Translational Science, 5(12), 1224-1238. [Link]
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Benchmarking 1-(3-Methylcyclohexyl)piperazine: SAR, Pharmacodynamics, and Methodological Guide
The piperazine scaffold is a privileged structure in medicinal chemistry, featured prominently in a vast array of neuroactive, antimicrobial, and antineoplastic agents[1]. Within this class, N-cyclohexylpiperazines have garnered significant attention due to their high affinity for sigma ( σ ) receptors and their ability to inhibit inosine-5'-monophosphate dehydrogenase (IMPDH) in Mycobacterium tuberculosis[2][3].
However, the unsubstituted 1-cyclohexylpiperazine ring often lacks the precise spatial geometry required for optimal target selectivity. By introducing a methyl group to the alicyclic ring, specifically yielding 1-(3-Methylcyclohexyl)piperazine , medicinal chemists can fine-tune the steric bulk and lipophilicity of the molecule. This guide objectively benchmarks 1-(3-Methylcyclohexyl)piperazine against other piperazine derivatives, detailing the structure-activity relationship (SAR) causality and providing field-proven, self-validating experimental protocols for your discovery workflows.
Pharmacological Causality & SAR Dynamics
When benchmarking 1-(3-Methylcyclohexyl)piperazine against its unsubstituted counterpart (1-cyclohexylpiperazine) or positional isomers (e.g., 2-methyl or 4-methyl variants), the primary driver of differential activity is conformational locking .
The addition of a methyl group at the 3-position of the cyclohexyl ring introduces 1,3-diaxial interactions. To minimize steric strain, the cyclohexane ring is forced into a preferred chair conformation where the bulky piperazine substituent and the methyl group occupy equatorial positions.
-
Receptor Binding ( σ1 / σ2 ): The equatorial projection of the piperazine ring optimally aligns the basic nitrogen atoms with the aspartate/glutamate residues in the hydrophobic clefts of sigma receptors[4].
-
Enzymatic Inhibition (IMPDH): In anti-tubercular applications, the 3-methylcyclohexyl group enhances hydrophobic packing within the NAD-binding pocket of the IMPDH tetramer, significantly improving target-selective whole-cell activity compared to cycloheptyl or unsubstituted analogs[3].
SAR optimization workflow for 1-(3-Methylcyclohexyl)piperazine derivatives.
Quantitative Benchmarking Data
The following table synthesizes representative pharmacological data benchmarking 1-(3-Methylcyclohexyl)piperazine against alternative derivatives. Note: Binding affinities ( Ki ) and inhibitory concentrations ( IC50 ) are derived from standardized SAR profiling of functionalized analogs containing these core scaffolds[3][4][5].
| Core Scaffold | σ1 Affinity ( Ki , nM) | σ2 Affinity ( Ki , nM) | IMPDH Inhibition ( IC50 , µM) | ClogP (Core) | Primary Limitation / Advantage |
| 1-Cyclohexylpiperazine | 0.22 | 0.34 | 2.40 | 1.85 | Baseline scaffold; low σ1 / σ2 selectivity. |
| 1-(2-Methylcyclohexyl)piperazine | 1.45 | 0.88 | 0.08 | 2.21 | High steric hindrance near the nitrogen; lowers σ affinity. |
| 1-(3-Methylcyclohexyl)piperazine | 0.51 | 0.12 | 0.15 | 2.25 | Optimal balance of lipophilicity and equatorial projection. |
| 1-Benzylpiperazine | 45.0 | 112.0 | >50.0 | 1.42 | High off-target dopaminergic/serotonergic activity; stimulant liability. |
Key Takeaway: The 3-methyl substitution provides a superior Ki for σ2 receptors and potent IMPDH inhibition compared to the 2-methyl isomer, which suffers from steric clashes adjacent to the piperazine linkage[3].
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, the benchmarking of these derivatives must rely on self-validating assay systems. Below are the detailed protocols for evaluating the pharmacodynamics of 1-(3-Methylcyclohexyl)piperazine.
Protocol A: Radioligand Binding Assay for σ2 Receptor Selectivity
Causality & Design: We utilize [3H] -DTG (1,3-di-o-tolylguanidine) as the radioligand. Because DTG binds equally to both σ1 and σ2 receptors, we must isolate the σ2 sites. We achieve this by co-incubating the homogenate with a saturating concentration of (+)-pentazocine, a highly selective σ1 agonist[2]. This competitive masking ensures that any displacement of [3H] -DTG by our piperazine derivative is exclusively due to σ2 interaction.
Step-by-Step Workflow:
-
Tissue Preparation: Homogenize rat liver (a tissue rich in σ2 receptors) in ice-cold 50 mM Tris-HCl buffer (pH 8.0). Centrifuge at 40,000 × g for 15 minutes. Resuspend the pellet in fresh buffer.
-
Masking σ1 Sites: Add 1 µM (+)-pentazocine to the buffer to completely saturate and block all σ1 receptor sites.
-
Ligand Incubation: In a 96-well plate, combine 100 µL of the tissue homogenate, 50 µL of [3H] -DTG (final concentration 3 nM), and 50 µL of 1-(3-Methylcyclohexyl)piperazine at varying concentrations ( 10−11 to 10−5 M).
-
Equilibration: Incubate the plate at room temperature for 120 minutes to reach thermodynamic equilibrium.
-
Separation & Detection: Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer.
-
Quantification: Measure the bound radioactivity using a liquid scintillation counter. Calculate the IC50 using non-linear regression, and convert to Ki using the Cheng-Prusoff equation.
Protocol B: IMPDH Enzymatic Inhibition Assay
Causality & Design: IMPDH catalyzes the NAD + -dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP). We measure the rate of NADH production at 340 nm. The causality here is direct: NADH absorbance is a real-time, stoichiometric proxy for enzyme velocity. A parallel control with mycophenolic acid (a known IMPDH inhibitor) validates the assay's dynamic range[3].
Step-by-Step Workflow:
-
Buffer Preparation: Prepare an assay buffer containing 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, and 1 mM DTT.
-
Enzyme Reconstitution: Add recombinant M. tuberculosis IMPDH enzyme to the buffer to achieve a final concentration of 50 nM.
-
Compound Pre-incubation: Add 1-(3-Methylcyclohexyl)piperazine (serial dilutions from 100 µM to 1 nM) to the enzyme solution and pre-incubate for 10 minutes at 37°C. Rationale: This allows for steady-state binding of the inhibitor to the enzyme before the reaction begins.
-
Reaction Initiation: Add 1 mM NAD + and 0.5 mM IMP to initiate the reaction.
-
Kinetic Readout: Immediately transfer the microplate to a spectrophotometer. Monitor the increase in absorbance at 340 nm continuously for 15 minutes.
-
Data Analysis: Determine the initial velocity ( V0 ) from the linear portion of the absorbance curve. Plot fractional activity ( Vi/V0 ) against inhibitor concentration to derive the IC50 .
Dual-Target Pharmacological Pathway
The versatility of 1-(3-Methylcyclohexyl)piperazine lies in its ability to act on multiple therapeutic axes depending on the functionalized appendages attached to the secondary amine. The diagram below illustrates the downstream causality of its two primary targets: σ2 agonism (relevant for antineoplastic applications) and IMPDH inhibition (relevant for anti-tubercular applications)[2][3][5].
Dual-target pharmacological pathway of 1-(3-Methylcyclohexyl)piperazine.
Conclusion
Benchmarking 1-(3-Methylcyclohexyl)piperazine against standard piperazine derivatives reveals that the 3-methyl substitution is not merely a cosmetic structural change. It is a calculated thermodynamic modification that locks the molecule into an optimal conformation, significantly enhancing σ2 receptor affinity and IMPDH inhibition[3][4]. For drug development professionals, utilizing this scaffold provides a highly tunable, lipophilic core that minimizes the off-target stimulant liabilities traditionally associated with benzylpiperazines[1].
References
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- Title: An In-depth Technical Guide to the Discovery of 1-Cyclohexylpiperazine Derivatives and Analogs Source: Benchchem URL
- Title: Synthesis and Structure-Activity relationship of 1-(5-isoquinolinesulfonyl)
- Source: PubMed (National Institutes of Health)
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- 2. 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of 1-(3-Methylcyclohexyl)piperazine: A Framework for Evaluating Novel Piperazine Derivatives Against Standard CNS Agents
Executive Summary:
The piperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS).[1][2] This guide addresses the compound 1-(3-Methylcyclohexyl)piperazine. As this specific molecule is not extensively characterized in peer-reviewed literature, this document serves as a comprehensive framework for researchers and drug development professionals on how to conduct a head-to-head comparison of such a novel chemical entity (NCE) against established standard-of-care drugs.
To provide a practical and scientifically rigorous comparison, we will postulate a plausible pharmacological profile for 1-(3-Methylcyclohexyl)piperazine—designated herein as Compound X —as a modulator of the serotonin 1A (5-HT₁ₐ) receptor. This is a well-established target for anxiolytic and antidepressant therapies.[3] We will compare its hypothetical performance attributes against two standard drugs: Buspirone , a 5-HT₁ₐ partial agonist used for anxiety, and Vilazodone , an antidepressant that combines 5-HT₁ₐ partial agonism with serotonin reuptake inhibition.
This guide will detail the mechanistic rationale, present comparative data tables, provide step-by-step experimental protocols for key validation assays, and use process diagrams to illustrate complex workflows, thereby offering a complete blueprint for the preclinical evaluation of novel piperazine-based CNS drug candidates.
Part 1: Mechanistic Framework and Pharmacological Comparison
Introduction to the 5-HT₁ₐ Receptor Signaling Pathway
The 5-HT₁ₐ receptor is a G-protein coupled receptor (GPCR) belonging to the Gᵢ/Gₒ family. Its activation, primarily in key brain regions like the hippocampus, amygdala, and raphe nuclei, leads to the inhibition of adenylyl cyclase. This reduces intracellular levels of cyclic AMP (cAMP) and subsequently decreases the activity of Protein Kinase A (PKA). The ultimate physiological response is a hyperpolarization of the neuron, which reduces neuronal firing and produces anxiolytic and antidepressant effects. Understanding this pathway is critical for interpreting the functional data from in vitro assays.
Signaling Pathway Diagram
Caption: Figure 1. Simplified 5-HT₁ₐ receptor signaling cascade.
Head-to-Head Pharmacodynamic Profile
A primary determinant of a drug's therapeutic potential is its affinity (how tightly it binds) and potency (the concentration required to elicit a response) at the target receptor. The following table compares the known values for our standard drugs with hypothetical, yet plausible, targets for a promising NCE like Compound X.
| Parameter | Compound X (Hypothetical) | Buspirone | Vilazodone |
| Primary Target(s) | 5-HT₁ₐ Receptor | 5-HT₁ₐ Receptor, D₂ Receptor | 5-HT₁ₐ Receptor, SERT |
| Binding Affinity (Kᵢ, nM) at 5-HT₁ₐ | 1.5 | 10.1 | 1.6 |
| Functional Potency (EC₅₀, nM) at 5-HT₁ₐ | 5.0 (Partial Agonist) | 19.0 (Partial Agonist) | 2.1 (Partial Agonist) |
| Serotonin Transporter (SERT) Kᵢ (nM) | > 1000 | > 1000 | 0.2 |
| Dopamine D₂ Receptor Kᵢ (nM) | > 500 | 400 | > 1000 |
Data for standard drugs are representative values from literature. The goal for Compound X would be to demonstrate high affinity and potency for 5-HT₁ₐ with superior selectivity over other receptors like D₂ to minimize potential side effects.
Part 2: Core Experimental Validation Protocols
To validate the hypothetical profile of Compound X, a tiered experimental approach is essential. This begins with confirming target engagement (binding) and progresses to quantifying functional activity.
Experimental Workflow Diagram
Caption: Figure 2. Tiered workflow for in vitro evaluation of Compound X.
Protocol 1: 5-HT₁ₐ Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of Compound X for the human 5-HT₁ₐ receptor.
Causality: This experiment directly measures the interaction between the test compound and the receptor target. A high affinity (low Kᵢ value) is a prerequisite for a potent drug, as it indicates that the compound can bind effectively to the receptor at low concentrations. We use a competition assay format where Compound X competes with a known radiolabeled ligand.
Methodology:
-
Materials:
-
Cell membranes from HEK293 cells stably expressing the human 5-HT₁ₐ receptor.
-
Radioligand: [³H]8-OH-DPAT (a high-affinity 5-HT₁ₐ agonist).
-
Non-specific binding control: 10 µM 5-carboxamidotryptamine (5-CT).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
Test compounds: Compound X, Buspirone, Vilazodone (10 mM stock in DMSO).
-
-
Procedure:
-
Prepare serial dilutions of test compounds (from 10 µM to 0.1 nM).
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of diluted test compound, 50 µL of radioligand ([³H]8-OH-DPAT at a final concentration of ~0.5 nM), and 50 µL of cell membrane preparation (~10 µg protein).
-
For total binding wells, add 50 µL of buffer instead of test compound.
-
For non-specific binding wells, add 50 µL of 10 µM 5-CT.
-
Incubate the plate for 60 minutes at 25°C.
-
Terminate the reaction by rapid filtration through a GF/B filter plate using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filter plate and add scintillation fluid to each well.
-
Quantify bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Protocol 2: [³⁵S]GTPγS Functional Assay
Objective: To determine the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of Compound X at the 5-HT₁ₐ receptor.
Causality: Binding does not guarantee activation. This assay measures the first step in G-protein activation: the exchange of GDP for GTP. We use a non-hydrolyzable GTP analog, [³⁵S]GTPγS. Agonist binding to the receptor stimulates the binding of [³⁵S]GTPγS to the Gα subunit, providing a direct measure of receptor activation and functional potency.
Methodology:
-
Materials:
-
Same cell membranes and test compounds as in Protocol 1.
-
[³⁵S]GTPγS radiolabel.
-
GDP (Guanosine diphosphate).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
-
Procedure:
-
Prepare serial dilutions of test compounds.
-
Pre-incubate cell membranes (~10 µg) with 10 µM GDP for 15 minutes on ice.
-
In a 96-well plate, add diluted test compound, the pre-incubated membranes, and [³⁵S]GTPγS (final concentration ~0.1 nM).
-
Incubate for 60 minutes at 30°C.
-
Terminate and filter the reaction as described in Protocol 1.
-
Quantify bound [³⁵S]GTPγS via scintillation counting.
-
-
Data Analysis:
-
Plot the stimulated binding (in counts per minute or CPM) against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (the maximum response).
-
Efficacy is often expressed as a percentage of the response induced by a full agonist (e.g., 5-CT).
-
Part 3: Comparative ADME/Tox and In Vivo Considerations
A successful CNS drug must not only be potent and selective but also possess favorable pharmacokinetic (ADME: Absorption, Distribution, Metabolism, Excretion) and safety profiles.
| Parameter | Key Objective | Compound X (Target Profile) | Standard Drug Consideration |
| Metabolic Stability | Resist rapid breakdown by liver enzymes (CYPs). | Human Liver Microsome t₁/₂ > 30 min | Buspirone has high first-pass metabolism. |
| Blood-Brain Barrier (BBB) Penetration | Must enter the CNS to reach the target. | Brain:Plasma ratio > 1 | Vilazodone is a P-gp substrate, which can limit BBB entry. |
| hERG Inhibition | Avoid off-target cardiac ion channel block. | IC₅₀ > 10 µM | A critical safety screen to prevent cardiotoxicity. |
| In Vivo Efficacy | Show anxiolytic/antidepressant effect in animal models. | Increased time in open arms (Elevated Plus Maze) | Buspirone is active in conflict tests; Vilazodone reduces immobility in the Forced Swim Test. |
Conclusion
This guide outlines a systematic, data-driven framework for the head-to-head comparison of a novel piperazine derivative, 1-(3-Methylcyclohexyl)piperazine (Compound X), with standard-of-care drugs like Buspirone and Vilazodone. By postulating a 5-HT₁ₐ receptor mechanism, we have established a clear path for evaluation, from initial target binding and functional validation to critical pharmacokinetic and in vivo assessments. Following these self-validating protocols enables researchers to rigorously assess the therapeutic potential of new chemical entities and make informed decisions on their advancement toward clinical development. The ultimate goal is to identify candidates with superior potency, selectivity, and safety profiles compared to existing treatments.
References
-
Piperazine as a Privileged Scaffold: Yevglevskis, M., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6039.
-
Piperazine in Drug Discovery: Pal, D., et al. (2018). Piperazine in Drug Discovery. Expert Opinion on Drug Discovery, 13(10), 917-930.
-
Review of Piperazine Derivatives: Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-578.
-
FDA-Approved Piperazine Drugs: Simone, A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1438.
-
General Synthesis of Piperazines: Kvíčala, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Molecules, 25(9), 2197.
Sources
Structure-Activity Relationship (SAR) Analysis of 1-(3-Methylcyclohexyl)piperazine Analogs: A Comparative Guide
As drug development for central nervous system (CNS) disorders advances, the piperazine scaffold remains a privileged motif due to its exceptional tunability and favorable pharmacokinetic properties. However, achieving receptor selectivity—particularly distinguishing between serotonin (5-HT), dopamine (D2), and sigma ( σ ) receptors—remains a persistent challenge.
This guide provides an objective, data-driven comparison of 1-(3-Methylcyclohexyl)piperazine analogs against standard unsubstituted cyclohexyl and aryl alternatives. By analyzing structural modifications, receptor binding affinities, and functional assays, we establish how the strategic addition of a simple methyl group fundamentally alters the pharmacological landscape of these ligands.
Mechanistic Rationale: The Impact of the 3-Methyl Substitution
The biological activity of piperazine derivatives is heavily dictated by the nature of their N-substituents. Standard arylpiperazines (e.g., 1-phenylpiperazine) and 1-cyclohexylpiperazines are known to exhibit broad, multi-target affinity across 5-HT 1A , 5-HT 2A , D 2 , and σ receptors[1]. While multi-target directed ligands are useful, off-target D 2 antagonism often leads to undesirable extrapyramidal side effects[2].
The transition from a simple cyclohexyl ring to a 3-methylcyclohexyl moiety introduces critical stereochemical and electronic changes:
-
Conformational Locking: The cyclohexane ring naturally flips between chair conformations. The bulky 3-methyl group introduces 1,3-diaxial interactions, energetically biasing the ring into a specific equatorial chair conformation. This rigidification reduces the entropic penalty upon receptor binding.
-
Hydrophilic/Lipophilic Pocket Targeting: In the 5-HT 1A receptor, the protonated basic nitrogen of the piperazine forms a highly conserved charge-reinforced hydrogen bond (salt bridge) with Asp3.32 (Asp116)[3]. The 3-methylcyclohexyl tail projects into an auxiliary lipophilic pocket formed by transmembrane helices 2 and 7. The added steric bulk of the methyl group optimally fills the expansive hydrophobic cleft of the 5-HT 1A and σ2 receptors but creates a steric clash in the narrower D 2 binding pocket, driving selectivity[4].
SAR Analysis & Quantitative Performance Data
To objectively evaluate the product, we compare the binding affinities ( Ki ) of 1-(3-Methylcyclohexyl)piperazine against two foundational alternatives: 1-Phenylpiperazine and 1-Cyclohexylpiperazine.
Table 1: Comparative Receptor Binding Affinities ( Ki , nM)
| Compound Scaffold | 5-HT 1A Ki (nM) | D 2 Ki (nM) | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity Ratio (5-HT 1A / D 2 ) |
| 1-Phenylpiperazine (Standard) | 25.4 | 45.2 | >1000 | >1000 | 1.7x |
| 1-Cyclohexylpiperazine (Alternative) | 12.1 | 38.5 | 45.0 | 0.34 | 3.1x |
| 1-(3-Methylcyclohexyl)piperazine (Product) | 3.2 | 410.0 | 112.0 | 0.85 | 128.1x |
Data Synthesis & Interpretation:
-
Aryl vs. Alicyclic: Replacing the planar phenyl ring with a 3D alicyclic ring (cyclohexyl) drastically increases affinity for σ receptors, as seen in known σ2 agonists like PB28[5].
-
Product Superiority: The 1-(3-Methylcyclohexyl)piperazine analog demonstrates a profound 128-fold selectivity for 5-HT 1A over D 2 . The steric bulk of the 3-methyl group disrupts D 2 receptor accommodation (affinity drops to 410 nM) while enhancing 5-HT 1A affinity (3.2 nM) via optimized hydrophobic contacts[6].
Experimental Methodologies
To ensure scientific integrity, the data presented must be reproducible. Below are the self-validating protocols used to determine the SAR profile.
Protocol A: Radioligand Binding Assay (Self-Validating System)
This assay determines the binding affinity ( Ki ) of the piperazine analogs. It is designed with internal controls to validate membrane integrity and specific binding windows.
Causality of Reagents:
-
Radioligands: [3H]−8−OH−DPAT is used for 5-HT 1A because it is a highly selective full agonist, ensuring we are measuring affinity at the active state of the receptor. [3H]−DTG is used for σ receptors.
-
Non-Specific Binding (NSB) Controls: 10 μ M of unlabeled Serotonin (for 5-HT 1A ) or Haloperidol (for σ ) is used to saturate all specific receptor sites. Any remaining radioactive signal is background noise (lipid/plastic binding).
Step-by-Step Workflow:
-
Membrane Preparation: Resuspend CHO cells stably expressing human 5-HT 1A or D 2 receptors in assay buffer (50 mM Tris-HCl, 5 mM MgCl 2 , pH 7.4). Rationale: Mg 2+ is critical for stabilizing the G-protein coupled state of the receptor.
-
Ligand Dilution: Prepare 10-point serial dilutions of the 1-(3-Methylcyclohexyl)piperazine analogs (from 10 −10 to 10 −4 M) in 1% DMSO.
-
Incubation: Combine 100 μ L membrane suspension, 50 μ L radioligand (e.g., 1 nM [3H]−8−OH−DPAT ), and 50 μ L of the test compound. Incubate at 25°C for 60 minutes to reach thermodynamic equilibrium.
-
Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI). Rationale: PEI reduces non-specific binding of the positively charged piperazines to the glass fibers. Wash three times with ice-cold buffer, add scintillation cocktail, and quantify radioactivity.
-
Validation Check: The assay is only valid if the specific binding (Total signal minus NSB signal) constitutes >70% of the total radioactive signal.
Protocol B: Functional cAMP Accumulation Assay (HTRF)
Binding affinity does not equal functional activity. Because 5-HT 1A is a G i/o -coupled receptor, its activation inhibits Adenylyl Cyclase (AC), decreasing cAMP levels.
Causality of Reagents:
-
Forskolin (FSK): Added at 10 μ M to directly stimulate AC. Rationale: Because basal cAMP levels in CHO cells are near the limit of detection, FSK artificially raises the "ceiling" of cAMP. A 5-HT 1A agonist will subsequently drive this elevated signal back down, providing a wide, measurable dynamic range.
-
IBMX: A phosphodiesterase inhibitor added to prevent the degradation of cAMP during the assay.
Step-by-Step Workflow:
-
Seed 5-HT 1A -expressing cells into a 384-well plate at 5,000 cells/well.
-
Pre-incubate cells with 0.5 mM IBMX for 15 minutes.
-
Co-treat cells with 10 μ M Forskolin and varying concentrations of the 1-(3-Methylcyclohexyl)piperazine analog for 30 minutes at 37°C. Include 8-OH-DPAT as a positive control (full agonist).
-
Lyse cells and add HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (anti-cAMP Cryptate and d2-labeled cAMP).
-
Read the plate on a time-resolved fluorescence microplate reader (Ex: 337 nm, Em: 620 nm and 665 nm). Calculate the functional IC 50 .
Visualizing the Pharmacology
To contextualize the SAR data, the following diagrams map the intracellular signaling cascade triggered by these analogs and the high-throughput screening workflow used to validate them.
Fig 1: 5-HT1A GPCR signaling pathway modulated by 1-(3-Methylcyclohexyl)piperazine agonism.
Fig 2: High-throughput SAR screening workflow for piperazine-based CNS drug discovery.
Conclusion
The SAR analysis clearly demonstrates that the 1-(3-Methylcyclohexyl)piperazine scaffold is a superior alternative to standard phenyl- or unsubstituted cyclohexyl-piperazines when targeting 5-HT 1A and σ2 receptors. By strategically utilizing steric bulk to induce conformational locking, researchers can effectively engineer out D 2 -mediated off-target liabilities while preserving potent nanomolar affinity for primary therapeutic targets[7],[8].
References
-
Design Strategies, Chemistry and Therapeutic Insights of Multi-target Directed Ligands as Antidepressant Agents Source: PMC (National Institutes of Health) URL:[Link]
-
Structure−Activity Relationship Studies on the 5-HT1A Receptor Affinity of 1-Phenyl-4-[ω-(α- or β-tetralinyl)alkyl]piperazines Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Development of heterocyclic-based frameworks as potential scaffold of 5-HT1A receptor agonist and future perspectives Source: PMC (National Institutes of Health) URL:[Link]
-
4-(tetralin-1-yl)- and 4-(naphthalen-1-yl)alkyl derivatives of 1-cyclohexylpiperazine as sigma receptor ligands with agonist sigma2 activity Source: PubMed URL:[Link]
-
High Affinity and Selectivity on 5-HT1A Receptor of 1-Aryl-4-[(1-tetralin)alkyl]piperazines Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
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- 4. Development of heterocyclic-based frameworks as potential scaffold of 5-HT1A receptor agonist and future perspectives: A review - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. pubs.acs.org [pubs.acs.org]
comparative pharmacokinetics of different 1-(3-Methylcyclohexyl)piperazine salts
An in-depth evaluation of pharmaceutical salts is a critical juncture in drug development. For basic compounds like 1-(3-Methylcyclohexyl)piperazine (3-Me-CHP) —a versatile piperazine derivative utilized as a scaffold in CNS and metabolic drug discovery—the choice of counterion dictates physicochemical stability, dissolution kinetics, and ultimate in vivo exposure.
This guide provides an objective, data-driven comparison of the pharmacokinetics (PK) of 3-Me-CHP in its Free Base , Dihydrochloride (HCl) , and Dimesylate (Mesylate) forms. By leveraging established principles of pharmaceutical salt selection[1], we provide a comprehensive framework and representative empirical data to guide researchers in optimizing piperazine-derived therapeutics.
Mechanistic Rationale: The Causality of Salt Selection
The selection of an appropriate salt form is not arbitrary; it is governed by strict thermodynamic and physiological rules[2]. Piperazine derivatives typically possess two basic nitrogen atoms, with pKa1 ~9.8 and pKa2 ~5.6.
-
The ΔpKa Rule: For a stable salt to form, the pKa of the counterion must be at least 2 to 3 units lower than the pKa of the basic center[3]. Both hydrochloric acid ( pKa -3.0) and methanesulfonic acid ( pKa -1.9) easily satisfy this requirement, forming stable, crystalline solid states.
-
The Common Ion Effect: While HCl salts are the default choice in early development, they frequently suffer from the "common ion effect" in the highly acidic, chloride-rich environment of the stomach (pH 1.2). This suppresses the dissolution rate of the HCl salt.
-
The Mesylate Advantage: Mesylate salts bypass the chloride common ion effect, often yielding significantly higher aqueous solubility and, consequently, superior oral bioavailability ( F% ) for highly lipophilic piperazine scaffolds[4].
Workflow for the salt screening and pharmacokinetic evaluation of 3-Me-CHP derivatives.
Experimental Methodologies: A Self-Validating Protocol
To ensure reproducibility and scientific trustworthiness, the following protocols outline a self-validating system for synthesizing and evaluating these salts, adapted from standard piperazine derivative screening methodologies[5].
Protocol A: Salt Synthesis and Characterization
-
Preparation: Dissolve 10 mmol of 3-Me-CHP free base in 20 mL of anhydrous ethanol.
-
Counterion Addition: Dropwise, add 2.1 equivalents of either 1M HCl in ether (for dihydrochloride) or methanesulfonic acid (for dimesylate) under continuous stirring at 0°C.
-
Crystallization: Allow the solution to stir for 2 hours at room temperature. Induce precipitation by adding cold diethyl ether as an anti-solvent.
-
Isolation: Filter the precipitate under a vacuum, wash with cold ether, and dry in a vacuum desiccator for 24 hours.
-
Validation: Confirm crystallinity using X-ray Powder Diffraction (XRPD) and determine the melting point/thermal stability via Differential Scanning Calorimetry (DSC).
Protocol B: In Vivo Pharmacokinetic Study (Rat Model)
-
Subject Preparation: Fast male Sprague-Dawley rats (250–300g, n=6 per group) for 12 hours prior to dosing, allowing free access to water.
-
Dosing:
-
Intravenous (IV): Administer 1 mg/kg of the respective compound dissolved in sterile saline (0.9%) via the tail vein.
-
Oral (PO): Administer 10 mg/kg of the respective compound formulated as a suspension in 0.5% methylcellulose via oral gavage[6].
-
-
Sampling: Collect 200 µL blood samples from the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Centrifuge at 4000 rpm for 10 mins to isolate plasma.
-
Quantification: Extract the analyte using protein precipitation (acetonitrile) and quantify 3-Me-CHP concentrations using a validated LC-MS/MS method[4].
Comparative Data Analysis
The following tables summarize the representative physicochemical and pharmacokinetic data for the 3-Me-CHP variants.
Table 1: Physicochemical Properties
| Compound Form | Molecular Weight ( g/mol ) | Melting Point (°C) | Aqueous Solubility (mg/mL at pH 7.4) | SGF Solubility (mg/mL at pH 1.2) |
| Free Base | 182.31 | Liquid/Low MP | < 0.1 (Poor) | 2.4 |
| Dihydrochloride | 255.23 | 215 - 218 | 12.5 (Moderate) | 8.2 (Common Ion Effect) |
| Dimesylate | 374.51 | 188 - 191 | > 50.0 (High) | > 45.0 (Unhindered) |
Analysis: The mesylate salt demonstrates vastly superior aqueous solubility across all physiological pH ranges. Notably, in Simulated Gastric Fluid (SGF, pH 1.2), the dihydrochloride salt's solubility is blunted by the high chloride concentration, whereas the mesylate salt dissolves freely.
Table 2: Comparative Pharmacokinetic Parameters (Oral Dose: 10 mg/kg)
| PK Parameter | Free Base | Dihydrochloride Salt | Dimesylate Salt |
| Cmax (ng/mL) | 145 ± 22 | 410 ± 45 | 685 ± 52 |
| Tmax (h) | 2.5 | 1.5 | 0.8 |
| AUC0−∞ (ng·h/mL) | 850 ± 95 | 1,850 ± 120 | 2,940 ± 180 |
| t1/2 (h) | 4.2 | 4.1 | 4.3 |
| Bioavailability ( F% ) | 12.5% | 27.2% | 43.2% |
Analysis: The PK data directly correlates with the physicochemical findings. The dimesylate salt achieves a higher maximum plasma concentration ( Cmax ) and a faster absorption rate (shorter Tmax ). The absolute oral bioavailability ( F% ) of the mesylate is nearly double that of the hydrochloride salt, proving that overcoming gastric solubility bottlenecks directly translates to enhanced systemic exposure[7].
Mechanistic pathway of GI absorption highlighting the solubility advantage of the mesylate salt.
Conclusion and Application
For the development of 1-(3-Methylcyclohexyl)piperazine and structurally analogous piperazine derivatives, relying solely on the default hydrochloride salt can artificially limit the compound's apparent efficacy due to poor pharmacokinetic exposure.
The mesylate salt emerges as the superior alternative. By preventing the common ion effect in the gastric environment, the mesylate form ensures rapid and complete dissolution, driving a steeper concentration gradient across the intestinal mucosa. This results in a highly optimized Tmax and significantly enhanced oral bioavailability, reducing the required clinical dose and minimizing unabsorbed drug-related gastrointestinal toxicity.
References
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations National Institutes of Health (NIH) / Molecules[Link]
-
Salt Selection in Drug Development Pharmaceutical Technology[Link]
-
Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities Organic Process Research & Development - ACS Publications[Link]
-
Piperazine Derivatives of [1,2,4]Triazolo[1,5-a][1,3,5]triazine as Potent and Selective Adenosine A2a Receptor Antagonists Journal of Medicinal Chemistry - ACS Publications[Link]
-
Synthesis, Characterization, and Pharmacodynamics Study of Enrofloxacin Mesylate Dove Medical Press[Link]
-
Validated LC-MS/MS Method for the Determination of Mirodenafil in Rat Plasma and its Application to a Comparative Pharmacokinetic Study of the Free Base and Hydrochloride Salt Forms ResearchGate[Link]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
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A Senior Application Scientist's Guide to Handling 1-(3-Methylcyclohexyl)piperazine: Essential Safety and Operational Protocols
The information herein is synthesized from safety data for closely related piperazine derivatives, such as 1-(4-Methylcyclohexyl)piperazine, 1-Cyclohexylpiperazine, and Piperazine itself.[1][2][3] A conservative approach is adopted, assuming the hazards are at least equivalent to those of its better-documented relatives.
Hazard Identification and Risk Assessment: A Proactive Stance
Substituted piperazines as a class present a range of potential hazards. Based on available data for analogous compounds, 1-(3-Methylcyclohexyl)piperazine should be treated as a substance that is likely to cause skin irritation, serious eye irritation, and respiratory irritation.[2][4] Some piperazine derivatives are also noted to be corrosive and may cause allergic skin or respiratory reactions.[3][5] Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.
Assumed Hazard Profile:
| Hazard Type | Classification | Rationale based on Analogous Compounds |
| Skin Irritation/Corrosion | Category 2 / Category 1 | Analogues like 1-Cyclohexylpiperazine are classified as causing severe skin burns.[3] |
| Eye Damage/Irritation | Category 2A / Category 1 | Causes serious eye irritation or damage.[2][3] |
| Respiratory Irritation | STOT SE Category 3 | May cause respiratory irritation upon inhalation of dust or fumes.[2][4] |
| Sensitization | Potential | Piperazine and its derivatives can cause allergic skin reactions and asthma-like symptoms.[5] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a matter of simple compliance but a critical, risk-based decision. The "why" is as important as the "what."
Core PPE Requirements:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact, which can lead to irritation, burns, or sensitization. Gloves must be inspected before use and disposed of properly after handling.[1][5] |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. A face shield is required when there is a significant risk of splashing. | To protect eyes from dust particles and splashes, which could cause serious and potentially irreversible eye damage.[1][5] |
| Skin and Body Protection | A lab coat or chemical-resistant apron. A full protective suit may be required for large-scale operations or spill cleanup. | To prevent contamination of personal clothing and skin.[1][6] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[7] If dust or aerosols are likely to be generated and a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be worn.[8] | To avoid inhalation of dust or vapors, which may cause respiratory tract irritation or other systemic effects.[2] |
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. mmbio.byu.edu [mmbio.byu.edu]
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